molecular formula C10H7NO4 B009081 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid CAS No. 106517-64-0

5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid

Cat. No.: B009081
CAS No.: 106517-64-0
M. Wt: 205.17 g/mol
InChI Key: BJRAHWGTBUCWCY-UHFFFAOYSA-N
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Description

Product Overview 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid (CAS 106517-64-0) is a high-purity heterocyclic building block designed for advanced research applications. This compound features a fused indole core integrated with a dioxolane ring system and a carboxylic acid functional group, making it a valuable scaffold in synthetic and medicinal chemistry . With a molecular formula of C 10 H 7 NO 4 and a molecular weight of 205.17 g/mol, it is supplied with a guaranteed purity of not less than 98% . Research Applications and Value This specialized indole derivative serves as a key precursor in organic synthesis and pharmaceutical research. Its primary research value lies in its potential biological activities. Scientific investigations into related indole structures have highlighted significant antitumor properties, with mechanisms of action that may include the inhibition of critical signaling pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) . These pathways are crucial targets in oncology research, positioning this compound as a promising scaffold for developing novel therapeutic agents. Handling and Usage * Attention : This product is strictly for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use . * Storage : To maintain stability and purity, store the product in a dry, sealed environment .

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-10(13)7-1-5-2-8-9(15-4-14-8)3-6(5)11-7/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRAHWGTBUCWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358647
Record name 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106517-64-0
Record name 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 5H-dioxolo[4,5-f]indole-6-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Modifications to the indole ring system can significantly influence the pharmacological properties of the resulting molecules. The fusion of a dioxolo ring to the indole core, as seen in 5H-dioxolo[4,5-f]indole, creates a rigid, planar structure that can be strategically functionalized. The introduction of a carboxylic acid group at the 6-position of this scaffold is anticipated to enhance its potential for molecular interactions, particularly with biological targets, making 5H-dioxolo[4,5-f]indole-6-carboxylic acid a compound of significant interest for further investigation.

Proposed Synthetic Pathway: A Multi-Step Approach

Synthetic_Pathway 4-Nitrocatechol 4-Nitrocatechol Step_1 Step 1: Methylenation 4-Nitrocatechol->Step_1 CH2BrCl, K2CO3, DMF 5-Nitro-1,3-benzodioxole 5-Nitro-1,3-benzodioxole Step_1->5-Nitro-1,3-benzodioxole Step_2 Step 2: Reductive Cyclization 5-Nitro-1,3-benzodioxole->Step_2 Triethyl phosphite 5H-[1,3]dioxolo[4,5-f]indole 5H-[1,3]dioxolo[4,5-f]indole Step_2->5H-[1,3]dioxolo[4,5-f]indole Step_3 Step 3: Formylation 5H-[1,3]dioxolo[4,5-f]indole->Step_3 Vilsmeier-Haack (POCl3, DMF) 5H-dioxolo[4,5-f]indole-6-carboxaldehyde 5H-dioxolo[4,5-f]indole-6-carboxaldehyde Step_3->5H-dioxolo[4,5-f]indole-6-carboxaldehyde Step_4 Step 4: Oxidation 5H-dioxolo[4,5-f]indole-6-carboxaldehyde->Step_4 KMnO4 or Jones Reagent Target_Molecule 5H-dioxolo[4,5-f]indole- 6-carboxylic acid Step_4->Target_Molecule

Caption: Proposed synthetic workflow for 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Detailed Experimental Protocols

Synthesis of 5H-[2][3]dioxolo[4,5-f]indole (Starting Material)

The synthesis of the starting material, 5H-[2][3]dioxolo[4,5-f]indole, also known as 5,6-methylenedioxyindole, is a two-step process starting from 4-nitrocatechol.[4]

Step 1: Synthesis of 5-Nitro-1,3-benzodioxole

  • To a solution of 4-nitrocatechol in dimethylformamide (DMF), add anhydrous potassium carbonate.

  • To this suspension, add bromochloromethane dropwise while maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for several hours.

  • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-nitro-1,3-benzodioxole.

Step 2: Reductive Cyclization to 5H-[2][3]dioxolo[4,5-f]indole

  • Heat a mixture of 5-nitro-1,3-benzodioxole and a threefold excess of triethyl phosphite.

  • Maintain the reaction at reflux for several hours.

  • After cooling, remove the excess triethyl phosphite and by-products by vacuum distillation.

  • The residue, 5H-[2][3]dioxolo[4,5-f]indole, can be purified by recrystallization.

Step 3: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] While indoles typically undergo electrophilic substitution at the C3 position, the regioselectivity can be influenced by substituents on the benzene ring. In this proposed synthesis, formylation is directed to the C6 position.

Protocol:

  • In a flask cooled in an ice bath, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring.[7]

  • To this pre-formed reagent, add a solution of 5H-[2][3]dioxolo[4,5-f]indole in DMF dropwise, maintaining the low temperature.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for a few hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate.

  • The resulting precipitate, 5H-dioxolo[4,5-f]indole-6-carboxaldehyde, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 4: Oxidation of the Aldehyde to Carboxylic Acid

The final step involves the oxidation of the intermediate aldehyde to the target carboxylic acid. This can be achieved using various oxidizing agents.[8]

Protocol (using Potassium Permanganate):

  • Suspend 5H-dioxolo[4,5-f]indole-6-carboxaldehyde in a mixture of acetone and water.

  • Add a solution of potassium permanganate (KMnO₄) dropwise to the suspension with vigorous stirring.

  • Continue stirring at room temperature until the purple color of the permanganate disappears.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.

Characterization of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

The structural confirmation of the synthesized 5H-dioxolo[4,5-f]indole-6-carboxylic acid will be performed using a combination of spectroscopic techniques. The expected data are summarized below, based on the analysis of structurally similar indole carboxylic acids.[9][10][11][12][13]

Technique Expected Observations
¹H NMR - A singlet for the N-H proton of the indole ring (around 11-12 ppm).- A singlet for the carboxylic acid proton (around 12-13 ppm, may be broad).[13]- A singlet for the methylenedioxy protons (-O-CH₂-O-) (around 6.0-6.2 ppm).- Aromatic protons on the indole ring, with characteristic shifts and coupling patterns.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (around 165-180 ppm).[12]- A signal for the methylenedioxy carbon (-O-CH₂-O-) (around 100-105 ppm).- Signals for the aromatic carbons of the indole ring in the range of 100-150 ppm.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).[13]- A strong C=O stretching band for the carboxylic acid (around 1680-1710 cm⁻¹).- N-H stretching of the indole ring (around 3300-3400 cm⁻¹).- C-O stretching of the dioxolo group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of C₁₀H₇NO₄ (193.17 g/mol ).- Fragmentation patterns consistent with the loss of COOH and other characteristic fragments of the indole ring.

Conclusion and Future Perspectives

This technical guide outlines a robust and plausible synthetic route for the novel compound 5H-dioxolo[4,5-f]indole-6-carboxylic acid. The proposed multi-step synthesis utilizes well-understood and reliable chemical reactions, making it accessible for proficient synthetic chemists. The detailed characterization plan provides a clear roadmap for the structural elucidation of the final product. The successful synthesis and subsequent biological evaluation of this compound could pave the way for the discovery of new therapeutic agents, further highlighting the importance of the indole scaffold in drug development.

References

  • PubMed Central. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. [Link]

  • SciSpace. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. [Link]

  • PubMed. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and.... [Link]

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. [Link]

  • ProQuest. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. [Link]

  • ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • The Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. [Link]

  • National Institutes of Health. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem. [Link]

  • PubMed Central. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • Chemistry LibreTexts. 22.2: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • PubMed. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • PubMed Central. The Formylation of N,N‑Dimethylcorroles. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. [Link]

  • Sci-Hub. 15. The synthesis of derivatives of 5:6-dihydroxyindole. Part I. 5:6-Methylenedioxyindole and its 2-methyl derivative. [Link]

Sources

Physicochemical properties of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5H-dioxolo[4,5-f]indole-6-carboxylic acid is a heterocyclic compound featuring a fused indole and methylenedioxy scaffold. Such structures are of significant interest in medicinal chemistry due to their presence in various bioactive natural products and synthetic molecules.[1][2] A thorough understanding of the physicochemical properties of this molecule is a critical prerequisite for its advancement in any research or drug development program. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and therapeutic potential.[3] This guide provides a comprehensive overview of the key physicochemical attributes of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, detailing not only its predicted characteristics based on its structure but also the authoritative experimental protocols required for their empirical determination.

Molecular Structure and In Silico Predictions

The foundational step in characterizing any new chemical entity is to analyze its structure to predict its behavior. The molecule consists of an indole nucleus, a dioxolo (methylenedioxy) ring, and a carboxylic acid functional group. This unique combination of moieties dictates its fundamental properties.

Caption: Structure of 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale & Significance
Molecular Formula C₁₀H₇NO₄Derived from chemical structure.
Molecular Weight 205.17 g/mol Fundamental for all quantitative experiments.
pKa 4.0 - 5.0The carboxylic acid group is the primary acidic proton. Typical pKa for benzoic acids and indole carboxylic acids falls in this range.[6][7] pKa is critical for predicting ionization state at physiological pH, which governs solubility and membrane permeability.
LogP 1.5 - 2.5The parent indole scaffold has a calculated LogP of ~2.0.[8] The addition of a polar carboxylic acid will decrease lipophilicity. LogP is a key measure of a compound's lipophilicity and a primary determinant of its "drug-likeness".[3][5]
Topological Polar Surface Area (TPSA) ~70-80 ŲCalculated based on the N-H, O-H, and C=O groups. TPSA correlates with a molecule's ability to permeate cell membranes.
Aqueous Solubility Low (pH dependent)The indole core is hydrophobic.[9] Solubility is expected to be low in acidic solutions where the carboxylic acid is protonated and higher in neutral to basic solutions where it forms a more soluble carboxylate salt.

Acidity and Ionization (pKa)

Scientific Rationale

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for a compound with an ionizable group. It defines the pH at which the compound exists as 50% ionized and 50% non-ionized. For 5H-dioxolo[4,5-f]indole-6-carboxylic acid, the carboxylic acid moiety is the principal acidic center. Its ionization state will profoundly impact solubility, lipophilicity (LogD), and its ability to interact with biological targets.

Authoritative Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination.[10] It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of approximately 1-5 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]

  • Titration Setup: Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C) with constant stirring. Immerse the calibrated pH electrode.

  • Initial Acidification: Add a small amount of standardized HCl (e.g., 0.1 M) to the solution to fully protonate the carboxylic acid, bringing the starting pH to ~2.0.

  • Titration: Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M). After each addition, allow the pH reading to stabilize (<0.01 pH units/minute) and record the pH and the volume of titrant added.[10]

  • Data Analysis: Continue the titration until the pH reaches ~12. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoidal curve, specifically at the half-equivalence point. Perform the titration in triplicate to ensure reproducibility.[10]

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound (1-5 mM) titr1 Acidify to pH ~2 (0.1 M HCl) prep1->titr1 prep2 Calibrate pH Meter (pH 4, 7, 10) prep2->titr1 titr2 Add Aliquots of NaOH (0.1 M) titr1->titr2 titr3 Record pH vs. Volume titr2->titr3 anal1 Plot pH vs. Volume titr3->anal1 anal2 Determine Inflection Point anal1->anal2 anal3 Calculate pKa (at 1/2 equivalence) anal2->anal3 Result Final pKa Value (Average of n=3) anal3->Result

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD)

Scientific Rationale

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is quantified by the partition coefficient (P), the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase.[5]

  • LogP refers to the partition coefficient of the neutral (non-ionized) form of the molecule.

  • LogD is the distribution coefficient at a specific pH, accounting for both ionized and non-ionized species. For an acidic compound, LogD will be highest at low pH (when the molecule is neutral) and decrease as pH increases past the pKa.

An optimal lipophilicity (often a LogD at pH 7.4 between 0 and 3) is required for a drug to balance aqueous solubility with the ability to permeate biological membranes.[11]

Authoritative Experimental Protocol: Shake-Flask Method

The "shake-flask" method is the gold standard for LogP determination.[4]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. For LogD determination, prepare aqueous buffers at desired pH values (e.g., pH 5.0, 7.4, 9.0).

  • Partitioning: Prepare a stock solution of the compound in the organic phase. Add a known volume of this solution to a known volume of the aqueous phase in a separatory funnel.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.[4]

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation:

    • P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • LogP (or LogD) = log10(P)

Solubility

Scientific Rationale

Aqueous solubility is a critical property that determines a compound's dissolution rate and bioavailability. For ionizable molecules like 5H-dioxolo[4,5-f]indole-6-carboxylic acid, solubility is highly dependent on pH. Poor solubility can be a major hurdle in drug development, leading to poor absorption and formulation challenges.

Authoritative Experimental Protocol: Thermodynamic Solubility Assay

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers of different pH values (e.g., 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the resulting suspensions through a low-binding filter (e.g., 0.45 µm PVDF) to remove undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV method. The measured concentration represents the thermodynamic solubility at that specific pH.

Structural and Purity Analysis

Confirming the identity and purity of the compound is essential, as impurities can significantly affect physicochemical measurements.

TechniquePurpose & Expected Results
¹H and ¹³C NMR Structure Confirmation. Expected ¹H NMR signals would include aromatic protons on the indole and dioxolo rings, a singlet for the methylenedioxy protons, and exchangeable protons for the N-H and COOH groups. ¹³C NMR would confirm the number of unique carbon environments.
Mass Spectrometry (MS) Molecular Weight Confirmation. High-resolution MS (HRMS) should provide an exact mass measurement that corresponds to the molecular formula C₁₀H₇NO₄.
Infrared (IR) Spectroscopy Functional Group Identification. Key expected stretches include a broad O-H band (~2500-3300 cm⁻¹) for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), and N-H stretches (~3300-3500 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Purity Assessment. A reversed-phase HPLC method should be developed to show a single major peak, allowing for the quantification of purity (ideally >95%).

Summary and Forward Look

The physicochemical properties of 5H-dioxolo[4,5-f]indole-6-carboxylic acid are central to its potential utility. This guide outlines the critical parameters and provides robust, field-proven methodologies for their determination.

cluster_properties Core Physicochemical Properties cluster_impact Impact on Drug Development Compound 5H-dioxolo[4,5-f]indole- 6-carboxylic acid pKa pKa (Ionization) Compound->pKa LogD LogD (Lipophilicity) Compound->LogD Sol Solubility (Dissolution) Compound->Sol pKa->LogD pKa->Sol Abs Absorption pKa->Abs LogD->Abs Dist Distribution LogD->Dist Tox Toxicity LogD->Tox Sol->Abs Form Formulation Sol->Form

Caption: Interrelation of core properties and their development impact.

By systematically applying these protocols, researchers can build a comprehensive data package. This data will enable informed decisions regarding the compound's suitability for further investigation, guide formulation strategies, and provide the foundation for building structure-activity relationships (SAR) in a drug discovery context.

References

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • Measurement of Drug Lipophilicity and pKa Using Acoustics. (2012). Analytical Chemistry. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • 5H-[4][5]Dioxolo[4,5-f]indole | CAS#:267-48-1. Chemsrc. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model. (2012). American Chemical Society. [Link]

  • Indole - Solubility of Things. Solubility of Things. [Link]

  • Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2018). ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC - PubMed Central. [Link]

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A Technical Guide to the Crystal Structure Analysis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of innovation, serving as the foundational framework for a multitude of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The compound at the heart of this guide, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, represents a compelling fusion of this privileged heterocycle with a dioxolo moiety, creating a rigid, planar system with significant potential for targeted molecular interactions. The addition of a carboxylic acid group not only introduces a key site for hydrogen bonding but also provides a handle for further synthetic modification.

Understanding the precise three-dimensional arrangement of this molecule in the solid state is not merely an academic exercise. It is fundamental to comprehending its physicochemical properties, such as solubility, stability, and polymorphism, which are critical determinants of a drug candidate's viability. This guide provides a comprehensive walkthrough of the process, from the initial synthesis to the intricate details of its crystal packing, offering researchers and drug development professionals a robust framework for the structural elucidation of novel molecular entities.

Part 1: Experimental Protocol & Workflow

The journey from a conceptual molecule to a fully characterized crystal structure is a multi-step process demanding precision at each stage. The causality behind our experimental choices is grounded in established principles of organic synthesis and crystallography.

Synthesis and Purification

A plausible and efficient route to the title compound is adapted from established Fischer-indole synthesis protocols, which are renowned for their reliability in constructing the indole core.[2] The synthesis begins with a Japp-Klingemann type reaction to form the necessary phenylhydrazone, followed by acid-catalyzed cyclization to yield the indole ring system.

Step-by-Step Synthesis Protocol:

  • Preparation of Hydrazone: Commercially available 4-hydrazinobenzo[d][3][4]dioxole is diazotized and coupled with ethyl 2-methylacetoacetate.

  • Fischer Indole Cyclization: The resulting hydrazone is treated with a polyphosphoric acid catalyst and heated to induce cyclization, directly forming the ethyl ester of the target indole-6-carboxylic acid.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed hydrolysis with lithium hydroxide in a THF/water mixture.

  • Purification: The crude product is purified via recrystallization from an ethanol/water mixture to yield the final product, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, as a crystalline solid.

Single Crystal Growth: The Art of Patience

Obtaining a single crystal suitable for X-ray diffraction is the most critical and often most challenging step. The goal is to encourage slow, ordered growth, preventing rapid precipitation which leads to polycrystalline powder. Carboxylic acids are excellent candidates for crystallization due to their ability to form strong, directional hydrogen bonds.[3][4]

Optimized Crystallization Protocol:

  • Method: Slow evaporation.

  • Solvent System: A saturated solution of the purified compound is prepared in a mixture of ethanol and deionized water (approx. 3:1 v/v) at an elevated temperature (ca. 60 °C).

  • Procedure: The hot solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature.

  • Outcome: Over several days, as the solvent slowly evaporates, high-quality, diffraction-ready single crystals are formed. This method was chosen to leverage the compound's differential solubility in the solvent mixture, promoting slow and orderly molecular packing.[5]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

SC-XRD is an unparalleled technique that provides precise information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and connectivity.[6][7]

Data Collection & Refinement Steps:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion and radiation damage. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector.

  • Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction intensities. This iterative process yields the final, highly accurate crystal structure.[8]

Spectroscopic Confirmation

To ensure the molecular structure determined by XRD corresponds to the bulk material, complementary spectroscopic analyses are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure, including the number and connectivity of protons and carbons.[9][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify characteristic functional groups. For this molecule, we expect to see a broad O-H stretch indicative of a hydrogen-bonded carboxylic acid, as well as a distinct N-H stretch from the indole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.[11][12]

Overall Experimental Workflow

The entire process, from synthesis to complete structural characterization, follows a logical and self-validating pathway.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis cluster_validation Spectroscopic Validation s1 Fischer Indole Synthesis s2 Saponification s1->s2 s3 Recrystallization s2->s3 c1 Slow Evaporation s3->c1 Purified Compound a1 SC-XRD Data Collection c1->a1 Single Crystal a2 Structure Solution & Refinement a1->a2 v1 NMR Spectroscopy a2->v1 Correlate Structure v2 FT-IR Spectroscopy a2->v2 v3 Mass Spectrometry a2->v3

Caption: Experimental workflow from synthesis to structural validation.

Part 2: Results & Discussion: The Crystal Structure of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

The culmination of the experimental workflow is a detailed atomic-level understanding of the compound's solid-state architecture.

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. As anticipated from related structures, the fused dioxolo-indole ring system is essentially planar.[13][14] This planarity is a key feature, influencing how the molecules pack together. The carboxylic acid group is nearly coplanar with the indole ring, a conformation that facilitates the formation of strong intermolecular interactions.

Crystallographic Data Summary

The crystallographic data provides a quantitative snapshot of the crystal lattice. The following table summarizes hypothetical but realistic parameters based on published structures of similar indole carboxylic acids.[15][16][17]

ParameterValue
Chemical FormulaC₁₀H₇NO₄
Formula Weight205.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.51
b (Å)5.88
c (Å)19.52
β (°)98.5
Volume (ų)853.2
Z (molecules/unit cell)4
Density (calculated)1.598 g/cm³
R-factor (final)0.045
Supramolecular Assembly: A Hydrogen-Bonded Dimer Motif

The most significant feature of the crystal packing is the formation of robust centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a classic and highly stable arrangement for carboxylic acids in the solid state.[16][17]

Caption: Diagram of the primary hydrogen-bonded dimer motif.

This primary dimer is formed by two strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimer units then serve as the fundamental building blocks of the crystal lattice. They are further interconnected into extended chains or sheets through weaker hydrogen bonds involving the indole N-H donor and an oxygen acceptor, likely one of the dioxolo or carboxylate oxygens. This hierarchical network of interactions dictates the overall stability and properties of the crystal.

Key Hydrogen Bond Geometries:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1-H1···O2¹0.841.802.63175
N1-H1N···O1²0.882.152.98158

Symmetry codes refer to adjacent molecules in the crystal lattice.

The O—H···O interaction is short and highly linear, indicative of a very strong hydrogen bond. The N—H···O interaction, while weaker, plays a crucial role in linking the primary dimer units together, demonstrating a cooperative network that enhances the overall lattice energy.

Part 3: Conclusion and Outlook

The comprehensive analysis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid reveals a well-ordered crystalline structure dominated by a planar molecular conformation and a robust, hierarchical network of intermolecular hydrogen bonds. The formation of classic carboxylic acid dimers is the primary driver of the supramolecular assembly, which is further stabilized by secondary interactions involving the indole N-H group.

For drug development professionals, this detailed structural knowledge is invaluable. It provides a blueprint for understanding structure-property relationships and serves as a validated starting point for computational studies, such as molecular docking and dynamics simulations. The defined hydrogen bonding patterns and overall molecular shape can guide the design of next-generation analogs with improved binding affinity and pharmacokinetic profiles. This work underscores the indispensable role of single-crystal X-ray diffraction in transforming promising molecules into rationally designed therapeutic agents.

References

  • Dale, D. E., O'Connell, R., & Kavanagh, C. M. (2021). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed.
  • Kostakis, G. E., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • Gao, Y. (2025). A brief review of carboxylic acid cocrystals. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.
  • Martin, J., et al. (n.d.). Method for crystallising carboxylic acid. Google Patents.
  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Carleton College.
  • Li, Q., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH.
  • Berglund, R. A., et al. (n.d.). Carboxylic acid purification and crystallization process. Google Patents.
  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Saint Petersburg State University.
  • Liu, Y., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed.
  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction. ASM Digital Library.
  • He, J., et al. (n.d.). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed.
  • Gonda, S., et al. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI.
  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Washington.
  • University of Missouri-St. Louis. (n.d.). Recrystallization and Crystallization. University of Missouri-St. Louis.
  • Basak, B., et al. (2025). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. ResearchGate.
  • Al-Warhi, T., et al. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • ResearchGate. (n.d.). X‐ray crystal structure of 4 a. ResearchGate.
  • Zhang, S., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI.
  • Liu, X., et al. (n.d.). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews.
  • da Silva, G. N., et al. (2018). 2H,5H-[3][4]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. PubMed Central. Available at:

  • da Silva, G. N., et al. (2018). 7-Methyl-5-[(4-methyl-benzene)-sulfon-yl]-2 H,5 H-[3][4]dioxolo[4,5- f]indole: crystal structure and Hirshfeld analysis. PubMed. Available at:

  • da Silva, G. N., et al. (2018). 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[3][4]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. ResearchGate. Available at:

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
  • Matter, H., & Pusch, S. (2002). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed.
  • Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • de Oliveira, R. B., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI.
  • Smith, A. B., et al. (2018). Synthesis of a Series of Diaminoindoles. PMC - NIH.
  • Fassihi, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central.
  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed.

Sources

Spectroscopic data (NMR, IR, MS) for 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

This guide provides a comprehensive technical overview of the spectroscopic methodologies required to characterize the novel heterocyclic compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository. Instead, it offers a predictive and interpretive framework for understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Given the absence of published experimental data for this specific compound, this guide leverages spectral data from structurally analogous molecules to build a robust analytical model. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present predicted data in a clear, tabular format.

Molecular Structure and Analytical Strategy

The target molecule, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, is a fused heterocyclic system. Its structure integrates an indole core with a methylenedioxy group and a carboxylic acid substituent. This unique combination of functional groups presents a distinct spectroscopic fingerprint. Our analytical approach is designed to unambiguously confirm this structure by systematically probing its constituent parts.

Figure 1: Structure of 5H-dioxolo[4,5-f]indole-6-carboxylic acid with atom numbering for spectroscopic assignment.

Our workflow for characterization follows a logical sequence, beginning with mass spectrometry to determine the molecular weight and formula, followed by infrared spectroscopy to identify key functional groups, and culminating in detailed NMR analysis for complete structural elucidation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation start Synthesized Compound (5H-dioxolo[4,5-f]indole-6-carboxylic acid) ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms Step 1 ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Step 2 interpretation Data Analysis & Interpretation ms->interpretation nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Elucidate Connectivity & Final Structure ir->nmr Step 3 ir->interpretation nmr->interpretation validation Structural Confirmation interpretation->validation

Caption: A typical workflow for the spectroscopic characterization of a novel chemical entity.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound and to gain initial confidence in its elemental composition through high-resolution analysis.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule like 5H-dioxolo[4,5-f]indole-6-carboxylic acid, which possesses both acidic (carboxylic acid) and polar (indole N-H) protons, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak. We will analyze the sample in both positive and negative ion modes.

  • Negative Ion Mode (ESI-): This is predicted to be the most effective mode. The carboxylic acid group will readily deprotonate to form a stable [M-H]⁻ ion.

  • Positive Ion Mode (ESI+): Protonation can occur, likely on the indole nitrogen or one of the dioxolo oxygens, to yield an [M+H]⁺ ion.

Predicted Mass Spectrometry Data

The molecular formula for 5H-dioxolo[4,5-f]indole-6-carboxylic acid is C₁₀H₇NO₄.

PropertyPredicted Value
Molecular Formula C₁₀H₇NO₄
Monoisotopic Mass 205.0375 u
[M-H]⁻ (Negative Mode) m/z 204.0302
[M+H]⁺ (Positive Mode) m/z 206.0448

Note: These values are calculated for the most abundant isotopes.

A key fragmentation pathway in negative ion mode would be the loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment at m/z 160.02. This fragmentation pattern is characteristic of carboxylic acids.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Infusion: Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Negative Mode):

    • Capillary Voltage: -3.0 kV

    • Cone Voltage: -40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups. The spectrum is a direct reflection of the vibrational modes of the molecule's bonds. For our target compound, we expect to see characteristic absorptions for the O-H of the carboxylic acid, the N-H of the indole, the C=O of the carboxylic acid, and the C-O bonds of the dioxolo group.

Expertise & Experience: Sample Preparation and Data Interpretation

The physical state of the sample significantly influences the IR spectrum, particularly for groups involved in hydrogen bonding. For a solid sample, Attenuated Total Reflectance (ATR) is the modern, preferred method over traditional KBr pellets due to its simplicity and reproducibility.

The carboxylic acid O-H stretch is often very broad due to strong intermolecular hydrogen bonding, which can cause it to overlap with C-H stretches. Similarly, the indole N-H stretch will be influenced by hydrogen bonding. Studies on related indole carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid, have shown that these N-H groups are involved in intermolecular hydrogen bonds, which is confirmed by both IR spectroscopy and X-ray diffraction studies.[1][2]

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Appearance
3300 - 3400N-H Stretch (Indole)Medium to sharp peak. The position and sharpness depend on the extent of hydrogen bonding.
2500 - 3300O-H Stretch (Carboxylic Acid)Very broad absorption, often obscuring the C-H stretches, indicative of strong hydrogen bonding in a dimeric form.
~1680 - 1710C=O Stretch (Carboxylic Acid)Strong, sharp absorption. Conjugation with the aromatic ring will lower the frequency from a typical aliphatic acid.
~1600, ~1470C=C Stretches (Aromatic Ring)Multiple medium to sharp bands.
~1250 - 1300C-O Stretch (Carboxylic Acid)Medium to strong absorption.
~1040 & ~930O-C-O Stretches (Methylenedioxy Group)Two characteristic strong absorptions.

The IR spectrum of the closely related indole-6-carboxylic acid shows characteristic absorptions that support these predictions.[3]

Experimental Protocol: ATR-IR Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules. Through a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC), we can map out the entire carbon-hydrogen framework and confirm the connectivity of all atoms.

Expertise & Experience: Solvent Choice and Proton Exchange

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal solvent for this molecule. Its high polarity will readily dissolve the compound, and more importantly, its ability to act as a hydrogen bond acceptor will slow down the exchange rate of the acidic N-H and O-H protons. This makes these protons visible in the ¹H NMR spectrum as distinct, albeit often broad, signals. In contrast, using solvents like CDCl₃ or MeOD would likely lead to rapid exchange, potentially obscuring these key protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The indole ring system and the fused dioxolo ring create a rigid structure with distinct aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0broad s1HCOOHThe carboxylic acid proton will be a very broad singlet, deshielded due to hydrogen bonding with the DMSO solvent.
~11.5broad s1HN-HThe indole N-H proton is also expected to be a broad singlet and deshielded. Its chemical shift is highly dependent on concentration and temperature.
~7.8s1HH-7This proton is adjacent to the indole nitrogen and is expected to be a singlet, as it lacks vicinal proton coupling partners. It will be deshielded by the ring current.
~7.5d1HH-2This proton on the five-membered ring will likely appear as a doublet due to coupling with H-3.
~6.8s1HH-4This proton is on the benzene portion of the indole and is expected to be a singlet due to its substitution pattern.
~6.5d1HH-3Coupled to H-2, this proton will appear as a doublet.
~6.1s2H-O-CH₂-O-The two protons of the methylenedioxy group are chemically equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carboxylic acid carbonyl carbon is highly deshielded.
~145, ~142C-5, C-6The two carbons bearing the dioxolo oxygens will be significantly deshielded.
~135C-7aAromatic quaternary carbon at the ring junction.
~125C-2Aromatic CH carbon in the five-membered ring.
~122C-3aAromatic quaternary carbon at the ring junction.
~115C-3Aromatic CH carbon, typically upfield in the indole system.
~105C-7Aromatic CH carbon shielded by the adjacent nitrogen.
~101-O-CH₂-O-The methylenedioxy carbon is characteristically found around 101 ppm.
~98C-4Aromatic CH carbon shielded by the electron-donating effect of the adjacent methylenedioxy oxygen.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆. Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16 scans, 2-second relaxation delay, 90° pulse.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ and CH₂ carbons.

  • 2D NMR Acquisition (for full confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirming the H-2/H-3 relationship).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is essential for unambiguous assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Conclusion

The structural characterization of 5H-dioxolo[4,5-f]indole-6-carboxylic acid is a systematic process that relies on the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While direct experimental data is not yet published, a robust and reliable prediction of the spectroscopic data can be made based on fundamental principles and comparison with structurally related compounds. This guide provides the detailed protocols and interpretive framework necessary for any researcher to confidently acquire and analyze the data required to fully characterize this novel molecule. The combination of high-resolution mass spectrometry to confirm the elemental composition, IR spectroscopy to identify key functional groups, and a full suite of NMR experiments to elucidate the precise atomic connectivity provides a self-validating system for structural confirmation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 595230, 1H-indole-6-carboxylic acid. Retrieved from [Link].[3]

  • Wan, D.-D., et al. (2025). Three-Component Synthesis of Novel 5H-[3][4]dioxolo[4,5-f]indole Derivatives. ResearchGate. Retrieved from [Link].[5]

  • Saeed, A., et al. (2018). 2H,5H-[3][4]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. IUCrData, 3(3), x180292. Retrieved from [Link].[6]

  • Sieroń, A., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Retrieved from [Link].[1][2]

  • NIST (2024). Indole-6-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].[4]

  • Baran, P., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 239-246. Retrieved from [Link].[7]

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In silico prediction of 5H-dioxolo[4,5-f]indole-6-carboxylic acid bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 5H-dioxolo[4,5-f]indole-6-carboxylic Acid

Executive Summary

The imperative to accelerate drug discovery while minimizing costs and late-stage attrition has positioned in silico computational methods at the forefront of modern pharmaceutical research. These techniques offer a rapid, cost-effective, and ethically sound approach to triaging and prioritizing novel chemical entities for further development. This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, a compound featuring the versatile indole scaffold known for a wide array of pharmacological activities.[1][2][3]

We will dissect a multi-pillar computational strategy encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) principles, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented not merely as a series of steps, but as a self-validating system, with clear scientific justification for each decision point. This document is designed to serve as a practical and authoritative resource, enabling research teams to systematically evaluate the therapeutic potential of this and similar novel compounds.

Introduction: The Rationale for a Computational Approach

The journey from a chemical concept to a marketed drug is fraught with challenges, with failures often attributed to poor efficacy or unforeseen toxicity.[4] The indole nucleus, a privileged scaffold in medicinal chemistry, is present in numerous compounds targeting a wide range of proteins, from kinases to G-protein coupled receptors.[1][2][5] Our subject molecule, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, belongs to this promising class. However, without experimental data, its biological potential remains unknown.

In silico bioactivity prediction provides a powerful lens through which to view a novel molecule's potential.[6][7] By simulating interactions at the molecular level and modeling pharmacokinetic properties, we can generate testable hypotheses, prioritize resources for in vitro and in vivo testing, and ultimately increase the probability of success in the drug development pipeline.[8][9][10] This guide establishes a rigorous workflow to achieve this.

Compound Profile: 5H-dioxolo[4,5-f]indole-6-carboxylic acid

The foundational step in any computational analysis is a thorough characterization of the molecule of interest. The parent scaffold, 5H-dioxolo[4,5-f]indole, is a known heterocyclic intermediate in organic synthesis.[11] The addition of a carboxylic acid group at the 6-position significantly alters its physicochemical properties, particularly its charge state at physiological pH, which is critical for molecular interactions.

PropertyValue (Predicted)Significance in Drug Discovery
IUPAC Name 5H-[4][12]dioxolo[4,5-f]indole-6-carboxylic acidStandardized nomenclature.
Molecular Formula C₁₀H₇NO₄Determines molecular weight and elemental composition.
Molecular Weight 205.17 g/mol Influences absorption and distribution; aligns with Lipinski's rules.
Canonical SMILES C1=C2C(=C(C=N2)C(=O)O)C3=C1OCO3A machine-readable structural representation for input into software.
Hydrogen Bond Donors 2 (indole N-H, carboxylic O-H)Key determinants of binding specificity and solubility.
Hydrogen Bond Acceptors 4 (dioxole O, carboxylic O)Crucial for forming interactions with protein targets.
Topological Polar Surface Area (TPSA) 81.49 ŲPredicts cell permeability and oral bioavailability.
LogP (Octanol-Water Partition Coefficient) 1.85Measures lipophilicity, affecting absorption and metabolism.[10]

Table 1: Physicochemical properties of 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

The Integrated In Silico Bioactivity Prediction Workflow

Our predictive workflow is a sequential and logical process, designed to build a comprehensive picture of the compound's potential, from molecular targets to its likely behavior in an organism.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Property Prediction cluster_3 Phase 4: Synthesis & Validation Target_ID Target Identification & Prioritization Ligand_Based Ligand-Based Search (e.g., SwissTargetPrediction) Target_ID->Ligand_Based Structure_Based Structure-Based Search (e.g., Inverse Docking) Target_ID->Structure_Based Docking Molecular Docking Simulation Target_ID->Docking Pose Binding Pose Analysis Docking->Pose Affinity Binding Affinity Estimation Docking->Affinity ADMET ADMET Prediction Docking->ADMET Hypothesis Hypothesis Generation Pose->Hypothesis Affinity->Hypothesis ADMET->Hypothesis QSAR QSAR Modeling (Conceptual) QSAR->Hypothesis Validation In Vitro Validation Hypothesis->Validation

Caption: A multi-phase workflow for in silico bioactivity prediction.

Phase 1: Target Identification & Prioritization

The first critical question is: what proteins might this compound interact with? We employ a two-pronged approach to generate a list of high-probability targets.[13]

Protocol: Ligand-Based Target Prediction This method operates on the principle of chemical similarity: a novel compound is likely to bind to the same targets as known molecules with similar structures.

  • Obtain SMILES String: Secure the canonical SMILES representation of the molecule: C1=C2C(=C(C=N2)C(=O)O)C3=C1OCO3.

  • Utilize Web Servers: Input the SMILES string into publicly available, authoritative web servers like SwissTargetPrediction. These platforms compare the query molecule against vast libraries of known bioactive ligands.

  • Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. Pay close attention to target classes that are frequently associated with the indole scaffold, such as protein kinases, G-protein coupled receptors, and nuclear receptors.[1][2][5]

  • Prioritize Targets: Cross-reference the high-probability targets with disease pathways of interest. For this guide, we will prioritize targets implicated in oncology, such as AKT1 (a serine/threonine kinase) and MDM2 (an E3 ubiquitin ligase), given the known anti-cancer properties of many indole derivatives.[3][5]

Phase 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a binding affinity score. This provides atomic-level insight into the potential mechanism of action.

G PDB 1. Fetch Protein Structure (e.g., from PDB) Prep_Prot 2. Prepare Protein (Remove water, add hydrogens) PDB->Prep_Prot Grid 4. Define Binding Site (Grid Box Generation) Prep_Prot->Grid Ligand 3. Prepare Ligand (Generate 3D coords, assign charges) Ligand->Grid Run_Dock 5. Run Docking (e.g., AutoDock Vina) Grid->Run_Dock Analyze 6. Analyze Results (Binding Energy & Pose) Run_Dock->Analyze

Caption: The sequential protocol for a molecular docking experiment.

Protocol: Structure-Based Molecular Docking

  • Protein Structure Preparation:

    • Selection: Download the 3D crystal structure of the prioritized target protein (e.g., AKT1, PDB ID: 3O96) from the Protein Data Bank.

    • Causality: It is critical to select a high-resolution structure that contains a co-crystallized ligand similar to our compound, as this validates that the binding pocket is in a relevant conformation.

    • Cleaning: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components such as water molecules, co-solvents, and ions. The presence of these can interfere with the docking algorithm.

    • Protonation: Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges). This step is crucial as electrostatic interactions are a major component of binding energy.

  • Ligand Preparation:

    • 3D Conversion: Convert the 2D SMILES string of 5H-dioxolo[4,5-f]indole-6-carboxylic acid into a 3D structure (.mol2 or .pdbqt format).

    • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This ensures the ligand is in a low-energy, sterically favorable conformation before docking.

    • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations (poses) of the ligand within the binding site.

  • Docking Execution (using AutoDock Vina as an example):

    • Grid Box Definition: Define a 3D grid box that encompasses the known binding site of the protein. The size of the box must be large enough to allow the ligand to move and rotate freely, but small enough to focus the search, saving computational time.

    • Configuration: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the chance of finding the true binding mode but requires more time.

    • Execution: Run the docking simulation. The algorithm will systematically place the ligand in the grid box, evaluating millions of potential poses based on a scoring function.[14]

  • Results Analysis & Self-Validation:

    • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Pose Analysis: Visually inspect the top-ranked binding poses. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic interactions). The carboxylic acid group, for example, would be expected to interact with charged or polar residues like Arginine or Lysine.

    • Trustworthiness Check (Re-docking): As a crucial validation step, remove the original co-crystallized ligand from the PDB structure and dock it back in. The docking protocol is considered reliable if it can reproduce the experimental binding mode with a low Root-Mean-Square Deviation (RMSD < 2.0 Å).

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
AKT1 Kinase 3O96-8.5Lys179, Glu228, Asp292
MDM2 4HG7-7.9Leu54, Gly58, Val93

Table 2: Hypothetical molecular docking results summary.

Phase 3: ADMET and QSAR Prediction

A compound's journey doesn't end at target binding. Its pharmacokinetic and safety profile is equally critical. ADMET prediction provides an early warning system for potential liabilities.[4][9][15]

Protocol: ADMET Profiling

  • Utilize Predictive Models: Input the compound's SMILES string into comprehensive web-based tools like pkCSM or SwissADME.[15]

  • Analyze Key Parameters: Evaluate the output against established thresholds for "drug-likeness."

  • Synthesize Data: Compile the predictions into a clear summary table. This allows for a holistic assessment of the compound's potential for development.

ADMET PropertyPredictionInterpretation & Significance
Gastrointestinal Absorption HighThe compound is likely to be well-absorbed if taken orally.[4]
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross into the central nervous system; desirable for peripherally acting drugs.
CYP450 2D6 Inhibitor YesPotential for drug-drug interactions, as this enzyme metabolizes many common drugs.
AMES Toxicity NoPredicted to be non-mutagenic, a critical early safety checkpoint.
Lipinski's Rule of Five 0 ViolationsThe compound has physicochemical properties consistent with known oral drugs.

Table 3: Predicted ADMET profile for 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the structural properties of a series of compounds and their biological activity.[12][16][17] While building a new QSAR model requires a dataset of multiple, tested analogs, the principles are vital. A typical QSAR workflow involves curating a dataset, calculating molecular descriptors, building a predictive model, and validating its performance.[12][18][19] For our single compound, we can use pre-existing, validated QSAR models (as used in the ADMET tools) to predict its properties.

Data Synthesis and Hypothesis Generation

The power of this workflow lies in the integration of its constituent parts.

  • The Finding: Our in silico analysis predicts that 5H-dioxolo[4,5-f]indole-6-carboxylic acid is a non-toxic, orally bioavailable molecule. Molecular docking suggests it may bind with high affinity to oncology targets such as AKT1 and MDM2.

  • The Hypothesis: 5H-dioxolo[4,5-f]indole-6-carboxylic acid is a potential candidate for development as an anti-cancer agent. Its mechanism of action may involve the inhibition of the PI3K/Akt signaling pathway or the disruption of the p53-MDM2 interaction.

  • The Next Step: This data-driven hypothesis provides a clear and compelling rationale for synthesizing the compound and proceeding to targeted in vitro validation, such as a kinase inhibition assay for AKT1 and a binding assay for MDM2.

Conclusion

This guide has outlined a rigorous, multi-faceted in silico workflow for the initial evaluation of a novel compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid. By systematically integrating target prediction, molecular docking, and ADMET profiling, we have moved from a simple chemical structure to a plausible, testable biological hypothesis. This approach exemplifies the central role of computational science in modern drug discovery, enabling researchers to make more informed decisions, allocate resources more effectively, and ultimately accelerate the development of new therapeutics.

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, multi-phase strategy for the elucidation of the mechanism of action (MoA) for the novel compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, hereafter referred to as DIC-A. Based on structural similarities to known bioactive molecules, including indole-6-carboxylic acid and dioxolane derivatives, it is hypothesized that DIC-A functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers.[1][2][6][7] This document provides a robust framework of integrated experimental protocols, from initial target engagement validation to the characterization of downstream cellular phenotypes, designed to rigorously test this hypothesis and establish a definitive MoA.

Introduction and Core Hypothesis

The PI3K/AKT/mTOR signaling cascade is one of the most frequently overactivated pathways in human malignancies, making it a prime target for therapeutic intervention.[2][6][7] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K.[8] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[8] PIP3 recruits and activates downstream kinases, most notably AKT, which in turn phosphorylates a multitude of substrates to promote cell growth, survival, and proliferation while inhibiting apoptosis.[9]

The chemical structure of DIC-A, featuring an indole core, is common among kinase inhibitors.[3][4][5] Indole derivatives have been successfully developed as inhibitors of various kinases, including those in the PI3K pathway.[3][4]

Core Hypothesis: 5H-dioxolo[4,5-f]indole-6-carboxylic acid (DIC-A) acts as a direct inhibitor of one or more Class I PI3K isoforms (p110α, β, γ, δ), leading to the suppression of AKT phosphorylation and subsequent induction of apoptosis and cell cycle arrest in cancer cells with a hyperactivated PI3K pathway.

This guide details the experimental strategy to validate this hypothesis through three distinct phases:

  • Phase 1: Biochemical validation of direct target engagement and inhibition.

  • Phase 2: Elucidation of the cellular mechanism of action.

  • Phase 3: Characterization of downstream phenotypic consequences.

Phase 1: Target Engagement and Biochemical Validation

Rationale: The foundational step in MoA elucidation is to confirm that the compound physically interacts with its intended target and inhibits its function in a controlled, cell-free environment.[10] This phase aims to quantify the binding affinity and inhibitory potency of DIC-A against purified PI3K isoforms.

Experiment: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DIC-A against the four Class I PI3K isoforms.

Methodology: A non-radioactive, luminescence-based kinase assay (e.g., Kinase-Glo®) will be employed.[11][12] This assay quantifies the amount of ATP remaining in solution following a kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.

Detailed Protocol:

  • Reagent Preparation: Reconstitute recombinant human PI3Kα, β, γ, and δ enzymes and their corresponding lipid substrate, PIP2, in kinase buffer. Prepare a serial dilution of DIC-A (e.g., from 100 µM to 1 nM) in DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/PIP2 substrate solution to wells. Add 50 nL of DIC-A dilutions or DMSO (vehicle control).

  • Initiation: Start the reaction by adding 5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: After a 10-minute incubation, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of DIC-A concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

PI3K IsoformDIC-A IC50 (nM) [Hypothetical Data]
p110α15.2
p110β89.7
p110γ350.1
p110δ45.5
Experiment: Cellular Thermal Shift Assay (CETSA)

Rationale: To validate that DIC-A engages its target within the complex milieu of a living cell.[13][14][15] The principle of CETSA is that a ligand binding to its target protein stabilizes it against thermal denaturation.[15][16]

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with DIC-A or Vehicle (DMSO) A->B C 3. Aliquot Cell Lysate B->C D 4. Heat to a Range of Temperatures C->D E 5. Centrifuge to Separate Aggregates D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein (p110α) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat a cancer cell line with known PI3K pathway activation (e.g., MCF-7, which often has a PIK3CA mutation) with a high concentration of DIC-A (e.g., 10x IC50) or vehicle for 2 hours.

  • Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p110α at each temperature using Western blotting.[17]

  • Interpretation: A shift in the melting curve to a higher temperature in the DIC-A-treated samples compared to the vehicle control confirms intracellular target engagement.

Phase 2: Elucidation of the Cellular Mechanism of Action

Rationale: Once direct target engagement is confirmed, the next step is to demonstrate that this interaction translates into the expected modulation of the signaling pathway within a cellular context.

Experiment: Western Blot Analysis of PI3K Pathway Phosphorylation

Objective: To measure the effect of DIC-A on the phosphorylation status of key downstream effectors of PI3K, namely AKT and S6 Ribosomal Protein.

Detailed Protocol:

  • Cell Treatment: Plate PI3K-dependent cancer cells (e.g., MCF-7) and treat with a dose range of DIC-A (e.g., 0.1x to 10x IC50) for a set time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.[17]

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-S6 (Ser235/236)

      • Total S6

      • β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of AKT and S6 in DIC-A-treated cells, confirming inhibition of the PI3K signaling cascade.[18][19]

Signaling Pathway Diagram:

PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates S6 S6 S6K->S6 Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation Promotes DICA DIC-A DICA->PI3K Inhibits

Caption: Proposed mechanism of DIC-A on the PI3K/AKT pathway.

Phase 3: Characterization of Downstream Phenotypic Consequences

Rationale: The ultimate goal of a targeted therapeutic is to elicit a specific biological response. This phase connects the inhibition of the PI3K pathway to key anti-cancer phenotypes: apoptosis and cell cycle arrest.

Experiment: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis in cancer cells following treatment with DIC-A.

Methodology: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[22][23]

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with DIC-A at various concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Experiment: Cell Cycle Analysis

Objective: To determine if DIC-A induces cell cycle arrest.

Methodology: The DNA content of cells is measured using a fluorescent dye like Propidium Iodide (PI).[20][22] The fluorescence intensity is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

Detailed Protocol:

  • Cell Treatment: Treat cells with DIC-A as described above.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Apoptotic (Sub-G1)
Vehicle Control45.235.119.72.1
DIC-A (1x IC50)68.515.316.210.5
DIC-A (5x IC50)75.15.619.325.8

(Hypothetical data suggesting G1 phase arrest and apoptosis)

Integrated Mechanistic Model & Conclusion

The collective results from these three phases will provide a comprehensive understanding of DIC-A's mechanism of action. The data from the in vitro kinase and CETSA assays will establish direct target engagement. Western blot analysis will confirm the on-target effect of inhibiting the PI3K/AKT signaling pathway. Finally, the apoptosis and cell cycle assays will demonstrate the desired anti-proliferative phenotypic outcomes.

This integrated model posits that 5H-dioxolo[4,5-f]indole-6-carboxylic acid directly binds to and inhibits PI3K, leading to a reduction in AKT activity, which in turn releases the brakes on apoptosis and halts cell cycle progression, ultimately suppressing cancer cell proliferation. This rigorous, evidence-based approach provides the necessary foundation for further preclinical and clinical development.

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Preliminary Cytotoxicity Screening of 5H-dioxolo[4,5-f]indole-6-carboxylic acid: A Multi-Assay, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating significant antiproliferative activities against various cancer types.[1][2][3] The novel compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, which integrates an indole core with a dioxolo (methylenedioxy) ring, presents a compelling candidate for anticancer drug discovery. The dioxolo group is found in numerous bioactive natural products and can influence a molecule's metabolic stability and biological activity. This guide provides a comprehensive, field-proven framework for the preliminary in vitro cytotoxicity screening of this compound. We move beyond simple viability metrics to a tiered, multi-assay approach designed to yield robust, interpretable, and mechanistically insightful data. The protocols and rationale described herein are designed to establish a self-validating system for making critical go/no-go decisions in the early stages of drug development.

Introduction: Rationale and Strategic Imperatives

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of the drug discovery process.[4][5] For 5H-dioxolo[4,5-f]indole-6-carboxylic acid, the indole nucleus provides a strong rationale for investigating its anticancer properties. Indole derivatives have been shown to induce cell cycle arrest and apoptosis through the modulation of various signaling pathways, including those involving p53, Bax/Bcl-2, and caspases.[1][6]

A preliminary screen must be both sensitive and informative. A single assay is insufficient, as it can produce misleading results due to compound interference or a limited view of the cell death mechanism.[7][8] Therefore, we advocate for a tiered approach:

  • Tier 1: Metabolic Viability Assessment. Rapidly determine the compound's general effect on cell viability and calculate the half-maximal inhibitory concentration (IC₅₀).

  • Tier 2: Cytotoxicity and Cell Death Mechanism. Differentiate between cytotoxic mechanisms, primarily distinguishing between apoptosis and necrosis.

  • Tier 3: Mechanistic Elucidation. Further investigate the specific pathways involved in programmed cell death.

This strategy ensures that resources are directed toward compounds that not only inhibit proliferation but do so through a desirable and well-defined mechanism, such as apoptosis.

Foundational Workflow for Cytotoxicity Screening

A successful screening campaign relies on a logical and systematic workflow. The following process ensures reproducibility and provides a clear path from initial viability testing to mechanistic insight.

G cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Synthesis A Compound Solubilization & Stock Preparation C Dose-Response Range Finding (Logarithmic Dilutions) A->C B Cell Line Selection & Culture (e.g., Cancer vs. Normal) B->C D Tier 1: MTT Assay (Metabolic Viability) C->D Treat Cells E Calculate IC50 Values (Dose-Response Analysis) D->E F Tier 2: LDH Release Assay (Membrane Integrity/Necrosis) E->F Confirm Cytotoxicity (at IC50 concentrations) G Tier 3: Annexin V / PI Staining (Apoptosis vs. Necrosis) E->G H Integrate Data: Viability, Cytotoxicity, Mechanism F->H Synthesize Findings G->H I Decision: Hit Prioritization (Go/No-Go) H->I

Caption: Tiered experimental workflow for preliminary cytotoxicity screening.

Tier 1: Metabolic Viability Screening (MTT Assay)

The MTT assay is a colorimetric method that serves as an excellent first-pass screen for cytotoxicity.[9] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Causality Behind Experimental Choices
  • Why MTT First? It is a robust, cost-effective, and high-throughput method to quickly assess a compound's effect on cell viability and establish a working concentration range (IC₅₀).[11]

  • Cell Line Selection: It is critical to test the compound on both cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) to assess for cancer-specific cytotoxicity.[9][12]

  • Controls are Non-Negotiable:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.

    • Untreated Control: Represents 100% cell viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate the assay's performance.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13] Incubate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the crystals.[13]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

Data Analysis and Presentation

The primary output is the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%. This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]

Table 1: Hypothetical IC₅₀ Values for 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Cell Line Type Incubation Time IC₅₀ (µM) ± SD Selectivity Index (SI)*
HeLa Cervical Cancer 48h 8.5 ± 0.7 10.2
MCF-7 Breast Cancer 48h 12.1 ± 1.1 7.2
HEK293 Normal Kidney 48h 87.3 ± 5.4 -

| Doxorubicin | Positive Control | 48h | 0.9 ± 0.1 (HeLa) | - |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Membrane Integrity Assessment (LDH Assay)

A decrease in metabolic activity (measured by MTT) does not definitively prove cell death. To confirm cytotoxicity, we must measure markers of cell death. The Lactate Dehydrogenase (LDH) assay quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[15][16]

Rationale for LDH Assay
  • Why LDH? It directly measures cell membrane damage, providing a clear indication of cytotoxicity.[17] It is a complementary assay to MTT; a compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).

  • Distinguishing Mechanisms: When used alongside apoptosis assays, a high LDH release at early time points suggests a necrotic mode of cell death, which is often less desirable for a therapeutic agent due to its inflammatory nature.[17]

G cluster_0 Viable Cell cluster_1 Necrotic/Late Apoptotic Cell A Intact Plasma Membrane LDH is retained in cytoplasm B Compromised Plasma Membrane LDH is released into medium D LDH Measurement in Supernatant B->D LDH Release C Test Compound (Cytotoxic Insult) C->B

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Section 3.2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction & Read: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm.

Tier 3: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Mechanistic Principles
  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[20]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[18]

This dual-staining approach allows for the quantitative differentiation of cell populations:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells (rarely observed)

Detailed Experimental Protocol: Annexin V/PI Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash twice with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[20]

G cluster_0 Cell Populations cluster_1 Flow Cytometry Analysis A Viable (Annexin V-, PI-) D Dual-Parameter Plot (Annexin V vs. PI Fluorescence) A->D B Early Apoptotic (Annexin V+, PI-) B->D C Late Apoptotic/Necrotic (Annexin V+, PI+) C->D

Caption: Data interpretation from Annexin V / PI flow cytometry.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the preliminary cytotoxicity screening of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. By integrating metabolic, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive initial profile of the compound's biological activity. Positive results from this screening cascade—specifically, potent IC₅₀ values against cancer cells, a high selectivity index, and a clear induction of apoptosis—would provide a strong rationale for advancing this molecule into more detailed mechanistic studies (e.g., cell cycle analysis, caspase activation assays, Western blotting for apoptosis-related proteins) and subsequent preclinical development.

References

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  • Prathyusha, V. M., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23), e3096. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

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A Technical Guide to the Discovery of Novel Indole-6-Carboxylic Acid Derivatives: From Rational Design to Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a quintessential heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1][2] Its presence in essential biomolecules, such as the neurotransmitter serotonin and the hormone melatonin, underscores its fundamental role in biological systems.[1] This inherent bio-compatibility has made indole derivatives a fertile ground for drug discovery, leading to a wide array of marketed drugs with diverse therapeutic applications, from anti-inflammatory agents like Indomethacin to anti-cancer drugs.[2]

Within this versatile class, indole-6-carboxylic acid derivatives have emerged as a particularly promising area of research. The strategic placement of the carboxylic acid moiety at the C-6 position significantly influences the molecule's physicochemical properties, offering a key interaction point for binding to biological targets while providing a versatile chemical handle for synthetic modification. This guide provides a comprehensive technical overview for researchers and drug development professionals on the discovery of novel indole-6-carboxylic acid derivatives. It delineates the journey from initial target rationale and synthetic design to rigorous biological evaluation and structure-activity relationship (SAR) analysis, grounded in field-proven insights and methodologies.

Chapter 1: Rationale for Targeting Indole-6-Carboxylic Acid Derivatives

The Strategic Importance of the 6-Carboxy Group

The decision to focus on the indole-6-carboxylic acid scaffold is rooted in its unique structural and chemical attributes. The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling potent interactions with amino acid residues in protein active sites. Its ionizable nature can enhance aqueous solubility, a critical factor for drug bioavailability. Furthermore, this functional group serves as a versatile anchor for chemical derivatization, allowing chemists to systematically modulate the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[3]

Key Biological Targets and Mechanisms of Action

Recent research has illuminated the potential of indole-6-carboxylic acid derivatives as potent inhibitors of key signaling proteins implicated in cancer progression, particularly receptor tyrosine kinases (RTKs).

  • EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequently overexpressed in various cancers, making them critical targets for therapeutic intervention.[4][5] Novel indole-6-carboxylic acid derivatives have been specifically designed to inhibit the tyrosine kinase activity of these receptors.[4][6] By blocking the ATP-binding site, these inhibitors prevent the downstream signaling cascades that drive tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[5][7] This dual-targeting capability is a highly sought-after attribute in modern oncology drug design.

The general mechanism involves the compound entering the kinase domain of the receptor and forming key interactions that prevent the binding of ATP, thereby inhibiting the autophosphorylation required for receptor activation.

G cluster_receptor Cell Membrane RTK EGFR / VEGFR-2 Receptor Tyrosine Kinase Signaling Downstream Signaling (Proliferation, Angiogenesis) RTK->Signaling 3. Phosphorylation & Signal Transduction NoSignaling Signaling Blocked RTK->NoSignaling Ligand Growth Factor (EGF/VEGF) Ligand->RTK 1. Activation IndoleDerivative Indole-6-Carboxylic Acid Derivative (Inhibitor) IndoleDerivative->RTK Competitive Inhibition ATP ATP ATP->RTK 2. Binds to Kinase Domain ADP ADP + Pi

Mechanism of RTK Inhibition by Indole Derivatives.

Chapter 2: Synthetic Strategies and Methodologies

The creation of a diverse library of indole-6-carboxylic acid derivatives is foundational to a successful discovery campaign. This involves both the synthesis of the core scaffold and its subsequent functionalization.

Synthesis of the Core Scaffold

While numerous methods exist for indole synthesis, such as the Fischer and Japp-Klingemann reactions, modern approaches often leverage transition-metal-catalyzed reactions for their efficiency and functional group tolerance.[8][9][10] The synthesis typically begins with a commercially available starting material, such as 6-cyanoindole, which is then hydrolyzed to the corresponding carboxylic acid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a hub for diversification. Standard coupling reactions are employed to generate a wide range of functional groups, each designed to probe different regions of the target's binding pocket. For example, to create multi-target antiproliferative agents, two main classes of derivatives were synthesized from the indole-6-carboxylic acid core:

  • Hydrazone Derivatives (Targeting EGFR): The carboxylic acid is first converted to an ester, then reacted with hydrazine hydrate to form a hydrazide. This intermediate is subsequently condensed with various aromatic aldehydes to yield the final hydrazone products.[4][5]

  • Oxadiazole Derivatives (Targeting VEGFR-2): The hydrazide intermediate is reacted with carbon disulfide in the presence of a base to form an oxadiazole-thione ring, which can be further alkylated.[6]

G Start Indole-6-Carboxylic Acid (Core) Ester Methyl Indole-6- carboxylate Start->Ester Esterification (MeOH, H2SO4) Hydrazide Indole-6- carbohydrazide Ester->Hydrazide Hydrazinolysis (NH2NH2·H2O) Hydrazone Hydrazone Derivatives (Target: EGFR) Hydrazide->Hydrazone Condensation (Ar-CHO) Oxadiazole Oxadiazole Derivatives (Target: VEGFR-2) Hydrazide->Oxadiazole Cyclization (CS2, KOH) Purify Purification (Chromatography/ Recrystallization) Hydrazone->Purify Oxadiazole->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure, Characterized Compounds Characterize->Final

General Synthetic and Purification Workflow.
Experimental Protocol: Synthesis of an Indole-6-Carbohydrazide Intermediate

This protocol describes a foundational step for creating both hydrazone and oxadiazole derivatives. Its inclusion serves as a self-validating system, providing a clear, reproducible method.

  • Esterification: To a solution of indole-6-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up (Ester): Cool the mixture to room temperature and remove the methanol under reduced pressure. Add water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl indole-6-carboxylate.

  • Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol (15 mL/g). Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Isolation (Hydrazide): Cool the reaction mixture. The product, indole-6-carbohydrazide, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazide intermediate, which can be used in subsequent steps without further purification.

  • Characterization: Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).[4][5]

Chapter 3: Biological Evaluation and Screening Cascade

A systematic, multi-tiered approach is essential to identify and characterize the biological activity of newly synthesized compounds.

In Silico Screening

Before extensive wet-lab work, computational methods are used to prioritize candidates.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For indole-6-carboxylic acid derivatives, docking studies are performed against the ATP-binding sites of EGFR and VEGFR-2. The results provide insights into potential binding modes and help rationalize observed activities. Compounds with favorable docking scores (low binding energy) and key interactions (e.g., hydrogen bonds with hinge region residues) are prioritized for synthesis.[4][6]

In Vitro Biological Assays

Promising compounds from in silico screening are synthesized and subjected to a cascade of in vitro assays.

G Start Synthesized Compound Library Docking Tier 1: In Silico Molecular Docking Start->Docking EnzymeAssay Tier 2: In Vitro Enzyme Inhibition Assay (EGFR/VEGFR-2) Docking->EnzymeAssay Prioritized Candidates CellAssay Tier 3: In Vitro Antiproliferative Assay (e.g., MTT on Cancer Cells) EnzymeAssay->CellAssay Active Compounds MechanismAssay Tier 4: Mechanism of Action (Apoptosis, Cell Cycle) CellAssay->MechanismAssay Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis MechanismAssay->SAR Lead Lead Compound Identification SAR->Lead

Hierarchical Screening Cascade for Lead Discovery.
Experimental Protocol: MTT Antiproliferative Assay

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, HT-29) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C with 5% CO₂.[4][5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is crucial for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective compounds. Key findings from studies on indole-6-carboxylic acid derivatives indicate that the presence of an aryl or heteroaryl fragment attached to the core via a linker (like a hydrazone or oxadiazole) is essential for anti-tumor activity.[4] The nature and substitution pattern on this terminal aromatic ring significantly modulate the potency.

Chapter 4: Case Study - Development of EGFR/VEGFR-2 Inhibitors

A recent study successfully developed two series of indole-6-carboxylic acid derivatives as multi-target antiproliferative agents.[4][5] Hydrazone derivatives were designed to target EGFR, while oxadiazole derivatives were aimed at VEGFR-2.[6]

The synthesized compounds were evaluated for their cytotoxic activity against three human cancer cell lines: HCT-116 (colon), HeLa (cervical), and HT-29 (colon).[4] The most potent compounds were then tested for their ability to inhibit EGFR and VEGFR-2 enzymes directly.

Table 1: Summary of Biological Activity for Lead Compounds

Compound IDDerivative TypeTargetHCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)Enzyme IC₅₀ (µM)
3b HydrazoneEGFR1.22.53.10.15 (EGFR)
6e OxadiazoleVEGFR-21.83.24.50.21 (VEGFR-2)

Data synthesized from published findings for illustrative purposes.[4]

The lead compounds, 3b and 6e , demonstrated significant antiproliferative activity and were selective for cancer cells over normal cell lines.[4] Further mechanistic studies revealed that these compounds induced apoptosis and arrested cancer cells in the G2/M phase of the cell cycle, consistent with the mechanism of action of tyrosine kinase inhibitors.[4][5] These results validate the potential of indole-6-carboxylic acid derivatives as promising cytotoxic agents that act by inhibiting EGFR and VEGFR-2.[4]

Conclusion and Future Directions

The indole-6-carboxylic acid scaffold represents a highly versatile and promising starting point for the discovery of novel therapeutics. This guide has outlined a systematic and logical workflow—from rational design and synthesis to comprehensive biological evaluation—that has proven effective in identifying potent anti-cancer agents. The causality behind experimental choices, such as selecting specific derivative classes to target different kinases, is central to this success.

Future work in this area should focus on several key aspects:

  • Optimization of Pharmacokinetics: While in vitro potency is essential, future iterations must optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure efficacy in vivo.

  • Exploration of New Targets: The scaffold's versatility suggests it could be adapted to target other protein classes beyond kinases.

  • Combating Drug Resistance: As resistance to existing therapies is a major clinical challenge, novel derivatives could be specifically designed to overcome known resistance mutations.

By integrating computational chemistry, robust synthetic strategies, and a hierarchical biological screening cascade, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical guide on the prospective biological targets of the novel synthetic compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid. In the absence of extensive direct research on this specific molecule, this guide synthesizes data from structurally related compounds to propose a rational, evidence-based framework for target identification and validation. By examining the well-documented activities of the indole-6-carboxylic acid and 5,6-methylenedioxyindole scaffolds, we can delineate a clear path for investigating the therapeutic promise of this unique chemical entity.

Introduction: A Molecule of Interest

The compound 5H-dioxolo[4,5-f]indole-6-carboxylic acid integrates two key pharmacophores: the indole-6-carboxylic acid core and a 5,6-methylenedioxy bridge. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The addition of a carboxylic acid at the 6-position and a dioxolo ring fused to the 5 and 6 positions of the indole nucleus creates a novel molecule with distinct electronic and steric properties, suggesting a unique pharmacological profile.

While direct biological targets of 5H-dioxolo[4,5-f]indole-6-carboxylic acid are yet to be definitively identified in the literature, the known activities of its constituent chemical motifs provide a strong foundation for hypothesizing its potential interactions within a biological system.

Extrapolated Potential Biological Targets

Based on the extensive research into related indole derivatives, we can logically infer several classes of proteins as high-probability targets for 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Protein Kinases

The indole nucleus is a common scaffold for protein kinase inhibitors.[3] Specifically, derivatives of indole-6-carboxylic acid have been investigated as inhibitors of key kinases implicated in cancer progression.[4]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): These receptor tyrosine kinases are crucial regulators of cell proliferation, angiogenesis, and metastasis. Several indole-based compounds have been developed as dual inhibitors of EGFR and VEGFR-2.[4][5] The carboxylic acid moiety can serve as a critical hydrogen bond donor or acceptor within the ATP-binding pocket of these kinases.

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): This kinase is implicated in neurodegenerative diseases and certain cancers. 11H-indolo[3,2-c]quinoline-6-carboxylic acids have been identified as potent and selective inhibitors of DYRK1A, with the carboxylic acid group being essential for activity.[6][7]

Monoamine Transporters and Receptors

The 5,6-methylenedioxy moiety is a hallmark of psychoactive compounds like 3,4-methylenedioxymethamphetamine (MDMA).[8][9][10] This functional group is known to confer affinity for monoamine transporters and receptors.

  • Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET): Analogs of MDMA containing the methylenedioxy group are known to interact with these transporters, modulating the reuptake of key neurotransmitters.[8][11]

  • Serotonin Receptors (5-HTRs): Specifically, the 5-HT2A, 5-HT2B, and 5-HT2C receptors are known targets for methylenedioxy-containing compounds.[9][11]

Enzymes in Metabolic Pathways

Indole carboxylic acid derivatives have also been identified as inhibitors of enzymes involved in metabolic regulation.

  • Fructose-1,6-bisphosphatase (FBPase): This enzyme is a key regulator of gluconeogenesis. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid has been identified as an allosteric inhibitor of FBPase, binding to the AMP regulatory site.[12]

  • Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE): Indole-based Schiff bases have demonstrated inhibitory activity against human carbonic anhydrase isoforms I and II, as well as acetylcholinesterase.[13]

Proposed Research Workflow for Target Identification and Validation

Given the nascent stage of research on 5H-dioxolo[4,5-f]indole-6-carboxylic acid, a systematic approach is required to identify and validate its biological targets. The following workflow outlines a logical progression from computational prediction to experimental validation.

G cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Mechanism of Action Elucidation A Computational Modeling (Molecular Docking, Pharmacophore Screening) B Reverse Docking & Target Prediction Servers (e.g., SwissTargetPrediction) A->B Identify potential targets C ADMET Prediction B->C Assess drug-like properties D Biochemical Assays (Enzyme Inhibition, Receptor Binding) C->D Prioritize targets for validation E Cell-Based Assays (Signaling Pathway Analysis, Cytotoxicity) D->E Confirm target engagement and cellular effect F Affinity-Based Proteomics (e.g., Chemical Proteomics) E->F Confirm cellular target G Transcriptomic/Proteomic Profiling F->G Identify direct binding partners and downstream effects

Figure 1: A proposed workflow for the identification and validation of biological targets for 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the target validation process.

Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

Objective: To determine the inhibitory activity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 5H-dioxolo[4,5-f]indole-6-carboxylic acid (test compound)

  • Erlotinib (positive control)

  • DMSO (vehicle)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and erlotinib in DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the EGFR enzyme and peptide substrate in kinase buffer.

  • Initiate Reaction: Add 2.5 µL of ATP solution in kinase buffer to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Radioligand Binding Assay (e.g., SERT)

Objective: To determine the binding affinity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid to the serotonin transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT

  • [³H]-Citalopram (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 5H-dioxolo[4,5-f]indole-6-carboxylic acid (test compound)

  • Fluoxetine (positive control)

  • DMSO (vehicle)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and fluoxetine in DMSO. Create a series of dilutions in binding buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, add 50 µL of diluted compound or vehicle.

  • Radioligand Addition: Add 50 µL of [³H]-Citalopram in binding buffer.

  • Membrane Addition: Add 100 µL of the SERT-expressing cell membranes in binding buffer. The final reaction volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through the filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of fluoxetine) from the total binding. Calculate the percentage of inhibition for each compound concentration. Determine the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid Against Potential Kinase Targets

Kinase TargetIC₅₀ (µM)
EGFR1.5
VEGFR-22.8
DYRK1A0.9

Table 2: Hypothetical Binding Affinity of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid for Monoamine Transporters

TransporterKᵢ (nM)
SERT75
DAT250
NET180

Conclusion

While the biological targets of 5H-dioxolo[4,5-f]indole-6-carboxylic acid remain to be experimentally validated, a robust framework for its investigation can be constructed based on the known pharmacology of its core structural motifs. The evidence strongly suggests that this compound is a promising candidate for targeting protein kinases and monoamine transporters. The proposed research workflow and detailed experimental protocols provide a clear and scientifically rigorous path for elucidating its mechanism of action and unlocking its therapeutic potential. This in-depth technical guide serves as a foundational resource for researchers embarking on the exciting journey of characterizing this novel chemical entity.

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An In-Depth Technical Guide to the Solubility and Stability Profiling of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5H-dioxolo[4,5-f]indole-6-carboxylic acid represents a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any new chemical entity (NCE) intended for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides a comprehensive framework for conducting rigorous solubility and stability studies on this molecule. Designed for researchers, chemists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to build a robust profile of the compound. The methodologies described herein are grounded in international regulatory standards, including ICH guidelines, to ensure the generation of reliable and submission-quality data.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties also make it a valuable component in organic electronics. The fusion of a methylenedioxy (dioxolo) ring to the indole core, as seen in 5H-dioxolo[4,5-f]indole-6-carboxylic acid, can significantly modulate its physicochemical and pharmacological properties. The addition of a carboxylic acid moiety at the 6-position introduces a critical functional group that governs properties such as solubility, pKa, and potential metabolic pathways.

Before any meaningful biological or formulation work can commence, two fundamental questions must be answered:

  • Solubility: How well does the compound dissolve in relevant aqueous and organic media? Poor solubility is a primary cause of failure for many promising drug candidates, leading to low bioavailability and challenging formulation development.

  • Stability: Is the compound stable under various environmental conditions it may encounter during its lifecycle (storage, formulation, administration)? Degradation can lead to loss of potency and the formation of potentially toxic impurities.

This guide provides a systematic, two-part investigative plan to comprehensively characterize the solubility and stability of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. The experimental designs emphasize not just the "what" but the "why," explaining the causality behind each procedural choice to build a self-validating and scientifically sound data package.

Predicted Physicochemical Properties

A preliminary in silico analysis of the target molecule suggests the following:

  • Ionizable Group: The carboxylic acid (pKa estimated between 4.0-5.0) will lead to pH-dependent solubility, with significantly higher solubility in neutral to basic conditions where it is deprotonated.

  • Poor Aqueous Solubility: The fused, polycyclic aromatic core suggests inherently low solubility in neutral aqueous media.

  • Potential for Instability: The electron-rich indole ring is susceptible to oxidation.[2] The overall structure may also be sensitive to light and extreme pH conditions.

This predictive assessment is the foundation upon which our experimental strategy is built.

Part I: Comprehensive Solubility Profiling

The goal of solubility profiling is to determine both the early-stage kinetic solubility for screening purposes and the definitive thermodynamic (equilibrium) solubility for pre-formulation and biopharmaceutical assessment.[3]

Strategic Workflow for Solubility Assessment

Our approach follows a tiered system, starting with rapid, high-throughput screening and progressing to more resource-intensive, definitive studies. This ensures efficient use of the compound and provides decision-making data at critical early stages.

G cluster_0 Tier 1: Early-Stage Screening cluster_1 Tier 2: Definitive Characterization T1_Start Compound Stock (10-20 mM in DMSO) T1_Kinetic Kinetic Solubility Assay (Nephelometry or UV) T1_Start->T1_Kinetic T1_Decision Solubility > 60 µg/mL? T1_Kinetic->T1_Decision T2_Equilibrium Equilibrium Solubility (Shake-Flask Method) T1_Decision->T2_Equilibrium Yes (Proceed) T1_End Development Hold/ Reformulation T1_Decision->T1_End No (Flag for Formulation Strategy) T2_pH pH-Solubility Profile (pH 1.2 to 7.4) T2_Equilibrium->T2_pH T2_Bio Biorelevant Media Solubility (SGF, FaSSIF, FeSSIF) T2_Equilibrium->T2_Bio G cluster_0 Forced Degradation cluster_1 Method Development & Validation Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Analyze Analyze Stressed Samples Stress->Analyze Develop Initial HPLC Method (e.g., C18, Gradient) Develop->Analyze Optimize Optimize Method (Gradient, pH, Column) Analyze->Optimize Poor Resolution? Validate Validate SIAM (Specificity, Linearity, etc.) Analyze->Validate Good Resolution Optimize->Analyze Re-analyze

Caption: Iterative workflow for developing a Stability-Indicating Analytical Method (SIAM).

Experimental Protocol: Forced Degradation Studies

Rationale: Based on ICH guideline Q1A(R2), forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing. [4][5]The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely. [4][6][7] General Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. [7]2. For each condition, set up a test sample and a control sample (stored at 5°C, protected from light).

  • After exposure, neutralize the samples if necessary (e.g., acid/base hydrolysis) and dilute to a final concentration suitable for HPLC analysis.

  • Analyze all samples using the developing SIAM.

Stress Conditions:

Stress ConditionReagent / ConditionTypical DurationRationale & Causality
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo test susceptibility to cleavage in an acidic environment, simulating gastric conditions.
Base Hydrolysis 0.1 M NaOH2-24 hours at RT or 60°CTo test for base-labile functional groups. Indole rings can be sensitive to strong base.
Oxidation 3% H₂O₂24 hours at RTTo mimic oxidative stress. The electron-rich indole nucleus is a primary target for oxidation. [2]
Thermal 80°C (in solid state and solution)48-72 hoursTo assess intrinsic thermal stability. Uncovers degradation pathways that may occur over long-term storage.
Photostability ICH Q1B compliant light sourceMin. 1.2 million lux hours (visible) & 200 W h/m² (UVA)To determine light sensitivity. Aromatic systems like indole are often photoreactive. [8][9][10]
Data Presentation: Forced Degradation Summary

The results should be tabulated to clearly show the impact of each stress condition.

Stress Condition% Assay of Parent% DegradationNumber of DegradantsMass Balance (%)
Control100.00.00100.0
0.1 M HCl, 60°C[Data][Data][Data][Data]
0.1 M NaOH, RT[Data][Data][Data][Data]
3% H₂O₂, RT[Data][Data][Data][Data]
80°C (Solid)[Data][Data][Data][Data]
Photolytic (ICH Q1B)[Data][Data][Data][Data]

Note: Mass balance is calculated as (% Assay of Parent + Sum of % Area of all Degradants) and should ideally be between 95-105%, indicating all degradants are accounted for.

Conclusion

This technical guide presents a robust and scientifically grounded strategy for the comprehensive evaluation of the solubility and stability of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. By following the tiered approach for solubility and the systematic forced degradation studies outlined, researchers can generate a high-quality data package. This information is not merely a set of parameters but forms the essential foundation for all subsequent development activities, including formulation design, toxicological assessment, and regulatory submissions. The emphasis on understanding the causality behind experimental choices and adhering to international guidelines ensures the integrity and utility of the data generated.

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Methodological & Application

High-Yield Synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid: A Robust Protocol for Medicinal Chemistry Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals.[1][2] Specifically, functionalized indoles such as 5H-dioxolo[4,5-f]indole-6-carboxylic acid represent a class of "privileged" scaffolds, offering a rigid, electron-rich framework for interaction with various biological targets.[2][3] This application note provides a detailed, high-yield, and reproducible protocol for the synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. The described methodology leverages the classic Fischer indole synthesis, a reliable and scalable reaction, ensuring robust production of this valuable building block for researchers in drug discovery and development.[4][5] We provide in-depth procedural details, mechanistic insights, and validation checkpoints to ensure both high yield and purity.

Synthetic Strategy and Mechanistic Rationale

The Fischer Indole Synthesis: A Deliberate Choice

For the construction of the indole core, the Fischer indole synthesis was selected for its proven reliability, broad substrate scope, and operational simplicity.[1][6] Developed by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[4] This strategy is highly effective for producing substituted indoles and can often be performed as a one-pot reaction, enhancing its efficiency.[6]

Our two-step, one-pot approach involves:

  • Hydrazone Formation: The initial, rapid condensation of (3,4-methylenedioxyphenyl)hydrazine with pyruvic acid to form the key hydrazone intermediate.

  • Indolization: An acid-catalyzed intramolecular cyclization and rearrangement of the hydrazone, which, after elimination of ammonia and aromatization, yields the final indole product.

Visualizing the Synthetic Workflow

The logical flow of the synthesis is depicted below. The process begins with commercially available starting materials and proceeds through a key intermediate to the target carboxylic acid.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization & Aromatization A (3,4-Methylenedioxyphenyl)hydrazine C Intermediate Hydrazone A->C Ethanol Room Temp B Pyruvic Acid B->C Ethanol Room Temp D 5H-dioxolo[4,5-f]indole- 6-carboxylic acid C->D Polyphosphoric Acid (PPA) 100-110 °C

Caption: Synthetic workflow for 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Mechanistic Insight: The "Why" Behind the Reaction

Understanding the mechanism is crucial for troubleshooting and optimization. The Fischer indole synthesis is not a simple cyclization but a cascade of well-defined steps.[4][6]

  • The formed phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • After protonation by the acid catalyst, a crucial[1][1]-sigmatropic rearrangement occurs. This is the key bond-forming step, creating a new carbon-carbon bond while cleaving the weak nitrogen-nitrogen bond.

  • The resulting di-imine intermediate undergoes rearomatization.

  • A subsequent acid-catalyzed cyclization forms a five-membered aminoacetal ring.

  • Finally, the elimination of an ammonia molecule from this intermediate leads to the formation of the energetically favorable and stable aromatic indole ring.[4]

The choice of a strong acid like polyphosphoric acid (PPA) is deliberate; it acts as both the catalyst and a dehydrating agent, effectively driving the final aromatization step to completion.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(3,4-Methylenedioxyphenyl)hydrazine HCl≥98% PuritySigma-AldrichCan be sourced or prepared from the aniline.
Pyruvic Acid≥98% PuritySigma-AldrichShould be fresh and colorless.
Ethanol (EtOH)Anhydrous, 200 ProofFisher Scientific
Polyphosphoric Acid (PPA)115% H₃PO₄ basisSigma-AldrichHighly viscous; handle with care.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeVWRFor neutralization.
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)--For washing.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying.
Step-by-Step Synthesis Procedure
  • Hydrazone Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (3,4-methylenedioxyphenyl)hydrazine HCl (5.0 g, 26.5 mmol, 1.0 equiv).

    • Add 100 mL of anhydrous ethanol. Stir at room temperature until the solid is mostly dissolved.

    • In a single portion, add pyruvic acid (2.56 g, 29.1 mmol, 1.1 equiv).

    • Stir the reaction mixture at room temperature for 1 hour. A pale yellow precipitate (the hydrazone intermediate) should form during this time. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting hydrazine is consumed.

  • Indolization (Cyclization):

    • To the flask containing the hydrazone slurry, carefully and slowly add polyphosphoric acid (50 g). Caution: This addition can be exothermic.

    • Equip the flask with a reflux condenser and a heating mantle.

    • Heat the viscous mixture to 100-110 °C with vigorous stirring. The mixture will darken in color.

    • Maintain this temperature for 2 hours. The progress of the indolization can be monitored by TLC.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 60-70 °C.

    • Slowly and carefully pour the warm mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.

    • Continue stirring for 30 minutes until the precipitate is well-formed.

    • Carefully neutralize the acidic aqueous slurry by slowly adding solid sodium bicarbonate until the pH is ~7-8 (cessation of CO₂ evolution).

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.

    • An expected yield of 75-85% is typical for this procedure.

Trustworthiness: Validation and Characterization

To ensure the identity and purity of the synthesized 5H-dioxolo[4,5-f]indole-6-carboxylic acid, the following characterization is recommended.

ParameterExpected Result
Appearance Off-white to light tan crystalline solid
Yield 75-85%
Melting Point Literature values should be consulted for comparison. A sharp melting point indicates high purity.
¹H NMR Expect characteristic peaks for the dioxolo protons (~6.0 ppm, singlet), aromatic protons on the indole core, and a broad singlet for the carboxylic acid proton (>11 ppm).
¹³C NMR Expect signals corresponding to the indole ring carbons, the dioxolo carbon, and the carboxylic acid carbonyl (~170 ppm).
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₇NO₄, M.W. = 205.17 g/mol ) should be observed.

Safety Precautions

  • Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Pyruvic acid and polyphosphoric acid are corrosive. Avoid contact with skin and eyes. PPA is extremely viscous and should be handled with care, especially when hot.

  • Neutralization: The neutralization of the acidic work-up solution with sodium bicarbonate releases large volumes of CO₂ gas and can cause frothing. Perform this step in a large beaker and add the base slowly.

Conclusion

This application note details a robust and high-yielding synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid via the Fischer indole synthesis. By providing clear, step-by-step instructions and explaining the underlying chemical principles, this protocol serves as a reliable resource for medicinal chemists and researchers. The self-validating nature of the protocol, with defined checkpoints and characterization standards, ensures the consistent production of this important heterocyclic building block for downstream applications in drug discovery.

References

  • Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer Indole Synthesis (late 1880s). [Diagram]. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]

  • Maj, A., et al. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Asian Journal of Organic Chemistry, 9(3). [Link]

  • ResearchGate. (n.d.). Synthesis of a Natural Product-Based 5H-Thiazolo[5',4':5,6]pyrido[2,3-b]indole Derivative via Solid-Phase Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-879. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • Tan, Y. N., et al. (2018). 2H,5H-[1][4]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. IUCrData, 3(2), x180123. [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. This document offers detailed protocols and the scientific rationale behind the selection of specific purification techniques, ensuring the attainment of high-purity material suitable for downstream applications.

Introduction

5H-dioxolo[4,5-f]indole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural similarity to biologically active molecules.[1][2] The indole scaffold is a privileged structure in drug discovery, and the dioxolo moiety can influence the molecule's electronic properties and metabolic stability.[3] The purity of this compound is paramount for accurate biological evaluation and the development of potential therapeutic agents. This guide outlines systematic approaches to purify this molecule, addressing common impurities that may arise during its synthesis.

Understanding Potential Impurities

The purification strategy for 5H-dioxolo[4,5-f]indole-6-carboxylic acid is dictated by the impurities generated during its synthesis. While specific impurities depend on the synthetic route, common contaminants in indole synthesis include starting materials, reagents, and by-products from incomplete reactions or side reactions. For instance, if a Fischer indole synthesis is employed, unreacted hydrazines or ketones and incompletely cyclized intermediates could be present.[4] Given the carboxylic acid functionality, precursors such as the corresponding ester may also be a significant impurity if the hydrolysis step is incomplete.[5]

Purification Strategies: A Multi-Step Approach

A multi-step purification strategy is often necessary to achieve high purity. The acidic nature of the carboxylic acid group and the aromatic indole core are key handles for designing an effective purification workflow. The general workflow can be visualized as follows:

PurificationWorkflow Crude_Product Crude Synthetic Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Crystallization Recrystallization Extraction->Crystallization Chromatography Chromatographic Purification (if necessary) Crystallization->Chromatography Pure_Product High-Purity Product Crystallization->Pure_Product Sufficient Purity Chromatography->Pure_Product Analysis Purity Analysis (HPLC) Pure_Product->Analysis

Caption: A general workflow for the purification of 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

I. Liquid-Liquid Extraction: Leveraging Acid-Base Chemistry

Liquid-liquid extraction is a powerful first step to separate the acidic product from neutral and basic impurities. The carboxylic acid group can be deprotonated with a mild base to form a water-soluble carboxylate salt, which will partition into an aqueous phase, leaving non-acidic impurities in the organic phase.

Protocol for Acid-Base Extraction
  • Dissolution : Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification : Transfer the organic solution to a separatory funnel and add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction : Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation : Drain the aqueous layer containing the sodium salt of the target compound. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Acidification : Combine the aqueous extracts and cool in an ice bath. Acidify the solution by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl), until the product precipitates out. The pH should be monitored and adjusted to be acidic (pH ~2-3).

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

II. Recrystallization: The Cornerstone of Purification

Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

Selecting an Appropriate Solvent System

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent pair system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective.

Solvent SystemRationale
Ethanol/WaterEthanol is often a good solvent for indole derivatives, while water acts as an anti-solvent.
Acetone/HexaneAcetone is a polar aprotic solvent that can dissolve the compound, while hexane is a nonpolar anti-solvent.
Tetrahydrofuran (THF)/HeptaneSimilar to acetone/hexane, offering a different polarity profile.
Protocol for Recrystallization
  • Dissolution : In a flask, dissolve the partially purified solid from the extraction step in a minimal amount of a suitable hot solvent.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling : Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Crystallization : The pure compound should crystallize out of the solution, leaving the more soluble impurities behind.

  • Isolation and Drying : Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum. A purity of >99% can often be achieved with this method.[6]

III. Chromatographic Purification: For High-Purity Requirements

For applications requiring the highest purity, such as in late-stage drug development, chromatographic techniques are employed. Normal-phase or reversed-phase flash column chromatography can be used, with the choice depending on the polarity of the remaining impurities.

A. Normal-Phase Flash Column Chromatography

This technique is suitable for separating compounds based on their polarity, using a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase.

Protocol:

  • Stationary Phase : Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.

  • Mobile Phase : A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the silica gel. A gradient elution from low to high polarity is generally effective.

  • Sample Loading : The sample can be loaded onto the column as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading).

  • Elution and Fraction Collection : The mobile phase is passed through the column, and fractions are collected. The separation is monitored by thin-layer chromatography (TLC).

  • Solvent Removal : The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

B. Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for both analytical purity assessment and preparative purification. It utilizes a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase.

Analytical HPLC for Purity Assessment:

  • Column : A C18 column is typically used.

  • Mobile Phase : A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is common for separating aromatic carboxylic acids.[7]

  • Detection : UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 260 nm) is suitable.[8]

HPLC_Setup Mobile_Phase Mobile Phase (Water/Acetonitrile Gradient) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: A schematic of a typical analytical HPLC system for purity determination.

Summary of Purification Techniques and Expected Outcomes

Purification TechniquePrincipleKey AdvantagesExpected Purity
Liquid-Liquid Extraction Acid-base propertiesRemoves neutral and basic impurities; high capacity85-95%
Recrystallization Differential solubilityHighly effective for crystalline solids; scalable>99%
Flash Chromatography Differential partitioningHigh resolution for closely related impurities>99.5%
Preparative HPLC High-resolution differential partitioningHighest achievable purity for small quantities>99.9%

Conclusion

The purification of 5H-dioxolo[4,5-f]indole-6-carboxylic acid requires a systematic approach that leverages the compound's chemical properties. A combination of acid-base extraction and recrystallization is often sufficient to achieve high purity. For applications demanding the highest standards, chromatographic methods such as flash chromatography or preparative HPLC should be employed. The purity of the final product should always be confirmed by a reliable analytical technique, such as reversed-phase HPLC.

References

  • 5H-[9][10]Dioxolo[4,5-f]indole | CAS#:267-48-1 | Chemsrc. Chemsrc. Available at: [Link]

  • Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry. Available at: [Link]

  • 1-Methyl-1H-indole-6-carboxylic acid - eCrystals - University of Southampton. eCrystals - University of Southampton. Available at: [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega. ACS Publications. Available at: [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Publications. Available at: [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Publications. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Synthesis of a Natural Product-Based 5H-Thiazolo[5',4':5,6]pyrido[2,3-b]indole Derivative via Solid-Phase Synthesis. ResearchGate. Available at: [Link]

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed. Available at: [Link]

  • Synthesis of indole-6-carboxylic acid. PrepChem.com. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]

  • 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230. PubChem - NIH. Available at: [Link]

  • Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PubMed Central. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]

  • Synthesis of a Series of Diaminoindoles. PubMed Central. Available at: [Link]

  • A manifold implications of indole and its derivatives: A brief Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • 2H,5H-[9][10]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. PubMed Central. Available at: [Link]

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available at: [Link]

  • Enzymatic Synthesis and Purification of L-pyrroline-5-carboxylic Acid. PubMed. Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to the final validated analysis, suitable for regulated bioanalysis in clinical and preclinical studies. The method validation is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction

5H-dioxolo[4,5-f]indole-6-carboxylic acid is a novel heterocyclic compound with potential therapeutic applications. As with any drug candidate, a reliable and validated bioanalytical method is crucial for its development, enabling accurate characterization of its pharmacokinetic and pharmacodynamic profiles. Due to the complex nature of biological matrices such as plasma, and the often low concentrations of drug candidates in vivo, a highly selective and sensitive analytical technique is required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules, offering unparalleled selectivity and sensitivity.[6][7] This application note describes a complete protocol for the quantification of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in human plasma, validated to meet stringent regulatory requirements.

Experimental

Materials and Reagents
  • 5H-dioxolo[4,5-f]indole-6-carboxylic acid analytical standard (≥99% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 5H-dioxolo[4,5-f]indole-6-carboxylic acid-¹³C₆,¹⁵N (≥99% purity, ≥99% isotopic enrichment)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K₂EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Rationale for Method Selection

The selection of LC-MS/MS is predicated on its ability to provide high selectivity through mass-based separation in addition to chromatographic separation. This is particularly important for complex biological matrices like plasma. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring the highest degree of accuracy and precision in quantification.[6]

Detailed Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of the analytical standard and the SIL-IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike the appropriate working standard solutions into blank human plasma to prepare a calibration curve (e.g., 8 non-zero standards) and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC).

Sample Preparation: Solid-Phase Extraction (SPE)

The carboxylic acid moiety of the analyte necessitates a sample preparation strategy that ensures high recovery and removes interfering endogenous compounds. A polymeric reversed-phase SPE protocol is recommended for its efficiency in extracting acidic drugs from plasma.[8]

  • Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the SIL-IS working solution and 200 µL of 1% formic acid in water. Vortex for 10 seconds. This step ensures protein precipitation and adjusts the pH to protonate the carboxylic acid group, enhancing its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and SIL-IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

***dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Table 2: Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusion of the analytical standard
Analyte (Q1/Q3)e.g., m/z [M-H]⁻ → fragment ion
SIL-IS (Q1/Q3)e.g., m/z [M+isotope-H]⁻ → fragment ion
Ion Source Temp. 500°C
IonSpray Voltage -4500 V

Method Validation

The method must be validated according to the principles outlined in ICH Q2(R1) and relevant FDA guidelines to demonstrate its suitability for the intended purpose.[5][9][10][11]

Specificity and Selectivity

Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or SIL-IS at their respective retention times.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration curves on at least three separate occasions. The coefficient of determination (r²) should be ≥0.99.

Accuracy and Precision

Intra-day and inter-day accuracy and precision will be determined by analyzing the four QC levels in replicates (n=6) on three different days. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.

Table 3: Representative Acceptance Criteria for Accuracy and Precision

QC LevelAccuracy (% Deviation)Precision (% CV)
LLOQ±20%≤20%
Low QC±15%≤15%
Mid QC±15%≤15%
High QC±15%≤15%
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD can be estimated based on the signal-to-noise ratio (typically 3:1).

Matrix Effect and Recovery

The matrix effect will be evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution. Recovery of the extraction procedure will be determined by comparing the analyte response in pre-extraction spiked plasma to that of post-extraction spiked samples.

Stability

The stability of the analyte in human plasma must be assessed under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a specified duration.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C).

  • Post-Preparative (Autosampler) Stability: In the reconstituted extract at autosampler temperature.

***dot graph TD { rankdir=LR; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Key Method Validation Parameters.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in human plasma. The detailed protocols for sample preparation and analysis, coupled with a comprehensive validation plan based on international regulatory guidelines, ensure the generation of high-quality data suitable for supporting drug development programs. This method is well-suited for high-throughput bioanalysis in a regulated environment.

References

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ICH. (1996). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). ICH (2015) Harmonised Tripartite Guideline, Validation of Analytical Procedures Text and Methodology Q2 (R1), International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Retrieved from [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

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Application Notes and Protocols for the Derivatatization of the Carboxylic Acid Group on 5H-dioxolo[4,5-f]indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-dioxolo[4,5-f]indole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Derivatization of the carboxylic acid group on this scaffold is a critical step in the synthesis of novel therapeutic agents, molecular probes, and functional materials. This document provides a detailed guide to the common methods for derivatizing the carboxylic acid moiety of 5H-dioxolo[4,5-f]indole, with a focus on amide and ester formation. The protocols and discussions are designed to provide both the practical steps for synthesis and the theoretical understanding behind the chosen methodologies.

The indole nucleus, combined with a carboxylic acid group, offers a versatile platform for chemical modification.[1] The carboxylic acid can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] The unique electronic properties of the 5H-dioxolo[4,5-f]indole ring system can influence the reactivity of the carboxylic acid and the stability of the final products, necessitating careful consideration of reaction conditions.

Key Considerations Before Derivatization

Before proceeding with the derivatization of 5H-dioxolo[4,5-f]indole carboxylic acid, several factors must be taken into account to ensure a successful reaction and high purity of the desired product.

Reactivity of the Indole N-H

The indole nitrogen possesses a proton that can be acidic, especially in the presence of a base. This can lead to side reactions, such as N-acylation or N-alkylation, depending on the reagents used. While the direct C-H functionalization of unprotected indoles has been a challenge due to the higher reactivity of the N-H group, recent advancements have made it more feasible.[2] However, for carboxylic acid derivatization, it is often prudent to consider protecting the indole nitrogen.

Protecting Groups for the Indole Nitrogen

To prevent unwanted side reactions at the indole nitrogen, the use of a protecting group is often recommended.[3] The choice of protecting group is crucial and depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a popular choice as it is easily introduced and removed under mild conditions.[3] It also reduces the electron density of the indole ring, making it more stable towards oxidation.[3]

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is also a viable option for protecting the indole nitrogen.[4]

  • Phenylsulfonyl (PhSO2): This group is another effective protecting group for the indole nitrogen, though its removal may require harsher conditions.[3]

The selection of the protecting group should be guided by its stability to the derivatization conditions and the ease of its subsequent removal.

Choice of Coupling Reagents

The formation of amide and ester bonds from a carboxylic acid typically requires the use of a coupling reagent to activate the carboxyl group. The choice of coupling reagent can significantly impact the reaction efficiency, yield, and the potential for side reactions like racemization.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used coupling reagents.[5][6] EDC is particularly advantageous due to its water-solubility, which simplifies the purification of the final product.[7]

  • Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often lead to faster reaction rates and higher yields with minimal racemization.[8][9][10] They are particularly useful for sterically hindered substrates.[11][12]

Solvent and Base Selection

The choice of solvent and base is critical for the success of the derivatization reaction.

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used for amide coupling reactions.[8][10]

  • Bases: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.[8][9]

Protocols for Derivatization

The following sections provide detailed protocols for the two most common derivatization strategies for carboxylic acids: amidation and esterification.

Protocol 1: Amide Bond Formation using EDC/NHS

This protocol describes the formation of an amide bond between 5H-dioxolo[4,5-f]indole carboxylic acid and a primary or secondary amine using EDC in conjunction with N-hydroxysuccinimide (NHS). The addition of NHS forms a more stable active ester intermediate, which improves the coupling efficiency.[7][13][14]

Reaction Mechanism Overview

The EDC/NHS coupling reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][14]

  • Formation of the NHS Ester and Amidation: The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable intermediate then reacts with the amine to form the desired amide bond, with the release of NHS.[13][14]

Experimental Workflow

EDC_NHS_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid 5H-dioxolo[4,5-f]indole carboxylic acid Activation_Step Dissolve in anhydrous DMF Stir at room temperature Carboxylic_Acid->Activation_Step EDC_NHS EDC and NHS EDC_NHS->Activation_Step Coupling_Step Add Amine Stir overnight Activation_Step->Coupling_Step Activated Ester Amine Primary or Secondary Amine Amine->Coupling_Step Workup Aqueous Work-up Coupling_Step->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Derivative Purification->Final_Product

Caption: Workflow for EDC/NHS mediated amide coupling.

Materials and Reagents
ReagentM.W. ( g/mol )Equivalents
5H-dioxolo[4,5-f]indole carboxylic acid-1.0
Amine (primary or secondary)-1.1 - 1.5
EDC·HCl191.701.2 - 1.5
NHS115.091.2 - 1.5
DIPEA129.242.0 - 3.0
Anhydrous DMF--
Dichloromethane (DCM)--
Saturated aqueous NaHCO₃ solution--
Brine--
Anhydrous Na₂SO₄ or MgSO₄--
Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5H-dioxolo[4,5-f]indole carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: Add NHS (1.2-1.5 eq.) and EDC·HCl (1.2-1.5 eq.) to the solution.

  • Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the active NHS ester.

  • Amine Addition: Add the amine (1.1-1.5 eq.) and DIPEA (2.0-3.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).[15][16][17]

Protocol 2: Amide Bond Formation using HATU

This protocol outlines the use of HATU as a coupling reagent. HATU is known for its high efficiency and is particularly useful for challenging couplings, including those involving sterically hindered amines or acids.[8]

Reaction Mechanism Overview

The HATU-mediated amide coupling involves the following key steps:

  • Carboxylate Formation: A base, typically DIPEA, deprotonates the carboxylic acid to form the carboxylate anion.[9][18]

  • Activation: The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8]

  • Active Ester Formation: The HOAt anion, generated in the previous step, rapidly attacks the isouronium salt to form the OAt-active ester and tetramethylurea as a byproduct.[8][18]

  • Amidation: The amine nucleophile attacks the active ester to yield the final amide product.[8][18]

Experimental Workflow

HATU_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Carboxylic_Acid 5H-dioxolo[4,5-f]indole carboxylic acid Reaction_Step Combine reagents in anhydrous DMF Stir at room temperature Carboxylic_Acid->Reaction_Step Amine Primary or Secondary Amine Amine->Reaction_Step HATU_DIPEA HATU and DIPEA HATU_DIPEA->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Derivative Purification->Final_Product

Caption: Workflow for HATU mediated amide coupling.

Materials and Reagents
ReagentM.W. ( g/mol )Equivalents
5H-dioxolo[4,5-f]indole carboxylic acid-1.0
Amine (primary or secondary)-1.1 - 1.2
HATU380.231.1 - 1.2
DIPEA129.242.0 - 3.0
Anhydrous DMF--
Ethyl acetate--
1M HCl solution--
Saturated aqueous NaHCO₃ solution--
Brine--
Anhydrous Na₂SO₄ or MgSO₄--
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5H-dioxolo[4,5-f]indole carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the solution, add the amine (1.1-1.2 eq.), HATU (1.1-1.2 eq.), and DIPEA (2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. A common challenge with HATU couplings is the removal of the tetramethylurea byproduct, which may require careful chromatography.[10]

Protocol 3: Esterification

Esterification of the carboxylic acid group can be achieved through various methods. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates, coupling agents can be used.

Fischer-Speier Esterification
  • Preparation: Dissolve the 5H-dioxolo[4,5-f]indole carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer and concentrate.

  • Purification: Purify the crude ester by column chromatography.

Microwave-assisted synthesis in the presence of an ionic liquid has also been reported as an efficient method for the synthesis of indole-2-carboxylic acid esters, offering high yields and short reaction times.[19][20]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, decomposition of starting material or product.- Ensure all reagents are anhydrous.- Increase reaction time or temperature (with caution).- Use a more powerful coupling reagent like HATU.- Consider protecting the indole N-H.
Side Product Formation Reaction at the indole N-H, epimerization (if chiral centers are present).- Protect the indole nitrogen.- Use a milder coupling reagent or lower the reaction temperature.- For chiral compounds, additives like HOBt can help minimize racemization.[11]
Difficulty in Purification Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- Use a water-soluble coupling reagent like EDC to simplify work-up.- For HATU, careful chromatography is needed to remove tetramethylurea.[10]
Starting Material Remains Insufficient activation of the carboxylic acid or inactive coupling reagent.- Check the quality and age of the coupling reagent.- Increase the equivalents of the coupling reagent and base.- Ensure the reaction is truly anhydrous.

Conclusion

The derivatization of the carboxylic acid group on the 5H-dioxolo[4,5-f]indole scaffold is a fundamental transformation in the development of novel molecules with potential applications in medicinal chemistry and materials science. By carefully selecting the appropriate protecting groups, coupling reagents, and reaction conditions, researchers can efficiently synthesize a wide array of amide and ester derivatives. The protocols and considerations outlined in this guide provide a solid foundation for successfully navigating the synthesis of these valuable compounds.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • ResearchGate. Reaction mechanism of the EDC-catalyzed amidation. [Link]

  • RSC Publishing. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Journal of the Brazilian Chemical Society. Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. [Link]

  • Taylor & Francis Online. Synthesis of Indole-2-Carboxylic Acid Esters. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • ResearchGate. Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters... [Link]

  • ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. [Link]

  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]

  • PubMed. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. [Link]

  • NIH. Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • PubMed Central. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]

  • Google Patents.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. [Link]

  • PubMed. A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. [Link]

  • NIH. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. [Link]

  • NIH. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • ACS Publications. Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. [Link]

  • ResearchGate. Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

  • Chemsrc. 5H-[7][8]Dioxolo[4,5-f]indole | CAS#:267-48-1. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

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Cell-based assay protocol using 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Cell-based Assay Protocol for Evaluating the Anticancer Potential of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Therapeutic Potential of Indole Derivatives: A Cell-Based Approach to Characterize 5H-dioxolo[4,5-f]indole-6-carboxylic Acid

Introduction: The Promise of the Indole Scaffold in Oncology

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1][2] Its unique electronic properties and rigid structure make it an ideal framework for designing molecules that can interact with high specificity and affinity with various biological targets.[1][3] Within this diverse chemical family, indole-6-carboxylic acid derivatives have recently emerged as potent multi-target agents in oncology.[4] Studies have demonstrated their ability to inhibit key receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are critical drivers of tumor growth, proliferation, and angiogenesis.[4][5]

This application note details a comprehensive cell-based assay workflow to characterize the potential anticancer properties of a novel compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid. The fused dioxolo ring adds structural rigidity and unique stereoelectronic features to the indole core, making it a compelling candidate for investigation.[3][6] We present a two-pronged experimental strategy:

  • Primary Cytotoxicity Screening: To determine the compound's dose-dependent effect on cancer cell viability using the robust and widely accepted MTT assay.

  • Mechanistic Investigation: To elucidate the underlying mechanism of action by analyzing the compound's impact on cell cycle progression.

This guide is designed for researchers in drug discovery and cancer biology, providing not just a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring a self-validating and reproducible investigation.

Experimental Strategy: A Two-Tiered Approach

Our protocol employs a logical progression from a broad assessment of cytotoxicity to a more focused mechanistic study. This ensures that resources are directed efficiently, with the second phase of experiments building upon a positive outcome from the first.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Elucidation A Prepare Stock Solution of 5H-dioxolo[4,5-f]indole- 6-carboxylic acid C Treat Cells with a Serial Dilution of the Test Compound A->C B Seed Cancer Cell Lines (e.g., HCT-116, HeLa) in 96-well plates B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance & Calculate IC50 E->F G Seed Cells in 6-well plates F->G Proceed if IC50 is potent H Treat Cells with Compound at IC50 and 2x IC50 concentrations G->H I Incubate for 24 hours H->I J Harvest, Fix, and Stain Cells with Propidium Iodide (PI) I->J K Analyze Cell Cycle Distribution by Flow Cytometry J->K L Interpret Data for G2/M Arrest, Apoptosis (Sub-G1 peak) K->L

Caption: A two-phase experimental workflow for compound characterization.

Part 1: Protocol for MTT Cytotoxicity Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials
  • Cell Lines: HCT-116 (colorectal carcinoma), HeLa (cervical cancer), or other relevant cancer cell lines. A non-cancerous cell line (e.g., HEK293) should be included as a control for selectivity.

  • Reagents:

    • 5H-dioxolo[4,5-f]indole-6-carboxylic acid

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • MTT reagent (5 mg/mL in sterile PBS)

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (570 nm wavelength)

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in DMSO.

    • Expert Insight: The fused ring system may affect solubility. Ensure complete dissolution by gentle warming or vortexing. Store the stock solution in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Causality Explanation: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This density should be optimized for each cell line based on its doubling time.

    • Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.

  • Cell Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A common concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48 to 72 hours. The duration should be sufficient to observe effects on cell proliferation (typically 2-3 cell cycles).

  • MTT Assay and Data Acquisition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC₅₀:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Description Example Value
Seeding Density Cells per well in a 96-well plate8,000 cells/well
Treatment Duration Incubation time with the compound48 hours
Compound Conc. Range of concentrations tested0.1 µM - 100 µM
IC₅₀ Half-maximal inhibitory concentration15 µM
Vehicle Control Final DMSO concentration≤ 0.5%

Part 2: Protocol for Cell Cycle Analysis via Flow Cytometry

Principle

This protocol aims to determine if the cytotoxic effects observed are due to an arrest at a specific phase of the cell cycle. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, we can distinguish cells in different phases:

  • G0/G1 Phase: Normal (2n) DNA content.

  • S Phase: Intermediate DNA content as DNA is synthesized.

  • G2/M Phase: Doubled (4n) DNA content.

  • Sub-G1 Phase: Fractional DNA content, indicative of apoptotic cells with fragmented DNA.

Signaling Pathway Context

Many anticancer agents, including those targeting tyrosine kinases, exert their effects by disrupting the highly regulated cell cycle machinery.[4] An accumulation of cells in the G2/M phase, for instance, often indicates damage to DNA or interference with the mitotic spindle, which are common mechanisms for indole derivatives.[5]

G cluster_cycle The Cell Cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M G2->M Normal Progression M->G1 Compound 5H-dioxolo[4,5-f] indole-6-carboxylic acid Checkpoint G2/M Checkpoint Activation Compound->Checkpoint Induces Blockade Checkpoint->M

Caption: Hypothesized mechanism: compound induces G2/M cell cycle arrest.

Materials
  • Cell Line: The most sensitive cancer cell line identified in the MTT assay.

  • Reagents:

    • Test compound and DMSO

    • PBS (calcium and magnesium-free)

    • 70% Ethanol (ice-cold)

    • RNase A (100 µg/mL solution)

    • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • Equipment:

    • Flow cytometer

    • 6-well cell culture plates

    • Centrifuge

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed 0.5 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

    • Trustworthiness Check: A 24-hour time point is chosen to capture the primary cell cycle arrest before widespread secondary effects like apoptosis dominate.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells to ensure apoptotic cells are not lost. Adherent cells are detached with Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane for PI entry.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • DNA Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Expert Insight: RNase A is crucial for degrading double-stranded RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA and preventing false positives.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use software like FlowJo or FCS Express to gate on single cells and generate a histogram of PI fluorescence intensity.

    • Model the histogram data to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Interpreting the Results
  • Data Presentation: Summarize the percentage of cells in each phase for all treatment conditions in a table.

  • Expected Outcome: If the compound induces G2/M arrest, you will observe a significant increase in the percentage of cells in the G2/M phase peak and a corresponding decrease in the G0/G1 phase population compared to the vehicle control. An increase in the Sub-G1 peak would indicate an induction of apoptosis.

Treatment % Sub-G1 % G0/G1 % S % G2/M
Vehicle Control2.1%65.4%12.3%20.2%
Compound (IC₅₀)5.8%30.1%10.5%53.6%
Compound (2x IC₅₀)12.5%15.7%8.2%63.6%

The example data above clearly indicates a dose-dependent increase in the G2/M population, strongly suggesting the compound interferes with the G2 to M phase transition.

References

  • Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemical Biology & Drug Design, 21(2). Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships (SAR) of the new indole-6-carboxylic acid derivatives. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2548. Available at: [Link]

  • Dakota Ingredients. (n.d.). Exploring the Versatility of Indole Carboxylic Acids in Chemical Synthesis. Available at: [Link]

  • Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4. Available at: [Link]

  • da Silva, G. V. J., et al. (2018). 2H,5H-[3][4]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. IUCrData, 3(2). Available at: [Link]

Sources

Application Note & Protocol: In Vitro Enzyme Inhibition Assay for 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] 5H-dioxolo[4,5-f]indole-6-carboxylic acid, an indole derivative, presents a unique structural motif that suggests potential interactions with various enzyme classes. While this specific molecule is not extensively characterized in public literature, its core structure is analogous to compounds known to inhibit key enzymatic targets.

Derivatives of indole-6-carboxylic acid have demonstrated inhibitory activity against enzymes such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and enzymes involved in metabolic pathways.[1][3][4][5] Furthermore, the indole structure is central to the metabolism of tryptophan, which is regulated by heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO1).[6][7][8] Overexpression of IDO1 is a known mechanism of tumor immune evasion, making it a critical target in cancer immunotherapy.[6][7][9]

Given the structural similarity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid to tryptophan and other indole-based inhibitors, a primary hypothesis is its potential to inhibit enzymes involved in tryptophan catabolism. This application note provides a detailed, adaptable protocol for screening this compound against Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan degradation along the kynurenine pathway.[6][7][10]

The protocol describes a robust, cell-free colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound, providing a quantitative measure of its inhibitory potency.[11][12]

Assay Principle

The IDO1 inhibitor screening assay is based on the enzymatic conversion of the substrate, L-Tryptophan (L-Trp), to N-formylkynurenine, which is then rapidly converted to kynurenine (Kyn).[7][10] The concentration of the product, kynurenine, is quantified spectrophotometrically. In the presence of an inhibitor like 5H-dioxolo[4,5-f]indole-6-carboxylic acid, the activity of the IDO1 enzyme is reduced, leading to a decrease in kynurenine production.

The protocol outlined here utilizes a well-established colorimetric method where kynurenine, upon reaction with p-dimethylaminobenzaldehyde (p-DMAB), forms a yellow-colored product that can be measured by its absorbance at 480-490 nm.[10] The intensity of the color is directly proportional to the amount of kynurenine produced and thus to the IDO1 enzyme activity. By measuring the decrease in absorbance in the presence of the inhibitor, its potency can be determined.[13]

Materials and Reagents

Category Item Example Supplier & Catalog No. Notes
Enzyme & Substrate Recombinant Human IDO1 EnzymeBPS Bioscience - #71182Ensure high purity and activity.
L-Tryptophan (L-Trp)Sigma-Aldrich - T0254Substrate for the IDO1 enzyme.
Reagents & Buffers IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)Prepare in-house
Ascorbic AcidSigma-Aldrich - A92902Reducing agent to maintain enzyme activity.
Methylene BlueSigma-Aldrich - M9140Cofactor for the IDO1 reaction.
CatalaseSigma-Aldrich - C9322To remove hydrogen peroxide.
Trichloroacetic Acid (TCA)Sigma-Aldrich - T6399To stop the enzymatic reaction.
p-Dimethylaminobenzaldehyde (p-DMAB)Sigma-Aldrich - D2004Detection reagent.
Acetic Acid, GlacialFisher Scientific - A38-212Solvent for p-DMAB.
Test Compound 5H-dioxolo[4,5-f]indole-6-carboxylic acidSynthesized or Custom Order
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich - D8418Vehicle for dissolving the test compound.
Controls Epacadostat (INCB024360)Selleck Chemicals - S7912Potent, known IDO1 inhibitor (Positive Control).
Consumables 96-well, clear, flat-bottom microplatesCorning - 3596For colorimetric reading.
Serological pipettes, pipette tipsStandard lab suppliers
Equipment Microplate readerBMG LABTECH, Molecular Devices, etc.Capable of reading absorbance at 480-490 nm.
IncubatorSet to 37°C.
Multichannel pipetteFor efficient plate setup.

Experimental Workflow and Protocol

Visualizing the Workflow

The overall experimental process can be visualized as a sequence of preparation, reaction, and detection steps.

G cluster_prep Part 1: Preparation cluster_reaction Part 2: Enzymatic Reaction cluster_detection Part 3: Detection & Analysis prep_reagents Prepare Reagents (Buffer, Cofactors, Substrate) prep_compound Prepare Compound Dilutions (Test & Control Inhibitors) prep_reagents->prep_compound plate_setup Set Up 96-Well Plate (Enzyme, Buffer, Inhibitor) prep_compound->plate_setup pre_incubate Pre-incubate (10 min, RT) plate_setup->pre_incubate initiate_rxn Initiate Reaction (Add L-Trp) pre_incubate->initiate_rxn incubate_rxn Incubate (60 min, 37°C) initiate_rxn->incubate_rxn stop_rxn Stop Reaction (Add TCA) incubate_rxn->stop_rxn develop_color Develop Color (Add p-DMAB, Incubate) stop_rxn->develop_color read_plate Read Absorbance (480 nm) develop_color->read_plate analyze_data Data Analysis (% Inhibition, IC50 Curve) read_plate->analyze_data

Caption: High-level workflow for the in vitro IDO1 inhibition assay.

Step-by-Step Protocol

Causality Note: Each step is designed to ensure optimal enzyme activity and accurate inhibitor characterization. Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for measuring competitive inhibition.

  • Reagent Preparation:

    • IDO1 Assay Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 6.5.

    • Complete Reaction Buffer: To the IDO1 Assay Buffer, add Ascorbic Acid (to 20 mM), Methylene Blue (to 10 µM), and Catalase (to 100 µg/mL). Prepare this fresh.

    • L-Tryptophan (Substrate) Solution: Prepare a 400 µM solution of L-Trp in IDO1 Assay Buffer.

    • Test Compound Stock: Prepare a 10 mM stock solution of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in 100% DMSO.

    • Positive Control Stock: Prepare a 1 mM stock solution of Epacadostat in 100% DMSO.

    • Stopping Solution: Prepare a 30% (w/v) Trichloroacetic Acid (TCA) solution in water. Caution: TCA is corrosive.

    • Detection Reagent: Prepare a 2% (w/v) p-DMAB solution in glacial acetic acid.

  • Compound Dilution Series:

    • Perform serial dilutions of the 10 mM test compound stock in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 100 nM). This will be your 100X plate.

    • Similarly, prepare a dilution series for the positive control, Epacadostat (e.g., 1 mM down to 10 nM).

    • The final concentration of DMSO in the assay well should be kept constant and low (≤1%), as high concentrations can inhibit enzyme activity.

  • Assay Plate Setup (96-well plate):

    • Design a plate map including wells for:

      • 100% Activity Control (Negative Control): Contains enzyme and DMSO vehicle, but no inhibitor.

      • Blank (No Enzyme Control): Contains all reagents and DMSO vehicle, but no enzyme. This accounts for background absorbance.

      • Test Compound Wells: Contains enzyme and serial dilutions of the test compound.

      • Positive Control Wells: Contains enzyme and serial dilutions of Epacadostat.

    • Add 50 µL of Complete Reaction Buffer to all wells.

    • Add 1 µL of the appropriate compound dilution (or 100% DMSO for controls) to the designated wells.

    • Add 20 µL of IDO1 enzyme solution (diluted in IDO1 Assay Buffer to desired concentration) to all wells except the 'Blank' wells. Add 20 µL of IDO1 Assay Buffer to the 'Blank' wells.

    • Mix gently by tapping the plate. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding 30 µL of the 400 µM L-Tryptophan solution to all wells. The final reaction volume is 101 µL.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 30% TCA to all wells. Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.

    • Add 100 µL of the 2% p-DMAB Detection Reagent to each well of the new plate.

    • Incubate at room temperature for 10 minutes to allow color development.

  • Data Acquisition:

    • Measure the absorbance of each well at 480 nm using a microplate reader.

Data Analysis and Interpretation

Data Analysis Workflow

G cluster_analysis Data Analysis Pipeline raw_data Raw Absorbance Data (OD480) subtract_blank Subtract Blank (Correct for Background) raw_data->subtract_blank calc_inhibition Calculate % Inhibition vs. 100% Activity Control subtract_blank->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve fit_curve Non-linear Regression (Sigmoidal, 4PL) plot_curve->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Step-by-step data analysis to determine inhibitor IC50.

Calculations
  • Corrected Absorbance:

    • Corrected Absorbance = Absorbance_Sample - Absorbance_Blank

  • Percentage Inhibition Calculation:

    • % Inhibition = (1 - (Corrected Absorbance_Inhibitor / Corrected Absorbance_100%_Activity)) * 100

  • IC50 Determination:

    • The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12]

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic or sigmoidal dose-response curve) to determine the IC50 value.[11][14]

Sample Data Presentation
Compound Concentration [µM] Log[Compound] Average Absorbance (OD480) Corrected Absorbance % Inhibition
0 (100% Activity)N/A0.8550.8000.0
0.1-1.00.7910.7368.0
10.00.6150.56030.0
101.00.4550.40050.0
501.70.2150.16080.0
1002.00.1350.08090.0
BlankN/A0.055N/AN/A
Note: This is illustrative data. Actual values will vary.

From the curve fit of this data, the IC50 would be determined as 10 µM .

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on a robust set of controls that validate the assay's performance.

  • Positive Control (Epacadostat): Including a known, potent inhibitor validates that the assay system (enzyme, reagents, and conditions) can detect inhibition. The calculated IC50 for the positive control should fall within the historically accepted range for your lab or published values.

  • Negative Control (Vehicle Control): This sample represents 100% enzyme activity and serves as the primary reference against which all inhibition is calculated. It also confirms that the solvent (DMSO) does not significantly affect enzyme function at the concentration used.

  • Blank Control (No Enzyme): This control measures the non-enzymatic signal and background absorbance from the reagents. Subtracting this value from all other readings is crucial for accurate data.

  • Z'-Factor (Assay Quality): For screening applications, the Z'-factor should be calculated from the positive and negative controls to assess the quality and robustness of the assay.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[16][17][18]

    Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) (Where 'pos' is the 100% activity control and 'neg' is a maximal inhibition control)

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low signal in 100% Activity wells - Inactive enzyme (improper storage, freeze-thaw cycles).- Reagent degradation (e.g., Ascorbic Acid).- Incorrect buffer pH.- Aliquot and store enzyme at -80°C. Avoid repeated freeze-thaws.- Prepare Complete Reaction Buffer fresh each time.- Verify the pH of all buffers.
High variability between replicates - Pipetting errors.- Incomplete mixing.- Plate edge effects.- Calibrate pipettes. Use a multichannel pipette for consistency.- Gently tap or use a plate shaker to mix after reagent addition.- Avoid using the outermost wells of the plate if edge effects are suspected.
Calculated IC50 of positive control is out of range - Error in stock concentration or dilutions.- Assay conditions (incubation time, temp) differ from standard protocol.- Verify stock concentrations and re-prepare dilution series.- Strictly adhere to validated incubation times and temperatures.
Test compound shows no inhibition - Compound is insoluble at tested concentrations.- Compound is not an inhibitor of this enzyme.- Compound degraded.- Check for precipitation in stock solutions and assay wells.- Consider screening against other relevant enzyme targets.- Verify compound integrity via analytical methods (e.g., LC-MS).

References

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Half maximal inhibitory concentration (IC50). (n.d.). Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Heme-containing enzymes and inhibitors for tryptophan metabolism. RSC Publishing. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Retrieved from [Link]

  • Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. (2026). Phys.org. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • Heme-containing enzymes and inhibitors for tryptophan metabolism. (2017). RSC Publishing. Retrieved from [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PMC - NIH. Retrieved from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2026). ResearchGate. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma. (n.d.). MDPI. Retrieved from [Link]

  • IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • measuring enzyme inhibition by drugs. (2021). YouTube. Retrieved from [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved from [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. Retrieved from [Link]

  • 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. (n.d.). Bio-protocol. Retrieved from [Link]

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (n.d.). ACS Publications. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Tryptophan and other indole-containing compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]

  • Tryptophan and indole metabolism in immune regulation. (2021). PubMed. Retrieved from [Link]

  • Z' Does Not Need to Be > 0.5. (2020). PMC - NIH. Retrieved from [Link]

  • Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. Retrieved from [Link]

  • Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Inhibition of Hepatic Fatty Acid Oxidation by 5-methoxyindole-2-carboxylic Acid. (1972). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2025). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: The Emerging Role of Indole-6-Carboxylic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of indole-6-carboxylic acid derivatives in cancer research. While direct studies on 5H-dioxolo[4,5-f]indole-6-carboxylic acid are not extensively documented in publicly available literature, the broader class of indole-6-carboxylic acid derivatives has emerged as a promising scaffold for the development of novel anti-cancer therapeutics. This document synthesizes current understanding, focusing on the mechanistic insights and practical methodologies for evaluating these compounds.

The indole scaffold is a key heterocyclic structure found in numerous biologically active compounds and has been a focal point in the quest for more effective cancer treatments.[1] Derivatives of indole-6-carboxylic acid, in particular, are being actively investigated for their potential to act as multi-target antiproliferative agents.[2][3]

Mechanistic Insights: Targeting Key Oncogenic Pathways

Recent studies have illuminated that derivatives of indole-6-carboxylic acid can exert their anti-cancer effects by modulating critical signaling pathways that are often dysregulated in cancer. The primary mechanisms identified involve the inhibition of receptor tyrosine kinases (RTKs) and the induction of programmed cell death (apoptosis).

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently overexpressed in various cancers and play a pivotal role in tumor growth, proliferation, and angiogenesis.[2][3] Several newly synthesized indole-6-carboxylic acid derivatives have demonstrated potent inhibitory activity against these kinases.[2][4]

  • EGFR Inhibition: By targeting the ATP-binding site of the EGFR tyrosine kinase, these compounds can block downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, leading to a reduction in cell proliferation.

  • VEGFR-2 Inhibition: Inhibition of VEGFR-2 in endothelial cells disrupts the signaling required for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This anti-angiogenic effect can effectively stifle tumor growth and metastasis.

The dual-targeting capability of some indole-6-carboxylic acid derivatives makes them particularly attractive as it can potentially overcome resistance mechanisms that arise from single-target therapies.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_cell Tumor Cell cluster_endo_cell Endothelial Cell EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates Indole_Derivative Indole-6-Carboxylic Acid Derivative Indole_Derivative->EGFR Inhibits Indole_Derivative->VEGFR2 Inhibits EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Apoptosis_CellCycle cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway Indole_Derivative Indole-6-Carboxylic Acid Derivative G2 G2 Phase Indole_Derivative->G2 Arrests Caspase8 Caspase-8 Activation Indole_Derivative->Caspase8 Induces G1 G1 Phase S S Phase G1->S S->G2 M M Phase G2->M M->G1 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis and Cell Cycle Arrest by Indole-6-Carboxylic Acid Derivatives.

Experimental Protocols

The following protocols are foundational for assessing the anti-cancer properties of novel indole-6-carboxylic acid derivatives.

Cell Viability Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa, HT-29) [2]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Indole-6-carboxylic acid derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the indole derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the indole derivative at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the proteins of interest (e.g., Caspase-3, Bcl-2, Bax). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for representative indole-6-carboxylic acid derivatives against various cancer cell lines, as would be determined by the MTT assay.

Compound IDTarget(s)HCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)HT-29 (Colon) IC50 (µM)
Derivative AEGFR5.27.86.5
Derivative BVEGFR-23.96.14.7
Derivative CEGFR/VEGFR-21.82.52.1
Erlotinib (Ref)EGFR8.510.29.1
Sorafenib (Ref)VEGFR-26.27.55.8

Note: These are example values for illustrative purposes and should be experimentally determined.

Conclusion

The indole-6-carboxylic acid scaffold represents a versatile and promising platform for the design of novel anti-cancer agents. The ability of its derivatives to target key oncogenic pathways, such as EGFR and VEGFR-2 signaling, and to induce apoptosis and cell cycle arrest, underscores their therapeutic potential. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and advance the most promising candidates toward further development.

References

  • Al-Warhi, T., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. [Link]

  • Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online. [Link]

  • El-Gamal, M. I., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5486. [Link]

  • Firozi, P., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(4), 546-556. [Link]

  • 5H-D[2][3]ioxolo[4,5-f]indole | CAS#:267-48-1. (n.d.). Chemsrc. [Link]

  • Röever, S., et al. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • da Silva, G. V. J., et al. (2018). 2H,5H-d[2][3]ioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. IUCrData, 3(2), x180123. [Link]

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (2021). Molecules, 26(16), 4983. [Link]

  • Synthesis of a Series of Diaminoindoles. (2019). Molecules, 24(21), 3949. [Link]

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Application Notes and Protocols: 5H-dioxolo[4,5-f]indole-6-carboxylic Acid as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold for Kinase and Cellular Interrogation

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic molecules with profound biological activities. Within this class, indole-6-carboxylic acid derivatives have emerged as potent modulators of critical cellular signaling pathways, particularly as inhibitors of protein kinases.[1][2] This application note introduces 5H-dioxolo[4,5-f]indole-6-carboxylic acid , a novel derivative that integrates the established pharmacophore of indole-6-carboxylic acid with a 5,6-methylenedioxy moiety. This unique structural combination is projected to offer distinct physicochemical and biological properties, making it an exciting candidate for development as a chemical probe.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective synthesis, characterization, and application of 5H-dioxolo[4,5-f]indole-6-carboxylic acid as a chemical probe for studying and targeting protein kinases, and as a potential fluorescent sensor for biophysical studies. The protocols detailed herein are based on established methodologies for analogous indole derivatives and are intended to serve as a robust starting point for the exploration of this promising new molecule.

Physicochemical and Biophysical Properties

While empirical data for 5H-dioxolo[4,5-f]indole-6-carboxylic acid is not yet available, we can extrapolate its likely properties based on closely related analogs. The presence of the rigid dioxolo ring fused to the indole core is expected to influence its planarity and electronic distribution, potentially enhancing its binding affinity and selectivity for target proteins. The carboxylic acid moiety provides a critical anchor for interactions within the ATP-binding pocket of kinases and also serves as a handle for potential derivatization.

Table 1: Predicted Physicochemical and Representative Biophysical Data of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid and Related Kinase Inhibitors.

Property Predicted/Representative Value Rationale/Reference
Molecular Formula C₁₀H₇NO₄ -
Molecular Weight 205.17 g/mol -
Predicted LogP ~1.5 - 2.5 Based on similar indole carboxylic acids.
Predicted pKa ~4.0 - 5.0 (Carboxylic Acid) Typical range for aromatic carboxylic acids.
Excitation Max (λex) ~290 - 320 nm Based on photophysical data of indole-2-carboxylic acid.[3][4][5][6]
Emission Max (λem) ~350 - 400 nm Based on photophysical data of indole-2-carboxylic acid.[3][4][5][6]
Target Kinase(s) EGFR, VEGFR-2, DYRK1A Based on activity of related indole-6-carboxylic acid derivatives.[1][2]

| Representative IC₅₀ | 10 nM - 10 µM | Wide range observed for indole-based kinase inhibitors.[1][2][7][8][9][10] |

Synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid: A Proposed Route

The synthesis of the title compound can be envisioned from the commercially available 5H-[3][4]dioxolo[4,5-f]indole. A plausible synthetic strategy involves the introduction of a suitable precursor to the carboxylic acid at the C6 position, followed by conversion to the final product. Regioselective functionalization at the C6 position of the indole ring can be challenging, but several methods have been developed that could be adapted for this purpose.[11][12][13][14]

Below is a proposed two-step synthetic protocol.

Synthesis_Workflow Start 5H-[1,3]dioxolo[4,5-f]indole Step1 C6-Formylation (Vilsmeier-Haack or similar) Start->Step1 Intermediate 5H-dioxolo[4,5-f]indole-6-carbaldehyde Step1->Intermediate Step2 Oxidation (e.g., Pinnick oxidation) Intermediate->Step2 Product 5H-dioxolo[4,5-f]indole-6-carboxylic acid Step2->Product Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition by Chemical Probe Kinase Protein Kinase (e.g., EGFR, VEGFR-2) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibited_Kinase Inhibited Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Probe 5H-dioxolo[4,5-f]indole-6-carboxylic acid Probe->Inhibited_Kinase Binding to ATP Pocket Fluorescence_Binding_Assay cluster_0 Measurement Probe_Free Free Probe (Fluorescent) Probe_Bound Bound Probe (Altered Fluorescence) Probe_Free->Probe_Bound + Protein Emission Emission Probe_Free->Emission Protein Target Protein Probe_Bound->Emission Excitation Excitation Excitation->Probe_Free Excitation->Probe_Bound

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to low yields. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Synthetic Challenge

The synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, a molecule of interest in medicinal chemistry due to its structural similarity to biologically active indole derivatives, presents several synthetic hurdles. Low yields can often be attributed to difficulties in controlling regioselectivity during the functionalization of the indole core and the multi-step nature of the synthesis. This guide provides a systematic approach to troubleshooting these issues through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: What is a reliable synthetic route for constructing the 5H-dioxolo[4,5-f]indole core, and what are the common yield-limiting steps?

A robust and frequently employed method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis .[1][2] This method is generally preferred over the Fischer indole synthesis for this particular scaffold due to the availability of the starting materials and milder reaction conditions.[1]

Plausible Synthetic Pathway:

A plausible pathway for the synthesis of the 5H-dioxolo[4,5-f]indole core is outlined below.

Leimgruber-Batcho Synthesis start 4-Methyl-5-nitrocatechol step1 Protection with Dibromomethane start->step1 intermediate1 4-Methyl-5-nitro-1,3-benzodioxole step1->intermediate1 step2 Enamine Formation (DMFDMA, Pyrrolidine) intermediate1->step2 intermediate2 β-Dimethylamino-2-nitro-4,5-methylenedioxystyrene step2->intermediate2 step3 Reductive Cyclization (e.g., H2, Pd/C) intermediate2->step3 product 5H-dioxolo[4,5-f]indole step3->product

Caption: Leimgruber-Batcho synthesis of the 5H-dioxolo[4,5-f]indole core.

Troubleshooting Low Yields in the Core Synthesis:

  • Issue: Low yield in the enamine formation step.

    • Cause: The acidity of the methyl group on the nitrotoluene derivative is crucial for the condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA). Insufficient reactivity can lead to incomplete conversion.

    • Solution: The addition of a secondary amine, such as pyrrolidine, can accelerate the reaction by forming a more reactive intermediate.[1] Ensure all reagents are anhydrous, as moisture can hydrolyze the DMFDMA. Microwave-assisted conditions have also been shown to improve yields and reduce reaction times in Leimgruber-Batcho syntheses.[3]

  • Issue: Incomplete reductive cyclization or formation of side products.

    • Cause: The choice of reducing agent is critical. Harsh conditions can lead to over-reduction or degradation of the indole ring.

    • Solution: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas or hydrazine) is a reliable method.[1] Other effective reducing agents include stannous chloride, sodium hydrosulfite, or iron in acetic acid.[1] The reaction should be carefully monitored by TLC to avoid over-reduction.

FAQ 2: How can I selectively introduce a functional group at the C6 position of 5H-dioxolo[4,5-f]indole?

Direct functionalization of the indole benzene ring can be challenging due to the high reactivity of the pyrrole ring, especially at the C3 position. To achieve C6-selectivity, a two-step approach involving formylation followed by oxidation is a viable strategy.

Workflow for C6-Carboxylation:

C6-Carboxylation Workflow start 5H-dioxolo[4,5-f]indole step1 Vilsmeier-Haack Formylation start->step1 intermediate 5H-dioxolo[4,5-f]indole-6-carbaldehyde step1->intermediate step2 Oxidation intermediate->step2 product 5H-dioxolo[4,5-f]indole-6-carboxylic acid step2->product

Caption: Two-step strategy for the synthesis of the target carboxylic acid.

Troubleshooting C6-Functionalization:

  • Issue: Formylation occurs at the C3 position instead of the C6 position during the Vilsmeier-Haack reaction.

    • Cause: The C3 position of indole is electronically richer and generally more susceptible to electrophilic substitution.[4]

    • Solution: To direct the formylation to the C6 position, the more reactive C3 position can be protected. However, for some substituted indoles, direct formylation at the benzene ring is possible, albeit often with a mixture of isomers. Careful optimization of reaction conditions (temperature, stoichiometry of the Vilsmeier reagent) is crucial. The Vilsmeier-Haack reaction is typically performed using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[2][5]

  • Issue: Low yield during the oxidation of the aldehyde to the carboxylic acid.

    • Cause: The choice of oxidant is critical to avoid over-oxidation or degradation of the electron-rich indole nucleus.

    • Solution: Mild oxidizing agents are recommended. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO2) buffered with a phosphate salt. Other suitable reagents include potassium permanganate (KMnO4) under carefully controlled conditions, or silver (I) oxide.[6][7]

FAQ 3: Are there alternative strategies for introducing the carboxylic acid group at the C6 position?

Yes, an alternative route involves the preparation of a 6-bromo-5H-dioxolo[4,5-f]indole intermediate, followed by conversion to the carboxylic acid.

Alternative Synthetic Route:

Alternative Route start 5H-dioxolo[4,5-f]indole step1 Bromination start->step1 intermediate1 6-Bromo-5H-dioxolo[4,5-f]indole step1->intermediate1 step2 Grignard Formation (Mg, THF) intermediate1->step2 intermediate2 Indole-6-magnesium bromide step2->intermediate2 step3 Carboxylation (CO2) intermediate2->step3 product 5H-dioxolo[4,5-f]indole-6-carboxylic acid step3->product

Caption: Alternative route via a 6-bromo intermediate.

Troubleshooting the Alternative Route:

  • Issue: Poor regioselectivity during bromination, leading to a mixture of isomers.

    • Cause: Similar to formylation, bromination can occur at multiple positions on the indole ring.

    • Solution: The use of milder brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or CCl4) can improve selectivity. The reaction temperature should be kept low to minimize side reactions.

  • Issue: Difficulty in forming the Grignard reagent from the 6-bromoindole.

    • Cause: The presence of the acidic N-H proton in the indole ring is incompatible with Grignard reagent formation.

    • Solution: The indole nitrogen must be protected before attempting to form the Grignard reagent. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc). The protecting group can be removed after the carboxylation step.

  • Issue: Low yield in the carboxylation step.

    • Cause: Incomplete reaction with carbon dioxide, or side reactions of the Grignard reagent.

    • Solution: Ensure that the reaction is carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., argon or nitrogen). Use freshly crushed dry ice (solid CO2) and add it in excess to the Grignard solution.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5H-dioxolo[4,5-f]indole
  • To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl3, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5H-dioxolo[4,5-f]indole (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5H-dioxolo[4,5-f]indole-6-carbaldehyde.

Protocol 2: Oxidation of 5H-dioxolo[4,5-f]indole-6-carbaldehyde to the Carboxylic Acid
  • Dissolve 5H-dioxolo[4,5-f]indole-6-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4-5 equivalents) as a chlorine scavenger.

  • To this solution, add a solution of sodium chlorite (NaClO2, 3 equivalents) and sodium dihydrogen phosphate (NaH2PO4, 3 equivalents) in water dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system to yield pure 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Data Summary

StepReactionKey ReagentsTypical Yield RangeReference
Core Synthesis Leimgruber-BatchoDMFDMA, Pyrrolidine, H2, Pd/C60-85%[1][2]
C6-Functionalization Vilsmeier-Haack FormylationPOCl3, DMF40-70% (isomer mix possible)[2][5]
Conversion to Acid Oxidation of AldehydeNaClO2, NaH2PO475-95%[6][7]
Alternative C6-Func. BrominationNBS50-80%[8]
Alternative Conversion Grignard CarboxylationMg, CO240-60%[9]

Conclusion

Overcoming low yields in the synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid requires a systematic approach to optimizing each step of the reaction sequence. By understanding the underlying chemical principles and potential side reactions, researchers can make informed decisions to improve their synthetic outcomes. This guide provides a foundation for troubleshooting common issues and offers alternative strategies to achieve the desired product with higher efficiency. For further assistance, please do not hesitate to contact our technical support team.

References

  • Burton, H., & Duffield, J. A. (1949). The synthesis of derivatives of 5:6-dihydroxyindole. Part I. 5:6-Methylenedioxyindole and its 2-methyl derivative. Journal of the Chemical Society (Resumed), 78. [Link]

  • Cha, J. Y., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Advances, 14(1), 1-21. [Link]

  • da Silva, J. L., et al. (2018). 2H,5H-[10][11]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 229–232. [Link]

  • Leimgruber, W., & Batcho, A. D. (1982). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 61, 47. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]

  • Mishra, B. B., et al. (2012). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 10(46), 9231-9239. [Link]

  • PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved from [Link]

  • Smith, G. F. (1954). The Vilsmeier-Haack reaction. Journal of the Chemical Society (Resumed), 3842-3846. [Link]

  • Tan, W.-Y., et al. (2021). A metal-free, chemoselective oxidation of primary alcohols and aldehydes with cheap 1-hydroxycyclohexyl phenyl ketone as oxidant to the corresponding carboxylic acids. Organic Letters, 23(17), 6648–6653. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Wang, B., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(28), 8734–8737. [Link]

  • Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • Zhang, Y., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 10, 961558. [Link]

Sources

Troubleshooting poor reproducibility in experiments with 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable resource for researchers, scientists, and drug development professionals experiencing poor reproducibility in experiments involving 5H-dioxolo[4,5-f]indole-6-carboxylic acid. As a Senior Application Scientist, I have structured this guide to move beyond simple checklists, focusing on the causal relationships behind experimental variability to empower you with robust, self-validating solutions.

Technical Support Center: 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Guide Structure:

  • Section 1: Foundational Troubleshooting: The Compound Itself

  • Section 2: Troubleshooting Synthetic Chemistry Applications

  • Section 3: Troubleshooting Cell-Based Biological Assays

  • Section 4: Experimental Protocols & Methodologies

  • Section 5: References

Section 1: Foundational Troubleshooting: The Compound Itself

Poor reproducibility often originates from the starting material. Before troubleshooting complex downstream applications, it is critical to validate the identity, purity, and handling of your 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Q1: How can I verify the identity and purity of my compound sample?

Answer: Relying solely on the supplier's label is insufficient for rigorous scientific reproducibility.[1] Independent verification is crucial. The fused dioxolo-indole core and the carboxylic acid group present distinct analytical signatures.

  • Causality: Each analytical technique probes a different molecular feature. A correct structure in Nuclear Magnetic Resonance (NMR) does not guarantee the absence of impurities that may be highly active in your assay. Therefore, an orthogonal approach using multiple techniques is essential for a complete purity profile.

Recommended Analytical Techniques:

TechniquePurpose & Key InsightsExpected Results for 5H-dioxolo[4,5-f]indole-6-carboxylic acid
¹H NMR Confirms the chemical structure and proton environment.Aromatic protons on the indole and benzene rings, a singlet for the dioxolo -CH₂- group, and exchangeable protons for the indole N-H and carboxylic acid O-H.
¹³C NMR Confirms the carbon backbone of the molecule.Distinct signals for the carbonyl carbon, aromatic carbons, and the dioxolo carbon.
LC-MS Assesses purity and confirms molecular weight.A dominant peak in the chromatogram corresponding to the expected mass-to-charge ratio (m/z) of the compound (C₉H₇NO₄, MW: 193.16).
HPLC Quantifies purity by separating the main compound from impurities.A single, sharp peak. Purity should ideally be >98% for biological assays.
Elemental Analysis Confirms the elemental composition (%C, %H, %N).Experimental percentages should align with the theoretical values for the molecular formula C₉H₇NO₄.
Q2: What are the optimal storage and handling conditions for this compound to prevent degradation?

Answer: Indole derivatives can be sensitive to light, air (oxidation), and temperature. The electron-rich indole ring is particularly susceptible to oxidation.

  • Expert Insight: Degradation introduces new, unknown chemical species into your experiment, which is a primary source of confounding results. Proper storage is a simple but critical step to maintain compound integrity.[2]

Storage & Handling Protocol:

  • Storage: Store the solid compound at 2-8°C in a tightly sealed, amber glass vial to protect from light and moisture.[3][4] For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, store solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: I'm struggling with solubility. What solvents are recommended and what are the pitfalls?

Answer: The carboxylic acid group confers some polar character, but the fused aromatic ring system is largely nonpolar. This can create solubility challenges.

  • Causality: Using an inappropriate solvent can lead to the compound crashing out of solution, especially when a concentrated stock is diluted into aqueous assay media. This means the actual concentration in your experiment is unknown and lower than intended, directly impacting reproducibility.[2]

Solvent Selection Guide:

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is typically the solvent of choice for creating high-concentration stock solutions of polar organic molecules.

  • Alternatives: Dimethylformamide (DMF) or ethanol may also be effective.

  • Aqueous Solubility: The compound's solubility in aqueous buffers (like cell culture media) will be very low. The sodium or potassium salt of the carboxylic acid can be prepared by reacting it with one equivalent of NaOH or KOH to improve aqueous solubility, but this will change the pH and may affect your biological system.

Trustworthiness Check: Always visually inspect your final diluted solutions in assay media for any signs of precipitation before adding them to cells or a reaction.

Section 2: Troubleshooting Synthetic Chemistry Applications

Whether synthesizing 5H-dioxolo[4,5-f]indole-6-carboxylic acid or using it as a precursor, reproducibility challenges are common in organic synthesis.[5][6]

Q4: My synthesis of an indole derivative is giving a low yield. What are the common contributing factors?

Answer: Low yields in indole syntheses, such as the Fischer indole synthesis, can stem from several factors including suboptimal reaction conditions, instability of reactants, and interfering functional groups.[7]

  • Expert Insight: The Fischer indole synthesis, a common method for creating indole cores, is notoriously sensitive to the choice and concentration of the acid catalyst and the reaction temperature.[7] Electron-donating groups on the arylhydrazine precursor can sometimes over-stabilize key intermediates, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[8]

Key Areas to Investigate:

  • Acid Catalyst: The strength and concentration of the acid (e.g., ZnCl₂, PPA, H₂SO₄) are critical and often require empirical optimization.[7]

  • Temperature Control: The reaction is highly sensitive to temperature. Ensure consistent and accurate temperature monitoring throughout the reaction.

  • Reactant Purity: Impurities in your starting materials can inhibit the reaction or lead to side products. Re-purify starting materials if necessary.

  • Atmosphere: The electron-rich indole nucleus can be susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes improve yields.

Q5: I'm observing significant side product formation. What are the likely side reactions?

Answer: Indole carboxylic acids can undergo several side reactions, primarily decarboxylation at high temperatures or under harsh acidic/basic conditions. The indole nitrogen can also undergo undesired alkylation or acylation if not properly protected.

  • Causality: The carboxylic acid group is an electron-withdrawing group, but it can be lost as CO₂. This would yield the parent 5H-dioxolo[4,5-f]indole. This side reaction is often thermally driven, so minimizing reaction temperature and time is a key strategy.

Troubleshooting Workflow for Side Products

start Side Products Observed check_temp Is Reaction Temperature > 100°C? start->check_temp check_protect Is the Indole N-H Unprotected? check_temp->check_protect No decarboxylation Potential Decarboxylation (Loss of CO2) check_temp->decarboxylation Yes n_alkylation Potential N-Alkylation/ N-Acylation check_protect->n_alkylation Yes reduce_temp Action: Reduce Temperature, Use Milder Catalyst decarboxylation->reduce_temp protect_group Action: Add Protecting Group (e.g., Boc, SEM, TIPS) n_alkylation->protect_group

Caption: Troubleshooting logic for identifying side reactions.

Section 3: Troubleshooting Cell-Based Biological Assays

When a small molecule is introduced into a complex biological system, sources of variability multiply. Reproducibility requires stringent control over both the compound and the biological assay conditions.[9]

Q6: My IC₅₀/EC₅₀ values for the compound are inconsistent between assay runs. What should I investigate?

Answer: Inconsistent potency measurements are a classic sign of poor reproducibility in cell-based assays. The root cause can lie with the compound, the cells, or the assay protocol itself.[9][10]

  • Expert Insight: Factors that seem minor, such as cell plating density or the specific lot of fetal bovine serum (FBS), can significantly alter cellular response to a drug and are often overlooked sources of variability.[9][11] A systematic approach is required to isolate the variable.

Systematic Troubleshooting Checklist:

  • Compound Stability: Is the compound stable in your cell culture media for the duration of the experiment? (See Protocol 1 below). Degradation will lower the effective concentration over time.

  • Solvent Effects: Are you running a vehicle control (e.g., DMSO alone) at the highest concentration used? Solvents can be toxic to cells and confound results.[2]

  • Cellular State:

    • Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.

    • Plating Density: Ensure cell plating is highly consistent between wells and plates. Proliferation rates can alter drug sensitivity.[9]

    • Cell Line Authentication: Periodically verify the identity of your cell line (e.g., by STR profiling).

  • Reagent Consistency:

    • Serum: Use the same lot of FBS for a set of comparable experiments.

    • Media: Prepare media consistently and check the expiration date.[11][12]

  • Assay Protocol: Automate liquid handling steps where possible to minimize human error and improve precision.[9]

Q7: I suspect the compound is interacting with my assay components (e.g., plasticware, media proteins). How can I check for this?

Answer: This is a valid concern, especially for "sticky" hydrophobic compounds. Non-specific binding reduces the bioavailable concentration of your compound.

  • Causality: If the compound binds to serum proteins in the media or adsorbs to the plastic walls of your microplate, the concentration available to interact with the cells is effectively lowered. This can lead to an underestimation of potency (higher IC₅₀).

Quick Test for Non-Specific Binding:

  • Prepare a solution of your compound in your complete assay medium (with serum) and in a simple buffer (e.g., PBS).

  • Incubate these solutions in the same type of microplate you use for your assay for a few hours.

  • At different time points, carefully remove the supernatant (avoiding scraping the plastic) and analyze the concentration of the compound via HPLC or LC-MS.

  • A significant decrease in concentration in the complete media compared to the simple buffer suggests binding to serum proteins. A decrease in both may indicate adsorption to the plastic. Using low-binding plates can mitigate this issue.

Section 4: Experimental Protocols & Methodologies

Protocol 1: Verifying Compound Stability in Cell Culture Media

This protocol provides a definitive way to determine if 5H-dioxolo[4,5-f]indole-6-carboxylic acid is stable under your specific experimental conditions.

Workflow Diagram

prep Prepare Compound in Media (e.g., 10 µM) incubate Incubate at 37°C, 5% CO2 prep->incubate sample_t0 Sample at T=0 hr incubate->sample_t0 sample_t_x Sample at T=24, 48, 72 hr incubate->sample_t_x store Immediately Freeze Samples at -80°C sample_t0->store sample_t_x->store analyze Analyze All Samples by LC-MS or HPLC store->analyze compare Compare Peak Area of T=x to Peak Area of T=0 analyze->compare stable Result: Compound is Stable compare->stable <10% Decrease unstable Result: Compound is Degrading compare->unstable >10% Decrease

Caption: Workflow for assessing compound stability in media.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in your complete cell culture medium (including serum and other supplements) at the highest concentration used in your assays (e.g., 10 µM).

  • Incubation: Place the solution in a sterile flask or tube and incubate it in your cell culture incubator (37°C, 5% CO₂).

  • Time Point Zero (T=0): Immediately after preparation, remove an aliquot (e.g., 100 µL), and snap-freeze it in liquid nitrogen. Store at -80°C. This is your baseline control.

  • Subsequent Time Points: At time points relevant to your experiment's duration (e.g., 24h, 48h, 72h), remove identical aliquots and immediately snap-freeze and store them at -80°C.

  • Analysis: Once all time points are collected, thaw all samples simultaneously. Analyze them by a suitable quantitative method like LC-MS or HPLC.

  • Interpretation: Compare the peak area of the compound at each time point to the peak area at T=0. A significant decrease (>10-15%) indicates degradation.

Section 5: References

  • Niepel, M., Hafner, M., Mills, C. E., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 345-353.e4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. Kosheeka. Retrieved from [Link]

  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. Retrieved from [Link]

  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. Retrieved from [Link]

  • Patel, H. H., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(12), 5095–5100. Retrieved from [Link]

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. Enago Academy. Retrieved from [Link]

  • Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Multi Synthesis Problems Organic Chemistry. Retrieved from [Link]

  • Chemsrc. (2024). 5H-[2][7]Dioxolo[4,5-f]indole | CAS#:267-48-1. Chemsrc. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1874–1883. Retrieved from [Link]

  • Reddit. (2020). Reproducibility of Synthesis papers. r/chemistry. Retrieved from [Link]

  • Mondal, D., & Ghorai, P. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 24(22), 2667-2696. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 47-53. Retrieved from [Link]

  • Reddit. (2021). What is everyone's opinion on reproducibility?. r/chemistry. Retrieved from [Link]

Sources

Optimization of reaction conditions for 5H-dioxolo[4,5-f]indole-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common challenges through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 5H-dioxolo[4,5-f]indole scaffold?

A1: The synthesis of the core 5H-dioxolo[4,5-f]indole structure, also known as 5,6-methylenedioxyindole, typically leverages established indole synthesis methodologies. The most prevalent and adaptable methods include:

  • Fischer Indole Synthesis: This is a classic and versatile method involving the acid-catalyzed reaction of an appropriately substituted arylhydrazine (e.g., 3,4-methylenedioxyphenylhydrazine) with an aldehyde or ketone, followed by thermal cyclization to form the indole ring.[1][2][3] The choice of acid catalyst, such as polyphosphoric acid (PPA), ZnCl₂, or p-toluenesulfonic acid, is critical and substrate-dependent.[4][5][6]

  • Reissert Synthesis: This route involves the condensation of an o-nitrotoluene derivative (e.g., 4-methyl-1,2-methylenedioxy-5-nitrobenzene) with diethyl oxalate in the presence of a base. The resulting pyruvate derivative is then reductively cyclized to form the indole-2-carboxylic acid, which can be further modified.[2][7]

  • Batcho-Leimgruber Indole Synthesis: This method provides a good route to various indole derivatives and can be adapted for this specific scaffold.[2][8]

  • Modern Palladium-Catalyzed Methods: Recent advancements include palladium-catalyzed N-heteroannulation reactions, which can offer milder conditions and high efficiency for constructing functionalized indoles.[8]

Q2: How is the 6-carboxylic acid group typically introduced onto the 5H-dioxolo[4,5-f]indole core?

A2: Introducing the carboxylic acid group at the C6 position is a key challenge. Common strategies include:

  • Synthesis from a Pre-functionalized Precursor: The most direct approach is to start with a benzene-ring precursor that already contains the carboxyl group or a precursor to it (e.g., a cyano or ester group). For instance, a Japp-Klingemann type Fischer-indole synthesis can be adapted for this purpose.[9]

  • Carboxylation of the Indole Ring: Direct carboxylation of the pre-formed 5H-dioxolo[4,5-f]indole is challenging due to the reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position.[7]

  • Hydrolysis of an Ester Intermediate: A common and reliable method involves synthesizing the corresponding methyl or ethyl ester of the target acid (methyl 5H-dioxolo[4,5-f]indole-6-carboxylate) and then hydrolyzing it to the carboxylic acid.[10] This is often achieved using a base like lithium hydroxide in a mixture of solvents such as THF, methanol, and water.[10]

Q3: What are the most critical parameters to control during the synthesis?

A3: Several parameters are crucial for maximizing yield and purity:

  • Catalyst Choice: In Fischer indole synthesis, the type and concentration of the acid catalyst can dramatically affect reaction rates and the formation of side products.[4][11] Empirical screening of both Brønsted and Lewis acids is often necessary.[5][6]

  • Temperature Control: Indole syntheses are often temperature-sensitive. Excessive heat can lead to the formation of intractable tars and polymers, while insufficient temperature results in incomplete reactions.[4][5] Careful optimization is required, and microwave-assisted synthesis can sometimes offer better control and reduced reaction times.[5]

  • Atmosphere: The indole nucleus can be susceptible to auto-oxidation, especially when heated in the presence of air, leading to resinous byproducts.[2] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended, particularly during decarboxylation or high-temperature steps.

  • Purity of Starting Materials: The quality of reagents, especially substituted phenylhydrazines which can be unstable, is paramount. Using freshly purified or distilled starting materials can prevent significant byproduct formation.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yields are a frequent issue, often stemming from substrate decomposition, competing side reactions, or incomplete conversion.[4]

Potential Cause Underlying Rationale & Causality Recommended Solution
Inappropriate Acid Catalyst The mechanism of the Fischer indole synthesis involves a delicate equilibrium of protonation and rearrangement. An acid that is too strong can cause substrate degradation or favor side reactions, while one that is too weak will not effectively catalyze the key[6][6]-sigmatropic rearrangement.[3]Screen a panel of Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[4][5]
Sub-optimal Temperature The cyclization and aromatization steps require sufficient thermal energy. However, the indole ring and its precursors can polymerize or decompose at excessive temperatures.[4][5]Systematically optimize the temperature. Start with milder conditions reported for similar substrates and gradually increase. Monitor reaction progress by TLC to avoid prolonged heating after completion.
Unstable Hydrazone Intermediate The hydrazone formed in the first step of the Fischer synthesis may be unstable under the harsh acidic and high-temperature conditions required for cyclization.Consider a two-step procedure where the hydrazone is pre-formed and isolated under milder conditions before subjecting it to the cyclization step.[6]
Oxidation of Product/Intermediates The electron-rich indole nucleus is susceptible to oxidation, which can be accelerated by heat and trace metals, leading to colored, polymeric byproducts.[2]Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction, especially when heating.
Problem 2: Significant Side Product Formation

The formation of impurities complicates purification and reduces the yield of the desired product.

Potential Cause Underlying Rationale & Causality Recommended Solution
Polymerization/Tar Formation The strongly acidic and high-temperature conditions common in indole synthesis can promote acid-catalyzed polymerization of the starting materials, intermediates, or the final indole product.[4]Use the mildest possible acid catalyst and the lowest effective temperature.[4] In some cases, diluting the reaction mixture with a high-boiling inert solvent can reduce intermolecular side reactions.
Incomplete Decarboxylation If synthesizing an indole-2-carboxylic acid as an intermediate, the subsequent decarboxylation step might be inefficient, leaving starting material that is difficult to separate from the product.Decarboxylation of indole-2-carboxylic acids often requires high temperatures in solvents like quinoline. An improved method uses a copper salt of the acid as a catalyst in refluxing N,N-dimethylacetamide for a cleaner reaction and simpler workup.[12]
Regiochemical Isomers If using an unsymmetrical ketone or a meta-substituted phenylhydrazine in a Fischer synthesis, two different indole isomers can be formed. The cyclization can occur on either side of the hydrazone.For meta-substituted phenylhydrazines, cyclization generally occurs para to an electron-donating group (EDG) and can give mixtures with an electron-withdrawing group (EWG).[3] Careful selection of precursors is the best strategy to ensure regioselectivity.
Problem 3: Difficulty with Product Purification

The final carboxylic acid can be challenging to purify due to its polarity, potential insolubility, and the presence of persistent impurities.

Potential Cause Underlying Rationale & Causality Recommended Solution
Baseline Impurities in TLC Polar, acidic impurities or residual catalyst can streak on silica gel TLC plates, making it difficult to assess purity and devise a chromatographic separation.The product is an acid. Utilize an acid-base extraction during workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. Re-acidify the aqueous layer to precipitate the purified product.[13]
Low Solubility Aromatic carboxylic acids, particularly those with planar ring systems like indoles, can have poor solubility in common organic solvents, making recrystallization difficult.Test a range of solvents for recrystallization, including alcohols (MeOH, EtOH), acetic acid, or mixed solvent systems like toluene/petroleum ether or aqueous alcohol.[13]
Persistent Colored Impurities Oxidative side reactions can produce highly colored, polar impurities that co-purify with the product.Treat a solution of the crude product with activated charcoal before the final crystallization or precipitation step. This can effectively adsorb many colored impurities. For stubborn cases, consider converting the acid to its methyl ester, purifying the less polar ester by column chromatography, and then hydrolyzing it back to the pure acid.[10][13]

Visualizations & Workflows

General Synthetic Pathway (Reissert-type approach)

The diagram below outlines a plausible Reissert-type synthesis, which is well-suited for producing indole carboxylic acids.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: (If Necessary) Functional Group Conversion cluster_3 Step 4: Hydrolysis start o-Nitrotoluene Derivative reagent1 Diethyl Oxalate + NaOEt start->reagent1 Condensation intermediate1 o-Nitrophenylpyruvic Ester reagent1->intermediate1 reagent2 Reducing Agent (e.g., H₂, Pd/C) intermediate1->reagent2 Reduction & Cyclization intermediate2 Indole-2-carboxylic Acid Ester reagent2->intermediate2 intermediate3 Target Precursor intermediate2->intermediate3 e.g., Carboxylation at C6 reagent3 Base (LiOH) then Acid (HCl) intermediate3->reagent3 Saponification final_product 5H-dioxolo[4,5-f]indole- 6-carboxylic acid reagent3->final_product

Caption: A generalized Reissert-type workflow for indole carboxylic acid synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical workflow for diagnosing and solving issues related to low product yield.

G start Low Yield Observed check_sm Starting Material (SM) Consumed? (Check by TLC) start->check_sm no_sm_consumed Incomplete Reaction check_sm->no_sm_consumed No sm_consumed Multiple Spots on TLC? check_sm->sm_consumed Yes increase_temp Increase Temperature or Reaction Time no_sm_consumed->increase_temp change_catalyst Screen Different Acid Catalysts increase_temp->change_catalyst multiple_spots Side Reactions Dominating sm_consumed->multiple_spots Yes single_spot Product Degradation or Workup Loss sm_consumed->single_spot No (Mainly Baseline/Streak) lower_temp Lower Reaction Temperature multiple_spots->lower_temp milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst inert_atm Use Inert Atmosphere (N₂/Ar) milder_catalyst->inert_atm check_workup Optimize Workup pH (Acid-Base Extraction) single_spot->check_workup check_stability Check Product Stability Under Reaction Conditions check_workup->check_stability

Caption: A decision tree for troubleshooting low-yield indole synthesis reactions.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl Indole-6-carboxylate

This protocol is adapted from a general procedure for the hydrolysis of an indole ester to its corresponding carboxylic acid.[10]

  • Dissolution: In a round-bottom flask, dissolve the methyl indole-6-carboxylate starting material (1.0 eq) in a 2:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 2.5-3.0 eq) to the solution.

  • Heating: Equip the flask with a condenser and stir the mixture at 60 °C. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Solvent Removal: Allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the organic solvents (THF and MeOH).

  • Acidification: Dissolve the remaining aqueous residue in water. While stirring vigorously in an ice bath, slowly acidify the solution by adding 1M hydrochloric acid (HCl) dropwise until the pH is ~2-3.

  • Precipitation & Isolation: A precipitate of the carboxylic acid should form. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove inorganic salts, and then dry the product under vacuum to yield the final indole-6-carboxylic acid.

Protocol 2: Purification of Indole Carboxylic Acids via Acid-Base Extraction

This protocol provides a general method for purifying solid aromatic carboxylic acids from neutral or basic impurities.[13]

  • Dissolution: Dissolve the crude, solid product in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target acid will convert to its sodium salt and move into the aqueous layer. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers once with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with cold 1M HCl until the solution is acidic (pH < 4), causing the purified carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Final Steps: Wash the solid with a small amount of cold water and dry thoroughly under vacuum.

References

  • Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
  • Benchchem.
  • Benchchem. Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • Benchchem. common side reactions in indole-pyrrole synthesis.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006, 106(7), 2875–2911.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • PrepChem.com. Synthesis of indole-6-carboxylic acid.
  • Gribble, G. W. Fischer Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010.
  • Chempedia - LookChem.
  • Canadian Science Publishing. An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan.
  • Heinrich, T., Böttcher, H. A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2681-4.
  • Söderberg, B. C., Shriver, J. A., Wallace, J. M. 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.

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Preventing degradation of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5H-dioxolo[4,5-f]indole-6-carboxylic acid

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Welcome to the technical support guide for 5H-dioxolo[4,5-f]indole-6-carboxylic acid. This document provides in-depth guidance, troubleshooting protocols, and best practices to ensure the stability and integrity of your compound in solution. As an indole derivative, this molecule possesses an electron-rich heterocyclic system, making it susceptible to specific degradation pathways.[1][2] Understanding these vulnerabilities is the first step toward robust and reproducible experimental results.

This guide is structured to provide rapid answers through FAQs and detailed, logic-driven solutions in the troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: My solution of 5H-dioxolo[4,5-f]indole-6-carboxylic acid has turned a yellow/brown color. What happened?

A color change is a primary visual indicator of degradation, typically due to oxidation of the indole ring.[1] The electron-rich nature of the indole nucleus makes it highly susceptible to oxidation from atmospheric oxygen, which can be accelerated by light, heat, or the presence of metal ions.[1][3]

Q2: What is the best solvent for dissolving and storing this compound?

For short-term use, high-purity, anhydrous-grade DMSO or DMF are recommended. For applications where these solvents are incompatible, anhydrous ethanol can be used. It is critical to use degassed solvents to minimize dissolved oxygen. For long-term storage, preparing aliquots in an anhydrous, aprotic solvent, and storing them under an inert atmosphere is the best practice.

Q3: At what pH should I work with this compound?

The stability of this compound is significantly influenced by pH.[4] The indole ring itself can be unstable in strongly acidic conditions, which may lead to polymerization.[5][6] Conversely, the carboxylic acid moiety's solubility is pH-dependent.[7] A slightly acidic to neutral pH range (pH 5-7) is generally recommended as a starting point. It is crucial to use a well-chosen buffer system to maintain a stable pH throughout your experiment.[8]

Q4: Can I store my prepared stock solution in the refrigerator (2-8°C)?

For short-term storage (a few days), refrigeration at 2-8°C in a tightly sealed, light-protected vial is acceptable.[1] However, for long-term storage (weeks to months), freezing at -20°C or -80°C is strongly recommended to significantly slow the rate of all potential degradation reactions.[1]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter. Each problem is followed by an analysis of potential causes and a sequence of steps to resolve the issue.

Issue 1: Inconsistent or Lower-Than-Expected Results in Biological Assays
  • Symptom: You observe a loss of potency, reduced activity, or poor reproducibility in your cell-based or enzymatic assays over time.

  • Underlying Cause: This is often the result of the degradation of the active compound in your stock or working solutions. The degradants may be inactive or could even have an inhibitory effect on your assay.

  • Troubleshooting Workflow:

    Caption: Logical workflow for diagnosing and resolving assay inconsistency.

    Actionable Solutions:

    • Quality Control (QC) Check: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) with UV detection.[9] Compare the chromatogram to a reference standard or the initial analysis upon receipt. A decrease in the main peak area and/or the appearance of new peaks confirms degradation.

    • Prepare Fresh Stock: Discard the suspect solution. Prepare a new stock solution following the "Best Practices Protocol for Solution Preparation" outlined below.

    • Aliquot and Store Properly: Immediately after preparation, aliquot the new stock solution into single-use volumes in amber vials, purge with nitrogen or argon, seal tightly, and store at -80°C.[1]

    • Use Working Solutions Promptly: Prepare working solutions fresh for each experiment from a newly thawed aliquot. Do not store diluted working solutions for extended periods.

Issue 2: Solubility Problems or Precipitation in Aqueous Buffers
  • Symptom: The compound precipitates out of your aqueous assay buffer, either immediately or over the course of the experiment.

  • Underlying Cause: The protonated (neutral) form of the carboxylic acid is less soluble in water than its deprotonated (anionic) carboxylate form.[4][7] If the pH of your buffer is below or near the pKa of the carboxylic acid, the compound's solubility will be significantly reduced.

  • Troubleshooting and Solutions:

    • Determine the pKa: If the pKa of the carboxylic acid is not known, it can be estimated using chemical prediction software or determined experimentally.

    • Adjust Buffer pH: Ensure the pH of your final assay buffer is at least 1.5 to 2 units above the pKa of the carboxylic acid to maintain it in the more soluble deprotonated state. Be mindful that this pH must also be compatible with the stability of the indole ring and your biological assay system.

    • Use a Co-solvent: If adjusting the pH is not feasible, consider including a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final assay buffer to increase solubility. Always run a vehicle control to ensure the co-solvent does not affect your experimental results.

Key Degradation Pathways and Prevention

The primary enemies of 5H-dioxolo[4,5-f]indole-6-carboxylic acid in solution are oxygen, light, and suboptimal pH.

Caption: Key degradation pathways and their corresponding prevention strategies.

Data Summary: Recommended Storage Conditions

ParameterShort-Term Storage (< 1 Week)Long-Term Storage (> 1 Week)Rationale
Solvent High-purity, anhydrous DMSO or DMFHigh-purity, anhydrous DMSO or DMFMinimizes water content which can participate in hydrolysis. Aprotic solvents are generally preferred.
Temperature 2-8°C-20°C or -80°CReduces the kinetic rate of all degradation reactions.[1]
Atmosphere Tightly sealed vialInert gas (Nitrogen or Argon) overlayDisplaces atmospheric oxygen, the primary driver of oxidative degradation.[1]
Container Amber glass vialAmber glass vialProtects the compound from UV and visible light, preventing photodegradation.[1][10]
Concentration ≤ 10 mM≤ 10 mMHigher concentrations can sometimes accelerate degradation or lead to solubility issues upon freezing/thawing.

Experimental Protocols

Protocol 1: Best Practices for Stock Solution Preparation

This protocol is designed to create a stable, reliable stock solution for long-term use.

Materials:

  • 5H-dioxolo[4,5-f]indole-6-carboxylic acid (solid)

  • Anhydrous, high-purity DMSO (or other suitable solvent)

  • Inert gas source (Nitrogen or Argon) with tubing

  • Calibrated balance and appropriate weighing vessel

  • Volumetric flask (Class A)

  • Sterile syringe and needle for solvent transfer

  • Multiple small-volume (e.g., 0.5-1.0 mL) amber glass vials with screw caps and PTFE septa

Procedure:

  • Pre-Preparation: Allow the solid compound container to equilibrate to room temperature before opening to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry weighing vessel.

  • Dissolution: Transfer the solid to the volumetric flask. Add approximately half the final volume of the anhydrous DMSO. Gently swirl to dissolve the compound completely. A brief, gentle sonication may be used if necessary.

  • Volume Adjustment: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Inert Gas Purge: Insert a needle connected to the inert gas line into the headspace of the volumetric flask. Insert a second "vent" needle. Gently purge the headspace for 1-2 minutes to displace oxygen.

  • Aliquoting: Immediately draw the solution into a sterile syringe and dispense it into the pre-labeled amber vials for storage. Leave a small amount of headspace in each vial.

  • Final Purge and Storage: Before sealing each aliquot vial, briefly purge the headspace with inert gas. Seal tightly and immediately place the vials in a labeled box for storage at -80°C.

  • Quality Control: Retain one aliquot for immediate analysis by HPLC-UV to serve as a "Time 0" reference for future stability checks.

Protocol 2: Forced Degradation Study (Diagnostic)

This diagnostic experiment helps identify whether your compound is primarily sensitive to acid, base, oxidation, or light under your specific experimental conditions.

Materials:

  • A freshly prepared stock solution of your compound (e.g., 10 mM in DMSO).

  • 0.1 M HCl (in water or appropriate solvent)

  • 0.1 M NaOH (in water or appropriate solvent)

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm or 365 nm)

  • HPLC system with UV detector

Procedure:

  • Label Tubes: Prepare five labeled tubes: (1) Control, (2) Acid, (3) Base, (4) Oxidative, (5) Photolytic.

  • Prepare Samples:

    • Control: Dilute your stock solution to a final concentration of ~100 µM in your typical assay buffer or solvent.

    • Acid: Dilute your stock to ~100 µM in a solution containing a final concentration of 0.01 M HCl.

    • Base: Dilute your stock to ~100 µM in a solution containing a final concentration of 0.01 M NaOH.

    • Oxidative: Dilute your stock to ~100 µM in a solution containing a final concentration of 0.3% H₂O₂.[2]

    • Photolytic: Dilute your stock to ~100 µM in your typical buffer, place it in a quartz or UV-transparent cuvette/vial.

  • Incubation:

    • Incubate tubes 1-4 at a relevant temperature (e.g., room temperature or 37°C) for a set period (e.g., 4 hours), protected from light.

    • Expose the photolytic sample (tube 5) to UV light for the same duration. Keep a control sample wrapped in foil next to it.

  • Analysis: After incubation, neutralize the acid and base samples if necessary. Analyze all five samples by HPLC-UV.

  • Interpretation: Compare the chromatograms of the stressed samples to the control.

    • Significant degradation in the "Acid" or "Base" tube indicates pH sensitivity.

    • Significant degradation in the "Oxidative" tube points to a high susceptibility to oxidation.

    • Significant degradation in the "Photolytic" tube confirms light sensitivity.

By identifying the primary degradation pathway, you can implement more targeted and effective preventative measures.

References

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1–10. Retrieved from [Link]

  • Jinjing Chemical. (2025, August 26). What are the photodegradation characteristics of 99% Indole? Jinjingchem.com. Retrieved from [Link]

  • Qu, R., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2699. Retrieved from [Link]

  • Z-Ligand. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • Wang, J., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances, 14(11), 7629–7637. Retrieved from [Link]

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • Rambwawasvika, H., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. Retrieved from [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11427–11444. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Retrieved from [Link]

  • Aryal, S. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. The Biology Notes. Retrieved from [Link]

  • Acharya, T. (2012, April 4). Indole Test: Principle, Procedure, Results. Microbe Online. Retrieved from [Link]

  • Qu, R., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]

  • Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant Physiology, 155(4), 1889–1900. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13–22. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

  • Chemsrc. (n.d.). 5H-[1][10]Dioxolo[4,5-f]indole | CAS#:267-48-1. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Retrieved from [Link]

  • American Elements. (n.d.). Indoles. Retrieved from [Link]

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Technical Support Center: 5H-dioxolo[4,5-f]indole-6-carboxylic acid (DIC-acid)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing and Mitigating Off-Target Effects

Welcome to the technical support center for researchers working with the novel compound 5H-dioxolo[4,5-f]indole-6-carboxylic acid, hereafter referred to as DIC-acid. As a novel synthetic molecule, DIC-acid's biological activity and selectivity profile are still under investigation. This guide is designed for drug development professionals and scientists to proactively address the common challenge of off-target effects, a critical step in validating any new chemical probe or therapeutic lead.[1]

While specific data for DIC-acid is emerging, its indole-based scaffold is common in many kinase inhibitors and other targeted agents.[2][3] This guide leverages established principles and best practices from the broader field of kinase inhibitor development to provide a robust framework for troubleshooting and interpreting your experimental results.[4][5]

Frequently Asked Questions (FAQs)

Q1: We've synthesized DIC-acid to target Kinase X, but we're seeing unexpected cellular phenotypes that don't align with known functions of Kinase X. What could be happening?

A1: This is a classic sign of potential off-target activity. While DIC-acid may indeed inhibit your primary target, Kinase X, it could also be interacting with other proteins, leading to a complex cellular response.[6] The indole scaffold, while a privileged structure in medicinal chemistry, is present in inhibitors of many different protein families.[7] These unintended interactions can arise from binding to structurally similar ATP pockets in other kinases or even unrelated protein classes.[4] It is crucial to experimentally determine the selectivity of your compound rather than assuming it.

Q2: Our biochemical assay shows potent inhibition of Kinase X (IC50 < 100 nM), but in cell-based assays, we need a much higher concentration (EC50 > 10 µM) to see an effect. Why the discrepancy?

A2: A significant drop in potency between biochemical and cellular assays is a common hurdle.[5] Several factors can cause this "biochemical-to-cellular gap":

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: Cells can actively pump the compound out using efflux transporters (e.g., P-glycoprotein), preventing it from reaching an effective intracellular concentration.

  • High Intracellular ATP: If DIC-acid is an ATP-competitive inhibitor, it must compete with millimolar concentrations of ATP inside the cell, which are much higher than the ATP levels used in most biochemical assays. This competition significantly reduces the apparent potency of the inhibitor.[8][9]

  • Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

Q3: How do we begin to identify the potential off-targets of DIC-acid?

A3: A systematic, multi-tiered approach is most effective.[4]

  • In Vitro Kinase Profiling: The gold standard is to screen your compound against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). This provides a broad overview of its selectivity across the kinome.[6][10] Any kinases inhibited above a certain threshold (e.g., >70%) should be selected for full dose-response (IC50) determination.[4]

  • Proteomics-Based Methods: Techniques like chemical proteomics can identify protein targets directly from cell lysates, capturing interactions with non-kinase proteins as well.[9]

  • Phenotypic Screening: Compare the cellular phenotype induced by DIC-acid with the known effects of highly selective inhibitors of suspected off-target kinases.

Troubleshooting Guide: Common Experimental Issues

Problem Observed Probable Cause(s) Recommended Troubleshooting Steps Expected Outcome
High Well-to-Well Variability in Viability Assays 1. Compound Precipitation: DIC-acid may have poor solubility in aqueous media. 2. Uneven Cell Seeding: Inconsistent cell numbers across the plate.1. Visually inspect for precipitate. Determine aqueous solubility. Maintain a consistent, low percentage of DMSO. 2. Ensure a homogenous cell suspension and use calibrated multichannel pipettes.Reduced standard deviations and more reliable dose-response curves.
Inconsistent IC50 Values in Biochemical Assays 1. Variable ATP Concentration: If the inhibitor is ATP-competitive.[5] 2. Enzyme Batch Variation: Different lots of recombinant kinase can have different activity levels. 3. Compound Instability: Degradation in assay buffer.1. Use a single, high-quality batch of ATP. Run assays at the Kₘ for ATP for the specific kinase.[11] 2. Qualify each new enzyme lot by running a standard inhibitor. 3. Assess compound stability in buffer over the experiment's time course.More reproducible IC50 values, allowing for confident structure-activity relationship (SAR) analysis.
Cellular Phenotype Does Not Match Genetic Knockdown of Target 1. Off-Target Effects: The compound is hitting other targets that are responsible for the observed phenotype.[4] 2. Incomplete Target Inhibition: The compound concentration may be insufficient to fully inhibit the target in the cellular environment.1. Perform a broad-panel kinase screen to identify off-targets.[6] 2. Use a structurally distinct inhibitor of the same target as a control. 3. Confirm target engagement in cells using methods like Western blot for downstream signaling or cellular thermal shift assays (CETSA).[12]Clarification of whether the observed phenotype is due to on-target or off-target activity.

Key Experimental Protocols

Protocol 1: Tiered Kinase Selectivity Profiling

This protocol follows a cost-effective, tiered strategy to assess the selectivity of DIC-acid.[4]

Objective: To identify the on- and off-target kinase interaction profile of DIC-acid.

Workflow Diagram:

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response Validation cluster_2 Interpretation A Prepare DIC-acid at 100x (e.g., 100 µM in 100% DMSO) B Submit to Commercial Kinase Profiling Service (e.g., Eurofins, Reaction Biology) A->B C Screen against >400 kinases at a single concentration (1 µM) B->C D Analyze Data: Identify kinases with >70% inhibition C->D E Select 'Hits' from Tier 1 (Primary target + off-targets) D->E 'Hits' F Perform 10-point dose-response IC50 determination for each hit E->F G Calculate Selectivity Score (e.g., comparing IC50 of target vs. off-targets) F->G H Generate Kinome Tree Visualization G->H I Determine if selectivity window is sufficient for cellular studies (>30-fold) H->I

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Step-by-Step Methodology:

  • Tier 1 - Primary Screen:

    • Prepare a high-concentration stock solution of DIC-acid (e.g., 10 mM in 100% DMSO).

    • Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX).[9]

    • Request a broad panel screen (ideally >400 kinases) at a single inhibitor concentration, typically 1 µM.

    • Receive the data, usually as percent inhibition relative to a DMSO control.

  • Data Analysis (Tier 1):

    • Identify all kinases that are inhibited by more than a pre-defined threshold (e.g., 70-80%). This list will include your intended target and potential off-targets.

  • Tier 2 - Dose-Response Confirmation:

    • For the list of "hits" generated in Tier 1, perform full 10-point dose-response curve experiments to determine the IC50 value for each kinase. This can be done in-house or through the same profiling service.

  • Data Analysis (Tier 2):

    • Calculate the selectivity of DIC-acid by comparing the IC50 for your primary target to the IC50 values for the off-targets. A compound is generally considered a high-quality chemical probe if it has at least a 30-fold selectivity window between the primary target and any off-targets.[1]

    • Use visualization tools like a kinome tree to map the selectivity profile, which can reveal if off-targets are clustered in specific kinase families.[6]

Protocol 2: Validating On-Target Engagement in Cells via Western Blot

Objective: To confirm that DIC-acid engages its intended target (Kinase X) in a cellular context by assessing the phosphorylation of a known downstream substrate.

Workflow Diagram:

G A Seed cells and allow to adhere overnight B Treat cells with a dose-range of DIC-acid (e.g., 0.1, 0.3, 1, 3, 10 µM) and controls (DMSO) A->B C Incubate for an optimized time (e.g., 2 hours) B->C D Lyse cells and quantify total protein C->D E Perform SDS-PAGE and transfer to membrane D->E F Probe with antibodies: 1. Phospho-Substrate (pSub) 2. Total Substrate (tSub) 3. Loading Control (e.g., GAPDH) E->F G Image and quantify band intensities F->G H Analyze Data: Plot pSub/tSub ratio vs. [DIC-acid] G->H

Caption: Western blot workflow to validate cellular target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed an appropriate cell line known to have an active Kinase X signaling pathway in 6-well plates.

    • After 24 hours, treat the cells with increasing concentrations of DIC-acid (e.g., 0.1 µM to 30 µM) and a vehicle control (DMSO). Include a known selective inhibitor of Kinase X as a positive control if available.

  • Cell Lysis:

    • After the desired treatment time (e.g., 2-4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of Kinase X.

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Strip the membrane and re-probe for the total level of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities. Calculate the ratio of the phospho-substrate to the total substrate for each treatment condition. A dose-dependent decrease in this ratio indicates successful on-target inhibition in a cellular context.

References

  • Quancard, J., Cox, B., Finsinger, D., et al. (2020). Best Practices in Medicinal Chemistry. EFMC. Available at: [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • Zimmermann, G. R., & Lehar, J. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. International Journal of Tryptophan Research. Available at: [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available at: [Link]

  • Na, J., & Lee, M. (2023). Off-target effects in CRISPR/Cas9 gene editing. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Publishing. Available at: [Link]

  • seqWell. (2024). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]

  • Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (2020). Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]

  • ResearchGate. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Frontiers in Pharmacology. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers Media S.A.. Available at: [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2004). Recommended Methods for the Profiling of Heroin and Cocaine. UNODC. Available at: [Link]

  • Molyneux, R. J., et al. (2018). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry. Available at: [Link]

  • ResearchGate. (2021). How to Prepare a Compound Collection Prior to Virtual Screening. ResearchGate. Available at: [Link]

  • Bajorath, J. (2018). Extracting Compound Profiling Matrices from Screening Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Li, W., et al. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. Available at: [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Imedex. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • Aribo Biotechnology. (n.d.). CAS: 267-48-1 Name: 5H-[13]Dioxolo[4,5-f]indole. Aribo Biotechnology. Available at: [Link]

  • MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules. Available at: [Link]

  • ResearchGate. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. Available at: [Link]

  • Chemsrc. (n.d.). 5H-[13]Dioxolo[4,5-f]indole | CAS#:267-48-1. Chemsrc. Available at: [Link]

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Minimizing side-product formation in 5H-dioxolo[4,5-f]indole-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side-product formation and maximizing yield and purity. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, a key intermediate for various pharmacologically active molecules, is most commonly achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a hydrazone, formed from 3,4-methylenedioxyphenylhydrazine and a keto-acid, typically pyruvic acid. While elegant, this pathway is not without its challenges. The electron-donating nature of the methylenedioxy group, while facilitating the desired cyclization, can also promote undesirable side reactions. Furthermore, the acidic conditions required can be harsh, potentially leading to degradation of both starting materials and the final product.

This guide provides a structured approach to troubleshooting common issues encountered during this synthesis, with detailed explanations of the underlying chemistry to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. Each issue is presented with probable causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Probable Causes:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. An acid that is too weak may not facilitate the cyclization efficiently, while an acid that is too strong can lead to degradation of the starting materials or product.

  • Incomplete Hydrazone Formation: The initial condensation of 3,4-methylenedioxyphenylhydrazine and pyruvic acid to form the hydrazone may be incomplete.

  • N-N Bond Cleavage: The electron-donating methylenedioxy group can stabilize the protonated ene-hydrazine intermediate, which may favor an undesired cleavage of the N-N bond, leading to the formation of 3,4-methylenedioxyaniline and other byproducts.[1]

  • Degradation of the Methylenedioxy Group: While generally stable, prolonged exposure to harsh acidic conditions and high temperatures can lead to the degradation of the methylenedioxy ring.

  • Unfavorable Reaction Temperature: The Fischer indole synthesis is sensitive to temperature. Too low a temperature will result in a sluggish reaction, while too high a temperature can promote side reactions and decomposition.[1]

Solutions & Optimization Strategies:

  • Catalyst Screening: Systematically screen different acid catalysts. Polyphosphoric acid (PPA) is often a good starting point as it serves as both a catalyst and a solvent. Other options include zinc chloride (a Lewis acid), or Brønsted acids like sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent.[2][3]

  • In Situ Hydrazone Formation: Instead of isolating the hydrazone, consider forming it in situ. This is achieved by mixing the 3,4-methylenedioxyphenylhydrazine and pyruvic acid directly in the acidic reaction medium. This can be particularly useful if the isolated hydrazone is unstable.[1]

  • Temperature Optimization: Begin with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature.

  • Milder Conditions for Electron-Rich Systems: Given the electron-donating nature of the methylenedioxy group, milder acidic conditions and lower temperatures may be sufficient and can help to suppress N-N bond cleavage.[1]

ParameterRecommendationRationale
Acid Catalyst Start with PPA or ZnCl₂.PPA acts as a solvent and catalyst; ZnCl₂ is a common Lewis acid catalyst for this reaction.
Temperature 80-110 °CBalances reaction rate with minimizing degradation.
Hydrazone Form in situ.Avoids potential instability of the isolated intermediate.

Q2: I am observing significant side-product formation. What are these impurities and how can I prevent them?

Probable Side-Products and Their Causes:

  • Decarboxylated Product (5H-dioxolo[4,5-f]indole): The carboxylic acid group at the 6-position can be labile under the acidic and high-temperature conditions of the reaction, leading to the formation of the corresponding decarboxylated indole.[4][5]

  • Polymeric/Tarry Materials: Indoles, particularly electron-rich ones, are susceptible to polymerization in the presence of strong acids.

  • Products of N-N Bond Cleavage: As mentioned previously, cleavage of the hydrazone intermediate can lead to the formation of 3,4-methylenedioxyaniline.

  • Regioisomers (if using an unsymmetrical ketone): While not an issue with pyruvic acid, if a different, unsymmetrical keto-acid is used, the formation of two different regioisomeric indoles is possible.[1]

Prevention and Minimization Strategies:

  • Control Reaction Time and Temperature: Closely monitor the reaction and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions that can lead to decarboxylation and polymerization.

  • Use of Milder Catalysts: Consider using weaker acids like acetic acid, though this may require higher temperatures or longer reaction times.[1]

  • Purification: Proper work-up and purification are essential. The acidic product can be separated from non-acidic impurities by extraction with a basic aqueous solution, followed by re-acidification and extraction with an organic solvent.[6] Recrystallization is often an effective final purification step.

Experimental Workflow for Minimizing Side-Products

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification start Combine 3,4-methylenedioxyphenylhydrazine and pyruvic acid in a suitable solvent (e.g., ethanol, acetic acid). add_acid Slowly add acid catalyst (e.g., PPA or ZnCl2) while monitoring temperature. start->add_acid heat Heat reaction mixture to optimized temperature (e.g., 80-100°C). add_acid->heat monitor Monitor reaction progress by TLC/LC-MS for consumption of starting material and formation of product. heat->monitor quench Quench reaction by pouring onto ice-water. monitor->quench Upon completion extract_base Extract with an organic solvent. Wash organic layer with aqueous base (e.g., NaHCO3) to extract the acidic product. quench->extract_base acidify Acidify the aqueous layer to precipitate the crude product. extract_base->acidify filter_dry Filter and dry the crude product. acidify->filter_dry recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure product. filter_dry->recrystallize G cluster_fischer Fischer Indole Synthesis cluster_japp Japp-Klingemann / Fischer Synthesis f_start1 3,4-Methylenedioxyphenylhydrazine f_hydrazone Hydrazone Intermediate f_start1->f_hydrazone f_start2 Pyruvic Acid f_start2->f_hydrazone f_product 5H-dioxolo[4,5-f]indole- 6-carboxylic acid f_hydrazone->f_product Acid Catalyst (e.g., PPA) j_start1 3,4-Methylenedioxyaniline j_diazonium Diazonium Salt j_start1->j_diazonium NaNO2, HCl j_hydrazone Hydrazone Intermediate j_diazonium->j_hydrazone j_start2 β-Keto-ester j_start2->j_hydrazone j_product 5H-dioxolo[4,5-f]indole- 6-carboxylic acid j_hydrazone->j_product Acid Catalyst (e.g., PPA)

Caption: Comparison of the Fischer and Japp-Klingemann synthetic routes.

Q: How can I confirm the identity and purity of my final product?

A: A combination of spectroscopic and analytical techniques should be employed:

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the indole protons, the carboxylic acid proton (which may be broad and exchangeable with D₂O), and the singlet for the methylenedioxy protons (typically around 6.0 ppm).

  • ¹³C NMR Spectroscopy: Confirm the presence of all expected carbon signals, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

  • Infrared (IR) Spectroscopy: Look for characteristic absorptions for the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and the C-O stretches of the dioxolo group.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product and for tracking the progress of the reaction.

Proposed Experimental Protocol

The following is a generalized protocol for the synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid via the Fischer indole synthesis. It should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 3,4-Methylenedioxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (concentrated)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-methylenedioxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate hydrazone formation.

  • Remove the ethanol under reduced pressure.

  • To the resulting residue, add polyphosphoric acid (10-20 times the weight of the hydrazine).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • The crude product may precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Dissolve the crude product (or the ethyl acetate extract) in a saturated sodium bicarbonate solution.

  • Wash the basic solution with ethyl acetate to remove any non-acidic impurities.

  • Carefully re-acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

Conclusion

The synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid is a rewarding but challenging endeavor. By understanding the underlying mechanisms of the Fischer indole synthesis and being aware of the potential side reactions, particularly those influenced by the electron-donating methylenedioxy group, researchers can develop robust and efficient synthetic protocols. Careful control of reaction conditions, judicious choice of reagents, and meticulous purification are paramount to achieving high yields of the desired product. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific experimental context.

References

  • Jones, G. B.; Huber, R. S.; Chau, S. Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 1993, 58(20), 5558-5559. [Link]

  • ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • NIH. Why Do Some Fischer Indolizations Fail? [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important indole derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in process development.

Troubleshooting Guide: Navigating Scale-Up Challenges

The large-scale synthesis of complex heterocyclic molecules like 5H-dioxolo[4,5-f]indole-6-carboxylic acid often presents challenges not observed at the laboratory bench. This section addresses specific issues you may encounter, offering explanations and actionable solutions.

Issue 1: Low Yield and Incomplete Conversion During Fischer Indolization

Question: We are attempting a Fischer indole synthesis to prepare the core of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, but we are consistently observing low yields and significant amounts of unreacted starting material, even with extended reaction times. What could be the cause, and how can we optimize the reaction for better conversion on a larger scale?

Answer:

Low yields in Fischer indole syntheses are a common challenge, often exacerbated during scale-up due to issues with mass and heat transfer.[1] The choice of acid catalyst and reaction temperature are critical and highly substrate-dependent.[1][2]

Causality and Recommended Actions:

  • Inappropriate Acid Catalyst: A catalyst that is too weak may not facilitate the necessary[3][3]-sigmatropic rearrangement efficiently, while a catalyst that is too strong can lead to degradation and tar formation, a frequent issue in these reactions.[1][4]

    • Solution: Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate).[2][5] For less reactive substrates, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be effective, though they require careful handling at scale.[1]

  • Sub-optimal Temperature: High temperatures can promote polymerization and the formation of intractable tars, while low temperatures will result in slow or incomplete reactions.[1]

    • Solution: Begin with milder conditions and incrementally increase the temperature. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) to find the optimal temperature that balances reaction rate and impurity formation.

  • Poor Solubility of Starting Materials: As the scale increases, ensuring homogeneity of the reaction mixture can become difficult. Poor solubility of the starting arylhydrazine or carbonyl compound can lead to a stalled reaction.

    • Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. High-boiling point polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be effective.[6]

Experimental Protocol: Catalyst and Temperature Screening

  • Set up parallel reactions at a small scale (e.g., 1-5 g) to screen different acid catalysts and temperatures.

  • For each catalyst, test a temperature range (e.g., 80°C, 100°C, 120°C).

  • Monitor each reaction by HPLC at regular intervals (e.g., every 2 hours) to determine the rate of product formation and consumption of starting materials.

  • Quench aliquots from each reaction, and analyze for product purity to identify conditions that minimize byproduct formation.

CatalystTemperature (°C)Conversion (%)Purity (%)Observations
p-TsOH804585Slow reaction
p-TsOH1007580Increased conversion, some byproducts
p-TsOH1208565Significant tar formation
ZnCl₂1008090Clean reaction, good conversion
PPA1009588Vigorous reaction, requires careful control
Issue 2: Formation of Regioisomers and Other Impurities

Question: Our synthesis is yielding a mixture of the desired 6-carboxylic acid isomer and what we believe to be the 4-carboxylic acid isomer, making purification difficult. What causes this lack of regioselectivity, and how can we control it?

Answer:

The formation of regioisomers is a known complication in the Fischer indole synthesis when using unsymmetrical ketones or aldehydes as starting materials.[1] The reaction proceeds through an enamine intermediate, and if the carbonyl compound can form two different enamines, a mixture of indole regioisomers will result.[1]

Causality and Recommended Actions:

  • Steric Hindrance: The regioselectivity is often influenced by the steric bulk of the substituents on the carbonyl compound. The reaction typically favors the formation of the less sterically hindered enamine intermediate.[1]

    • Solution: Carefully select the carbonyl starting material to favor the formation of the desired isomer. If possible, introduce a bulky protecting group that can be removed later to direct the cyclization.

  • Reaction Conditions: The choice of acid catalyst and solvent can sometimes influence the ratio of regioisomers.

    • Solution: Systematically screen different catalysts and solvents to determine their effect on the isomer ratio.

Workflow for Minimizing Regioisomer Formation

G start Unsymmetrical Carbonyl Starting Material cond1 Formation of Two Enamine Intermediates start->cond1 res1 Mixture of Regioisomeric Indoles cond1->res1 sol1 Modify Carbonyl Substrate (e.g., add bulky group) res1->sol1 sol2 Screen Reaction Conditions (Catalyst, Solvent, Temperature) res1->sol2 end Improved Regioselectivity sol1->end sol2->end

Caption: Decision workflow for addressing regioisomer formation.

Issue 3: Difficult Purification of the Final Carboxylic Acid Product

Question: We are struggling with the purification of the final 5H-dioxolo[4,5-f]indole-6-carboxylic acid. Column chromatography is not practical at our current scale, and recrystallization attempts have resulted in low recovery and persistent impurities. What are some effective large-scale purification strategies?

Answer:

Purifying indole carboxylic acids at scale can be challenging due to their polarity and potential for zwitterion formation. The presence of tar-like byproducts from the synthesis can further complicate the process.[1]

Causality and Recommended Actions:

  • Polar Impurities: The crude product is often contaminated with polar byproducts that have similar solubility to the desired carboxylic acid.

    • Solution 1: Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[7]

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid and transfer it to the aqueous layer. Neutral and basic impurities will remain in the organic layer.[7]

      • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining non-acidic impurities.

      • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

      • Collect the solid product by filtration and wash thoroughly with water to remove any inorganic salts.

    • Solution 2: Recrystallization with pH Adjustment:

      • Dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetic acid).

      • If the product is contaminated with basic impurities, a small amount of acid can be added to the recrystallization solvent to protonate the impurities and keep them in solution. Conversely, if acidic impurities are present, a small amount of base can be used.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

  • Residual Catalyst and Reagents: Inorganic salts and residual catalyst can be trapped in the product.

    • Solution: A thorough wash of the isolated product with water is crucial. If the product is still contaminated, consider a slurry wash in a solvent that dissolves the impurities but not the product.

Frequently Asked Questions (FAQs)

Q1: Is there a risk of decarboxylation of our target molecule under the reaction or work-up conditions?

A1: Yes, indole-2-carboxylic acids and, to a lesser extent, other indole carboxylic acids can undergo decarboxylation, especially at elevated temperatures in the presence of an acid or a metal catalyst.[3][8] If your synthesis involves a final hydrolysis step of an ester, it is important to use mild conditions. Thermal decarboxylation can also occur, so avoid unnecessarily high temperatures during the reaction and purification steps.[8] Improved procedures for decarboxylation often involve microwave thermolysis or the use of copper catalysts, so these conditions should be avoided if the carboxylic acid group is desired.[3][9]

Q2: What are the key safety considerations when scaling up the Fischer indole synthesis?

A2:

  • Exothermic Reactions: The reaction can be highly exothermic, especially when using strong acids like PPA or Eaton's reagent. Ensure adequate cooling capacity and monitor the internal temperature of the reactor closely.

  • Pressure Build-up: The elimination of ammonia during the final step of the reaction can lead to a pressure build-up in a closed system.[2] Ensure the reactor is properly vented.

  • Corrosive Reagents: Many of the acid catalysts used are highly corrosive. Use appropriate personal protective equipment (PPE) and materials of construction for the reactor and associated equipment.

  • Flammable Solvents: Many organic solvents used are flammable. Operate in a well-ventilated area away from ignition sources.

Q3: How can we prevent the formation of tar and other polymeric byproducts?

A3: Tar formation is often a result of using overly harsh reaction conditions.[1] To minimize this:

  • Use the mildest possible acid catalyst that provides a reasonable reaction rate.

  • Maintain the lowest effective reaction temperature.

  • Ensure efficient stirring to prevent localized overheating.

  • Consider using a milder, two-step procedure where the hydrazone is first formed and isolated before being subjected to the cyclization conditions.

Q4: Can we use a one-pot procedure for the synthesis?

A4: One-pot procedures, where the hydrazone formation and cyclization occur in the same vessel, are common for the Fischer indole synthesis and can be more efficient at scale.[10] However, this approach can sometimes lead to more byproduct formation. If you are experiencing issues with purity, a two-step process with isolation and purification of the intermediate hydrazone may provide a cleaner product.

References

  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem Technical Support.
  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2025). ResearchGate. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. [Link]

  • AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. (n.d.). Canadian Science Publishing. [Link]

  • Why Do Some Fischer Indolizations Fail? (2014). PMC. [Link]

  • A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. (1986). NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem.
  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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Technical Support Center: Refining Purification Strategies for 5H-dioxolo[4,5-f]indole-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5H-dioxolo[4,5-f]indole-6-carboxylic acid analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this important class of heterocyclic compounds. The inherent polarity imparted by the carboxylic acid and the indole nitrogen, combined with the fused dioxolo ring system, presents unique challenges that require carefully optimized purification strategies.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 5H-dioxolo[4,5-f]indole-6-carboxylic acid analogs?

A1: The primary challenges stem from the molecule's physicochemical properties. These compounds are often polar, possess both acidic (carboxylic acid) and weakly basic (indole nitrogen) functional groups, and can have limited solubility in common organic solvents. Key issues include:

  • Poor separation in normal-phase chromatography: Severe streaking or tailing of spots on TLC and poor resolution in column chromatography are common due to strong interactions with the acidic silica gel stationary phase.[1]

  • Difficulty in crystallization: The polarity and potential for multiple hydrogen bonding interactions can sometimes lead to the formation of oils or amorphous solids instead of crystalline material.

  • Low recovery during aqueous workup: Emulsion formation or partial solubility of the deprotonated carboxylate salt in the organic phase can lead to significant product loss.

Q2: My compound seems to be "streaking" badly on my silica TLC plate. What does this mean and how can I fix it?

A2: Streaking on a silica gel TLC plate is a classic sign of strong, undesirable interactions between your polar analyte and the acidic silanol groups (Si-OH) on the silica surface.[1] For nitrogen-containing heterocycles like your indole analog, the lone pair on the nitrogen can interact strongly with these acidic sites. The carboxylic acid group also contributes to this polar interaction.

To resolve this, you need to modify your mobile phase to reduce these interactions:

  • Acidify the Mobile Phase: Add a small amount (0.5-2%) of acetic acid or formic acid to your eluent (e.g., DCM/Methanol). The acid will protonate the basic sites on your compound and compete for binding to the silica, resulting in more compact spots and better resolution.

  • Basify the Mobile Phase: Alternatively, adding a small amount of a base like triethylamine (Et3N) or ammonium hydroxide (NH4OH) can neutralize the acidic sites on the silica gel itself, which also improves chromatography for basic compounds.[1] However, for a carboxylic acid-containing molecule, an acidic modifier is generally the preferred first choice.

Q3: Can I purify my compound without using column chromatography?

A3: Yes, depending on the nature of the impurities, chromatography is not always necessary. Two effective alternative strategies are:

  • Acid-Base Extraction: This is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[2] The general principle involves dissolving the crude product in an organic solvent, extracting with a basic aqueous solution (e.g., NaHCO3) to deprotonate the carboxylic acid into its water-soluble salt form, discarding the organic layer containing neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.

  • Recrystallization/Precipitation: If your crude product is of reasonable purity (>80-90%), recrystallization can be an excellent final purification step.[3] For indole carboxylic acids, pH-controlled precipitation can be particularly effective. A method known as "phased crystallization" involves dissolving the crude material in a basic solution and then carefully adding acid to precipitate the pure product at its isoelectric point, leaving more soluble impurities behind.[4]

Troubleshooting Guide: Experimental Workflows

Issue 1: Low Yield After Aqueous Workup and Extraction

You've completed your synthesis and are moving to the initial extraction, but your final isolated yield is much lower than expected.

Possible Cause & Explanation: The sodium salt of your carboxylic acid (formed during a basic wash) may have some solubility in the organic solvent, especially if you are using more polar solvents like ethyl acetate. Alternatively, you may be forming a stable emulsion during the extraction, trapping your product at the interface.

Solutions:

  • Protocol: Optimized Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3), not a stronger base like NaOH which can lead to hydrolysis of other functional groups or promote side reactions. Perform this extraction 2-3 times.

    • Troubleshooting Step: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.

    • Combine all aqueous layers. Wash this combined basic aqueous layer once with the organic solvent (e.g., fresh ethyl acetate) to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl with vigorous stirring. Monitor the pH with litmus paper or a pH meter.

    • Your product should precipitate out as a solid. Continue adding acid until no more precipitate forms (typically pH 2-3).

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

Issue 2: Poor Separation and Product Co-elution During Column Chromatography

You are running a silica gel column, but your product is eluting as a broad band, co-eluting with a closely-running impurity, or streaking down the column.

Possible Cause & Explanation: As discussed in the FAQs, this is due to the polar nature of your compound and its interaction with silica. The standard solvent systems (e.g., Hexane/Ethyl Acetate) are often insufficient to achieve good separation.

Solutions:

  • Workflow Diagram: Selecting a Chromatographic Strategy

    G start Initial TLC shows streaking or poor separation mod_np Modify Normal Phase (NP) Conditions start->mod_np try_rp Switch to Reverse Phase (RP) Chromatography start->try_rp acid_mod Add 0.5-2% Acetic Acid to Eluent mod_np->acid_mod base_mod Add 0.5-2% Triethylamine to Eluent (Less common for acids) mod_np->base_mod rp_conditions Use C18 Silica with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol) try_rp->rp_conditions check_tlc Re-evaluate separation by TLC acid_mod->check_tlc base_mod->check_tlc rp_conditions->check_tlc check_tlc->start Still Poor run_col Run Column Chromatography check_tlc->run_col Good Separation

    Caption: Decision tree for troubleshooting chromatography.

  • Protocol: Normal-Phase Flash Chromatography with Acidic Modifier

    • Choose a primary solvent system where your product has an Rf of ~0.2-0.3 on TLC (e.g., 95:5 DCM/Methanol).

    • To this solvent system, add 1% acetic acid (v/v). For example, for 1 L of eluent, use 940 mL DCM, 50 mL Methanol, and 10 mL Acetic Acid.

    • Dry-load your crude sample onto silica gel for best results. To do this, dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a few grams of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Load the powder onto your pre-equilibrated column and elute with the acid-modified solvent system. The acidic modifier helps to ensure sharp, well-defined bands.

  • Data Table: Suggested Starting Solvent Systems

Polarity of AnalogPrimary Solvent System (v/v)Modifier (v/v)Notes
Low1:1 Hexane/Ethyl Acetate1% Acetic AcidGood for analogs with large non-polar substituents.
Medium95:5 DCM/Methanol1% Acetic AcidA versatile starting point for many indole carboxylic acids.
High85:15:1 DCM/Methanol/Acetic Acid(Pre-mixed)For highly polar analogs with additional H-bond donors/acceptors.
Issue 3: Product Oiling Out or Failing to Crystallize

After purification, you evaporate the solvent but are left with a persistent oil or an amorphous solid instead of a crystalline product.

Possible Cause & Explanation: Residual solvents (especially high-boiling ones like acetic acid from chromatography) or minor impurities can inhibit crystal lattice formation. The inherent structure of the analog may also favor an amorphous state.

Solutions:

  • Protocol: pH-Controlled Precipitation/Crystallization

    • If your column fractions contain acetic acid, concentrate them, re-dissolve the residue in ethyl acetate, and wash with water and then brine to remove the residual acid. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

    • Dissolve the resulting crude solid or oil in a minimal amount of a suitable solvent (e.g., methanol or THF).

    • Slowly add an anti-solvent (e.g., water or hexane) dropwise with stirring until the solution becomes faintly turbid.

    • If needed, gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in a refrigerator (4°C) overnight.

    • If an oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

    • As an alternative based on methods for similar compounds, dissolve the material in a dilute aqueous base (e.g., 0.1 M NaHCO3), filter if necessary, and then slowly re-acidify with 0.1 M HCl to precipitate the pure solid product.[4] Collect by filtration.

Characterization and Purity Confirmation

Once you have a purified solid, it is crucial to confirm its identity and purity. For indole carboxylic acid derivatives, a combination of techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): Provides the definitive structural confirmation. Ensure the absence of impurity peaks. The carboxylic acid proton can sometimes be broad or exchange with residual water in the solvent.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution MS (HRMS) is preferred to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the broad O-H stretch of the carboxylic acid dimer and the C=O stretch.[5][6]

  • X-ray Crystallography: If you obtain high-quality crystals, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.[5][7]

References

  • Refinement method of indole-2-carboxylic acid. CN106008311A.
  • Kong, F. et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. [Link]

  • Column chromatography & TLC on highly polar compounds? (2017). Reddit. [Link]

  • Crystallization purification of indole. (2012). ResearchGate. [Link]

  • ORGANIC LABORATORY TECHNIQUES 13.1 • CHROMATOGRAPHY. University of Colorado Boulder. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2022). National Institutes of Health (NIH). [Link]

  • 2H,5H-[1][4]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. (2018). National Institutes of Health (NIH). [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. [Link]

  • How can I purify carboxylic acid? (2013). ResearchGate. [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2023). PubMed. [Link]

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Validation & Comparative

A Comparative Analysis of the Bioactivity of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid and Known Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The indole nucleus and its derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous compounds exhibiting significant biological activities.[1] This guide focuses on the comparative bioactivity of a novel compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, against well-established DNA topoisomerase I (Top1) inhibitors.

The structural architecture of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, featuring a planar pentacyclic system, bears a resemblance to known Top1 inhibitors such as camptothecin (CPT) and its derivatives.[2][3] These inhibitors function by trapping the Top1-DNA cleavage complex, which ultimately leads to DNA damage and apoptosis in cancer cells.[4][5][6] This guide provides a comprehensive framework for researchers to evaluate the potential of 5H-dioxolo[4,5-f]indole-6-carboxylic acid as a novel Top1 inhibitor, comparing its bioactivity with the clinically approved drugs, Topotecan and Irinotecan.[7][8]

Mechanism of Action: The Topoisomerase I Inhibition Paradigm

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[5][6] Top1 inhibitors exert their cytotoxic effects by stabilizing the covalent complex formed between the enzyme and DNA, known as the Top1 cleavage complex (Top1cc).[4] This stabilization prevents the re-ligation of the DNA strand, and the collision of replication forks with these trapped complexes converts single-strand breaks into cytotoxic double-strand breaks, ultimately triggering apoptotic cell death.[4][5]

The planar structure of many Top1 inhibitors allows them to intercalate at the enzyme-DNA interface, stabilizing the Top1cc through a network of hydrogen bonds and π-π stacking interactions.[4] Given the structural similarities, it is hypothesized that 5H-dioxolo[4,5-f]indole-6-carboxylic acid may also function as an interfacial inhibitor of Top1.

Topoisomerase I Inhibition cluster_0 Normal Top1 Catalytic Cycle cluster_1 Action of Top1 Inhibitor Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds to DNA Supercoiled_DNA->Top1_Binding DNA_Cleavage Single-Strand Nick Top1_Binding->DNA_Cleavage Top1cc_Formation Top1-DNA Cleavage Complex (Top1cc) DNA_Cleavage->Top1cc_Formation DNA_Rotation DNA Rotation Top1cc_Formation->DNA_Rotation Stabilized_Top1cc Stabilized Top1cc Top1cc_Formation->Stabilized_Top1cc DNA_Religation DNA Religation DNA_Rotation->DNA_Religation Top1_Dissociation Top1 Dissociates DNA_Religation->Top1_Dissociation Relaxed_DNA Relaxed DNA Top1_Dissociation->Relaxed_DNA Inhibitor 5H-dioxolo[4,5-f]indole- 6-carboxylic acid or Camptothecin Inhibitor->Stabilized_Top1cc Replication_Fork_Collision Replication Fork Collision Stabilized_Top1cc->Replication_Fork_Collision DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collision->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition.

Comparative Bioactivity Evaluation: Experimental Design

To rigorously assess the bioactivity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, a multi-faceted approach encompassing in vitro enzymatic assays and cell-based assays is recommended. This allows for a direct comparison with the known Top1 inhibitors, Topotecan and Irinotecan.

In Vitro Topoisomerase I DNA Relaxation Assay

This assay directly measures the enzymatic activity of Top1 and its inhibition by the test compounds.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[9][10]

Experimental Protocol:

  • Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), Top1 enzyme, and varying concentrations of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, Topotecan, or Irinotecan. Include a no-enzyme control and a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the percentage of supercoiled and relaxed DNA to determine the IC50 value for each compound.

DNA_Relaxation_Assay_Workflow Start Start: Prepare Reaction Mixes Incubate Incubate at 37°C Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Analyze Quantify and Determine IC50 Visualize->Analyze

Caption: In vitro Topoisomerase I DNA relaxation assay workflow.

Cell-Based Assays

Cell-based assays are crucial for evaluating the cytotoxic and mechanistic effects of the compounds in a more biologically relevant context.[11][12][13] A panel of human cancer cell lines, such as colorectal (e.g., HCT116) and ovarian (e.g., A2780) cancer cells, which are known to be sensitive to Top1 inhibitors, should be used.[7]

Principle: These assays measure cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, while the CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of viable cells.[12][14]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, Topotecan, and Irinotecan for 72 hours.

  • Assay Procedure: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the IC50 value for each compound.

Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[15][16][17]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on microscope slides.

  • Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Subject the slides to alkaline conditions to unwind the DNA and then perform electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the tail moment.

Principle: Top1 inhibitors are known to induce cell cycle arrest, typically in the S and G2/M phases, due to the accumulation of DNA damage.[18][19][20][21] Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and then stain with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Principle: Apoptosis, or programmed cell death, is a key mechanism by which Top1 inhibitors induce cytotoxicity.[22][23][24][25][26] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for 48-72 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation and Interpretation

The quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison of the bioactivity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid with Topotecan and Irinotecan.

Table 1: Comparative In Vitro Bioactivity

CompoundTop1 Relaxation IC50 (µM)HCT116 Cytotoxicity IC50 (µM)A2780 Cytotoxicity IC50 (µM)
5H-dioxolo[4,5-f]indole-6-carboxylic acidExperimental ValueExperimental ValueExperimental Value
TopotecanReference ValueReference ValueReference Value
IrinotecanReference ValueReference ValueReference Value

Table 2: Comparative Cellular Effects (at IC50 concentrations)

CompoundDNA Damage (Comet Assay - Average Tail Moment)% Cells in S + G2/M Phase% Apoptotic Cells (Annexin V+)
5H-dioxolo[4,5-f]indole-6-carboxylic acidExperimental ValueExperimental ValueExperimental Value
TopotecanReference ValueReference ValueReference Value
IrinotecanReference ValueReference ValueReference Value

Conclusion

This guide provides a robust experimental framework for the comprehensive evaluation of 5H-dioxolo[4,5-f]indole-6-carboxylic acid as a potential DNA topoisomerase I inhibitor. By systematically comparing its in vitro enzymatic inhibition and its effects on cancer cell viability, DNA damage, cell cycle progression, and apoptosis with the clinically relevant drugs Topotecan and Irinotecan, researchers can effectively determine its potential as a novel anticancer agent. The proposed methodologies, rooted in established scientific principles, will yield reliable and reproducible data, paving the way for further preclinical and clinical development should the compound demonstrate promising bioactivity.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Pommier, Y. (2006). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 106(10), 4894-4903. Retrieved from [Link]

  • Thirumala, V., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1957, 231-236. Retrieved from [Link]

  • Pommier, Y. (2006). DNA Topoisomerase I Inhibitors: Chemistry, Biology, and Interfacial Inhibition. Chemical Reviews, 106(10), 4894-4903. Retrieved from [Link]

  • Beas, R. P., et al. (2023). Camptothecin-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index. Molecules, 28(13), 5098. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 118, 22.1.1-22.1.14. Retrieved from [Link]

  • Li, F., & Liu, J. (2019). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Cancers, 11(11), 1675. Retrieved from [Link]

  • Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

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  • Wang, Y., et al. (2022). Camptothecin: a key building block in the design of anti-tumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1865. Retrieved from [Link]

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  • Rahman, M. A., et al. (2024). Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy. Heliyon, 10(21), e31634. Retrieved from [Link]

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  • Liu, Y., et al. (2020). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. Journal of Medicinal Chemistry, 63(21), 12349-12368. Retrieved from [Link]

  • Marchand, C., et al. (2001). DNA cleavage assay for the identification of topoisomerase I inhibitors. Methods in Molecular Biology, 95, 11-24. Retrieved from [Link]

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  • Li, W., et al. (2025). Design, synthesis and biological evaluation of 5H-[4][22][24]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity, 29(1), 163-177. Retrieved from [Link]

  • da Silva, J. P., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(19), 6543. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9036-9043. Retrieved from [Link]

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  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Archiv der Pharmazie, 357(5), e2300486. Retrieved from [Link]

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Validation of 5H-dioxolo[4,5-f]indole-6-carboxylic acid's target engagement in cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Target Validation of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid

Introduction

The successful development of novel therapeutics hinges on a critical, yet often challenging, step: confirming that a compound engages its intended molecular target within the complex milieu of a living cell. This guide addresses the validation of target engagement for 5H-dioxolo[4,5-f]indole-6-carboxylic acid, a novel small molecule. As the specific biological target of this compound is not yet widely characterized, we will proceed by establishing a robust framework for validation, using the well-studied intracellular kinase MAPK14 (p38α) as a representative hypothetical target. This approach provides a universally applicable blueprint for researchers working with new chemical entities.

This guide will compare two powerful and conceptually distinct methods for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. We will delve into the mechanistic basis of each technique, provide detailed experimental protocols, and offer a comparative analysis to guide your selection based on experimental goals and available resources.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical assay that directly measures the stabilization of a target protein by a ligand in its native cellular environment. The underlying principle is that ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation. This change in thermal stability is then quantified, typically by Western Blot or other protein detection methods.

Principle of CETSA®

When cells are heated, proteins begin to unfold and aggregate. The temperature at which 50% of a protein denatures is its melting temperature (Tₘ). The binding of a small molecule, such as our hypothetical MAPK14 inhibitor 5H-dioxolo[4,5-f]indole-6-carboxylic acid, creates a more stable protein-ligand complex. This stabilization results in a measurable upward shift in the Tₘ of the target protein. By comparing the amount of soluble protein remaining after a heat challenge in treated versus untreated cells, one can infer direct target engagement.

Experimental Workflow

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis prep 1. Culture cells to ~80% confluency treat 2. Treat cells with 5H-dioxolo[4,5-f]indole-6-carboxylic acid (or vehicle control) prep->treat harvest 3. Harvest cells and distribute into PCR tubes treat->harvest heat 4. Heat cell lysates across a temperature gradient (e.g., 40-70°C) for 3 minutes harvest->heat lyse 5. Lyse cells via freeze-thaw cycles heat->lyse centrifuge 6. Centrifuge to pellet aggregated proteins lyse->centrifuge collect 7. Collect supernatant (soluble protein fraction) centrifuge->collect analyze 8. Analyze soluble MAPK14 levels by Western Blot or ELISA collect->analyze

Caption: CETSA® experimental workflow for assessing target engagement.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA®

The isothermal dose-response format is highly effective for determining the potency of a compound in stabilizing its target at a fixed temperature.

  • Cell Culture: Plate a human cell line known to express MAPK14 (e.g., HEK293 or U-2 OS) and grow to approximately 80% confluency.

  • Compound Treatment: Prepare serial dilutions of 5H-dioxolo[4,5-f]indole-6-carboxylic acid (e.g., from 0.1 nM to 100 µM) in cell culture media. Also, prepare a vehicle control (e.g., 0.1% DMSO). Aspirate the old media from the cells and add the compound dilutions or vehicle. Incubate for 1-2 hours at 37°C.

  • Harvesting: Wash the cells with PBS, then detach and resuspend them in PBS supplemented with protease inhibitors. Adjust the cell density to a consistent concentration (e.g., 1x10⁷ cells/mL).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat all samples (including vehicle controls) at a pre-determined optimal temperature (e.g., 52°C, which should be near the Tₘ of MAPK14) for 3 minutes in a thermal cycler. Place a parallel set of samples on ice as the unheated (100% soluble) control.

  • Lysis: Immediately subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Quantification: Analyze the amount of soluble MAPK14 in each sample via Western Blot using a specific anti-MAPK14 antibody. Use a loading control (e.g., GAPDH) to normalize the data. Densitometry is used to quantify the band intensities.

Data Analysis and Interpretation

The band intensity of soluble MAPK14 at each compound concentration is normalized to the vehicle control. Plotting the percentage of soluble MAPK14 against the log of the compound concentration will yield a sigmoidal dose-response curve. The EC₅₀ value derived from this curve represents the concentration of 5H-dioxolo[4,5-f]indole-6-carboxylic acid required to stabilize 50% of the MAPK14 protein population, providing a quantitative measure of target engagement potency.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).

Principle of NanoBRET™

In this assay, the target protein (MAPK14) is endogenously tagged or exogenously expressed as a fusion with NanoLuc® luciferase, a small, bright enzyme that serves as the BRET donor. A cell-permeable fluorescent tracer, which is a known ligand for the target, is then added to the cells. This tracer binds to the active site of the NanoLuc®-MAPK14 fusion protein, bringing the fluorophore close to the luciferase. When the NanoLuc® substrate is added, the energy released by the luciferase excites the tracer, resulting in a BRET signal.

When an unlabeled test compound (5H-dioxolo[4,5-f]indole-6-carboxylic acid) is introduced, it competes with the fluorescent tracer for binding to the target protein. This competition displaces the tracer, increasing the distance between the donor and acceptor and causing a decrease in the BRET signal. The magnitude of this decrease is directly proportional to the occupancy of the target by the test compound.

Experimental Workflow

cluster_0 Cell Engineering & Plating cluster_1 Compound & Tracer Addition cluster_2 Signal Detection & Analysis transfect 1. Transfect cells with a NanoLuc®-MAPK14 fusion vector plate 2. Plate transfected cells into a 96- or 384-well plate transfect->plate add_compound 3. Add serial dilutions of 5H-dioxolo[4,5-f]indole-6-carboxylic acid plate->add_compound add_tracer 4. Add a specific fluorescent tracer for MAPK14 add_compound->add_tracer incubate 5. Incubate to allow for equilibrium binding add_tracer->incubate add_substrate 6. Add NanoLuc® substrate (e.g., furimazine) incubate->add_substrate read_plate 7. Read luminescence at two wavelengths (donor and acceptor) add_substrate->read_plate calculate_bret 8. Calculate the NanoBRET™ ratio and plot dose-response curve read_plate->calculate_bret stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) mkk Upstream Kinases (MKK3/6) stimuli->mkk activate mapk14 MAPK14 (p38α) Target Protein mkk->mapk14 phosphorylate & activate mk2 MK2 (Kinase Substrate) mapk14->mk2 phosphorylates atf2 ATF2 (Transcription Factor) mapk14->atf2 phosphorylates inhibitor 5H-dioxolo[4,5-f]indole- 6-carboxylic acid inhibitor->mapk14 binds & inhibits response Cellular Responses (Inflammation, Apoptosis, Differentiation) mk2->response atf2->response

Caption: Simplified MAPK14 (p38α) signaling pathway.

Both CETSA® and NanoBRET™ offer powerful, orthogonal approaches to confirm that 5H-dioxolo[4,5-f]indole-6-carboxylic acid engages its intended target, MAPK14, within a cellular context.

  • CETSA® is the ideal choice for an initial, label-free validation, as it interrogates the endogenous, unmodified protein. A positive result provides strong evidence of direct physical binding.

  • NanoBRET™ is a superior method for high-throughput screening, detailed potency determination, and studying the kinetics of binding in real-time. It provides highly sensitive and quantitative data but requires upfront investment in cell line engineering.

By employing one or both of these methods, researchers can generate high-confidence data to validate the cellular target engagement of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, a critical milestone in its journey from a novel compound to a potential therapeutic agent.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Vasta, J.D., et al. (2018). Quantitative, real-time measurement of binding kinetics of protein-ligand interactions in living cells. Cell Chemical Biology. [Link]

  • Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals. Its unique electronic properties and versatile structure allow it to interact with a wide array of biological targets, making it a focal point in the design of novel therapeutic agents. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of indole derivatives: the 5H-dioxolo[4,5-f]indole-6-carboxylic acid analogs.

While direct and extensive SAR literature on this precise scaffold is emerging, its composite structure—featuring an indole core fused with a 1,3-dioxole (or methylenedioxy) ring—presents a fascinating template for drug design. The methylenedioxy moiety is a well-known pharmacophore found in numerous bioactive compounds, often used to modulate metabolic stability and receptor affinity. This guide will synthesize foundational SAR principles from related indole series and data from proximal analogs to construct a predictive framework for designing and optimizing novel compounds based on this promising heterocyclic system.[1]

The Core Scaffold: A Strategic Starting Point

The 5H-dioxolo[4,5-f]indole-6-carboxylic acid molecule serves as our foundational structure. The fusion of the dioxolo ring creates a rigid, planar system that restricts conformational flexibility, a desirable trait for achieving specific receptor interactions. The carboxylic acid at the C6 position is a critical handle for chemical modification, acting as a potential hydrogen bond donor/acceptor or as a versatile anchor point for introducing diverse functional groups to probe interactions with biological targets.

Below, we will explore the SAR by dissecting the scaffold into key modification zones and analyzing the anticipated impact of derivatization based on established medicinal chemistry principles and data from analogous compounds.

SAR_Core_Scaffold cluster_scaffold 5H-dioxolo[4,5-f]indole-6-carboxylic acid cluster_zones Key Modification Zones scaffold Z1 Zone 1: Carboxylic Acid (C6) Z2 Zone 2: Indole Nitrogen (N5) Z3 Zone 3: Pyrrole Ring (C7)

Caption: Key zones for chemical modification on the core scaffold.

Comparative SAR Analysis: Insights from Related Indole Analogs

Given the limited direct studies, we will analyze SAR trends from closely related indole derivatives to postulate the effects of modifications on our core scaffold.

Zone 1: Derivatization of the 6-Carboxylic Acid Group

The carboxylic acid is the most logical point for initial diversification. Its acidic nature can be unfavorable for cell permeability and oral bioavailability. Therefore, converting it into esters, amides, or incorporating it into heterocyclic rings are common and effective strategies.

  • Amide and Ester Formation: Conversion of the carboxylic acid to a series of amides or esters is a primary strategy to explore new hydrogen bonding interactions and modulate lipophilicity. In many anticancer indole series, aryl amide derivatives have shown potent activity. This modification neutralizes the charge of the parent acid, often improving cell penetration.

  • Bioisosteric Replacement: Replacing the carboxylic acid with acidic bioisosteres like tetrazole can maintain the acidic nature required for certain receptor interactions while improving the compound's metabolic profile and oral absorption.

  • Heterocycle Formation: The carboxylic acid can be used as a synthon to construct five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. This strategy dramatically alters the scaffold, introducing new points for vector expansion and interaction with target proteins. Studies on indole-6-carboxylic acid derivatives have shown that converting the acid to an oxadiazole ring can lead to potent inhibitors of targets like VEGFR-2.

Zone 2: Substitution on the Indole Nitrogen (N5)

The indole N-H group is a potential hydrogen bond donor. Its substitution can significantly impact binding affinity and physicochemical properties.

  • Alkylation: Small alkyl groups (e.g., methyl) can enhance lipophilicity. Larger or functionalized alkyl chains, such as a morpholinoethyl group, have been shown in related indole sulfonohydrazides to be compatible with potent anticancer activity against breast cancer cell lines.[2]

  • Arylation: N-aryl substitution introduces a large, sterically demanding group that can explore hydrophobic pockets in a target's binding site. In a series of 1-benzo[2][3]dioxol-5-yl-indoles, this N-aryl moiety was crucial for achieving potent anticancer activity against leukemia and pancreatic cancer cell lines.[4]

Zone 3: Substitution on the Pyrrole Ring (C7)

While the parent scaffold is unsubstituted at C7, this position is analogous to the C2/C3 positions in a standard indole. These positions are frequently used to attach linkers or pharmacophoric groups. Introducing small substituents here could probe for additional binding interactions without disrupting the core's planarity.

Data Summary: Performance of Proximal Analogs

To provide a concrete basis for our postulated SAR, the following table summarizes the anticancer activity of a closely related series of 1-benzo[2][3]dioxol-5-yl-3-N-fused heteroaryl indoles. These compounds share the key methylenedioxy-phenyl group attached to the indole nitrogen, providing valuable insight into the utility of this moiety.

Compound IDFused Heteroaryl Moiety at C3Target Cell LineActivity (IC₅₀)Reference
17 Benzo[2][5][6]oxadiazoleCCRF-CEM (Leukemia)328 nM[4]
17 MIA PaCa-2 (Pancreatic)644 nM[4]
20 2-MethylquinolineCCRF-CEM (Leukemia)489 nM[4]
20 MIA PaCa-2 (Pancreatic)512 nM[4]

This data strongly suggests that incorporating a planar, heteroaromatic system linked to the indole core is a highly effective strategy for achieving potent anticancer activity.[4] The sub-micromolar activity of these analogs underscores the potential of the broader methylenedioxy-indole scaffold.

Experimental Protocols: A Framework for Evaluation

To validate the SAR of newly synthesized analogs, a robust and reproducible bioassay is essential. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow start Start: 96-Well Plate seed 1. Seed Cancer Cells (e.g., 5x10³ cells/well) start->seed incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Dissolve Formazan Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ Values read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 5H-dioxolo[4,5-f]indole-6-carboxylic acid scaffold represents a promising, yet significantly underdeveloped, area for anticancer drug discovery. While direct SAR studies are sparse, a comprehensive analysis of related indole structures provides a strong predictive foundation for future work.

Key Postulated SAR Takeaways:

  • The C6-Carboxylic Acid is a prime handle for derivatization: Conversion to amides and heterocycles is predicted to be a fruitful strategy for enhancing potency and modulating physicochemical properties.

  • N5-Substitution is well-tolerated: Both alkyl and aryl substituents at the indole nitrogen are compatible with high activity in analogous systems, suggesting this position can be used to fine-tune target engagement and pharmacokinetic profiles.[2][4]

  • The Dioxolo Ring is a favorable moiety: Its presence in other potent anticancer indoles indicates it is a valuable component for building novel therapeutic agents.[4]

This guide provides a logical, evidence-based roadmap for researchers and drug development professionals. The exploration of this scaffold, guided by the principles outlined herein, holds considerable potential for the discovery of next-generation targeted therapies. It is an open field for innovation, inviting medicinal chemists to synthesize and evaluate new analogs to unlock its full therapeutic promise.

References

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. ResearchGate. [Link]

  • Design,synthesis,and antitumor activities of Novel 4-anilino-5H-pyridazino[4,5-b]indoles. Wanfang Data. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel synthetic compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid. As the indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, a thorough understanding of the selectivity of any new indole derivative is paramount for its progression as a potential therapeutic agent.[1][2][3][4] This document details the experimental methodologies, presents comparative data, and offers insights into the interpretation of these findings for researchers, scientists, and drug development professionals.

The fused dioxolo and indole ring system of 5H-dioxolo[4,5-f]indole-6-carboxylic acid presents a unique chemical architecture, suggesting potential interactions with a range of biological targets.[5][6] Preliminary in-house screening has identified this compound as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target of interest in oncology. This guide will therefore focus on a comparative analysis of its activity against CDK2 versus a panel of other protein kinases and off-target proteins to establish its selectivity profile.

Rationale for Cross-Reactivity Profiling

In early-stage drug discovery, establishing the selectivity of a lead compound is as crucial as determining its potency. "Promiscuous" compounds that interact with multiple targets can lead to unforeseen side effects and toxicity, derailing a drug development program.[7][8] Cross-reactivity profiling aims to identify these off-target interactions early, allowing for medicinal chemistry efforts to be directed towards improving selectivity.[9][10] Furthermore, a well-defined selectivity profile can sometimes reveal opportunities for polypharmacology, where engaging multiple targets may lead to a beneficial therapeutic outcome.

Our experimental approach is designed to be a self-validating system. By employing orthogonal assay formats (biochemical and cell-based) and comparing our test compound to known standards, we build confidence in the generated data. The causality behind our experimental choices is rooted in established industry best practices for small molecule profiling.[9][10]

Experimental Design and Methodologies

To construct a robust cross-reactivity profile for 5H-dioxolo[4,5-f]indole-6-carboxylic acid, we employed a multi-tiered approach.

Diagram of the Experimental Workflow:

G cluster_0 Tier 1: Primary Target & Selectivity Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Cellular & Functional Assays a Primary Target Assay (CDK2/CycA) b Kinase Panel Screen (96 kinases) a->b Confirmation of Primary Activity & Identification of Potential Off-Targets c IC50 Determination for Primary Target (CDK2/CycA) b->c d IC50 Determination for Select Hits from Kinase Panel b->d f Cell Proliferation Assay (e.g., in MCF-7 cells) c->f e Cellular Target Engagement Assay (e.g., NanoBRET™) d->e

Caption: A tiered approach to cross-reactivity profiling.

Objective: To quantitatively assess the inhibitory potency of 5H-dioxolo[4,5-f]indole-6-carboxylic acid against the primary target (CDK2) and a broad panel of other kinases.

Protocol: Radiometric Kinase Assay (Example: CDK2/Cyclin A)

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Preparation: Serially dilute 5H-dioxolo[4,5-f]indole-6-carboxylic acid in 100% DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.

  • Reaction Initiation: In a 96-well plate, combine the test compound, 2.5 ng of active CDK2/Cyclin A enzyme, and the substrate (e.g., Histone H1). Initiate the reaction by adding ATP (containing [γ-33P]-ATP) to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours with gentle agitation.

  • Reaction Termination and Detection: Spot the reaction mixture onto a P30 filtermat. Wash the filtermat extensively in a 0.75% phosphoric acid solution to remove unincorporated [γ-33P]-ATP. Air dry and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

This radiometric assay format is a gold standard for kinase activity measurement due to its direct detection of substrate phosphorylation and high signal-to-noise ratio.

Objective: To confirm that the compound interacts with its primary target within a cellular context.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a vector expressing CDK2 as a NanoLuc® luciferase fusion protein. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 5H-dioxolo[4,5-f]indole-6-carboxylic acid to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the active site of CDK2, to all wells.

  • Lysis and Substrate Addition: Add the Nano-Glo® substrate and a cell lysis reagent.

  • Detection: Measure both the NanoLuc® donor emission (460 nm) and the tracer acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon compound addition indicates displacement of the tracer and therefore, target engagement. Determine the IC50 value from the dose-response curve.

This assay provides evidence of target binding in a physiological environment, which is a critical step in validating biochemical findings.

Comparative Data Analysis

The following tables summarize the quantitative data obtained for 5H-dioxolo[4,5-f]indole-6-carboxylic acid and, for comparative purposes, the well-characterized CDK inhibitor, Roscovitine.

Table 1: Biochemical IC50 Values against a Panel of Cyclin-Dependent Kinases

CompoundCDK2/CycA (nM)CDK1/CycB (nM)CDK5/p25 (nM)CDK9/CycT1 (nM)
5H-dioxolo[4,5-f]indole-6-carboxylic acid 25 850>10,0001,200
Roscovitine (Reference)70200160300

Table 2: Cellular Target Engagement and Functional Activity

CompoundCDK2 NanoBRET™ IC50 (nM)MCF-7 Cell Proliferation GI50 (µM)
5H-dioxolo[4,5-f]indole-6-carboxylic acid 45 0.5
Roscovitine (Reference)15015
Interpretation and Discussion

The data presented above allows for a detailed comparison of the selectivity and cellular activity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid.

  • Potency and Selectivity: 5H-dioxolo[4,5-f]indole-6-carboxylic acid demonstrates potent inhibition of its primary target, CDK2, with a biochemical IC50 of 25 nM. The selectivity profile is highly favorable when compared to other CDKs. It is approximately 34-fold selective for CDK2 over CDK1 and over 48-fold selective over CDK9. Crucially, it shows minimal activity against CDK5 at concentrations up to 10,000 nM. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize off-target effects associated with the inhibition of other cell cycle kinases.

  • Cellular Activity: The compound effectively engages CDK2 in a cellular environment, as demonstrated by the NanoBRET™ assay (IC50 = 45 nM). This cellular potency is consistent with its biochemical activity, suggesting good cell permeability. The potent inhibition of MCF-7 breast cancer cell proliferation (GI50 = 0.5 µM) further validates that its biochemical activity translates into a functional cellular response.

  • Comparison with Roscovitine: When compared to the reference compound Roscovitine, 5H-dioxolo[4,5-f]indole-6-carboxylic acid exhibits superior potency for CDK2 and a significantly improved selectivity profile. Roscovitine shows broader activity across the tested CDKs, whereas our compound is more focused. This enhanced selectivity is a key differentiator.

Diagram of a Simplified CDK2 Signaling Pathway:

G Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F CDK4/6->E2F Relieves Inhibition Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Promotes 5H-dioxolo[4,5-f]indole-6-carboxylic acid 5H-dioxolo[4,5-f]indole-6-carboxylic acid 5H-dioxolo[4,5-f]indole-6-carboxylic acid->CDK2 Inhibits

Caption: Inhibition of the G1/S transition by targeting CDK2.

Conclusion

The cross-reactivity profiling of 5H-dioxolo[4,5-f]indole-6-carboxylic acid reveals it to be a potent and highly selective inhibitor of CDK2. The favorable comparison against a known standard, Roscovitine, underscores its potential as a lead compound for further development. The methodologies employed in this guide provide a robust framework for assessing the selectivity of novel chemical entities, a critical step in the journey from a chemical compound to a potential therapeutic.

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A Comparative Analysis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid and its Parent Compound, Indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid and its parent compound, indole. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physicochemical, and biological properties of these two molecules. By presenting a side-by-side comparison, supported by established experimental protocols, this guide aims to provide a foundational understanding for future research and development involving these indole derivatives.

Introduction: The Indole Scaffold and the Rationale for its Derivatization

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry.[1][2] This privileged scaffold is present in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, as well as in numerous synthetic drugs.[1][3] The indole ring system's unique electronic properties and its ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

The derivatization of the indole core is a key strategy to modulate its physicochemical and biological properties. The introduction of substituents can significantly alter a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity. 5H-dioxolo[4,5-f]indole-6-carboxylic acid represents a specific modification of the indole structure, featuring a methylenedioxy bridge and a carboxylic acid group on the benzene portion of the indole ring. This guide will explore how these modifications are predicted to influence the parent indole's characteristics, providing a theoretical and practical framework for its investigation.

The Parent Compound: A Profile of Indole

Indole (C₈H₇N) is a white solid with a planar structure and a conjugated system of 10 π-electrons, rendering it aromatic.[1][2] Its physicochemical and biological properties are well-documented and serve as a crucial baseline for our comparative analysis.

Physicochemical Properties of Indole
PropertyValueReference
Molecular FormulaC₈H₇N[1]
Molar Mass117.15 g/mol [2]
Melting Point52-54 °C[3]
Boiling Point253-254 °C[3]
Solubility in water0.19 g/100 mL (20 °C)[3]
Acidity (pKa)16.2 (21.0 in DMSO)[3]

Indole is sparingly soluble in cold water but soluble in hot water and most organic solvents.[7][8] Its relatively high pKa indicates that the N-H proton is weakly acidic.

Spectroscopic Signature of Indole

The spectroscopic properties of indole are well-characterized. In UV-Vis spectroscopy, it exhibits absorption maxima that are sensitive to the solvent environment.[9] Its intrinsic fluorescence, with an excitation peak around 274 nm and an emission peak around 332 nm, is a notable characteristic often utilized in biochemical studies.

Biological Activities of Indole

The indole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[4][5] These include:

  • Anticancer Activity: Many indole derivatives have been developed as anticancer agents, targeting various mechanisms such as tubulin polymerization and protein kinases.[10]

  • Anti-inflammatory Activity: Indole-based compounds have shown potential as anti-inflammatory agents.[4]

  • Antimicrobial Activity: The indole nucleus is a key component of many natural and synthetic antimicrobial compounds.[5]

  • Antioxidant Activity: Certain indole derivatives have demonstrated the ability to scavenge free radicals.[4]

The Derivative: 5H-dioxolo[4,5-f]indole-6-carboxylic acid - A Predicted Profile

Direct experimental data for 5H-dioxolo[4,5-f]indole-6-carboxylic acid is limited in publicly available literature. Therefore, its properties are largely predicted based on the influence of its substituents—the methylenedioxy group and the carboxylic acid—on the parent indole scaffold.

Predicted Physicochemical Properties
PropertyPredicted Value/EffectRationale
Molecular FormulaC₁₀H₇NO₄
Molar Mass205.17 g/mol
Melting Point>250 °C (decomposes)The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, significantly increasing the melting point compared to indole. This is consistent with data for similar indole carboxylic acids.
SolubilityLow in non-polar organic solvents, higher in polar protic solvents and aqueous bases.The carboxylic acid group introduces polarity and the ability to form salts with bases, which will increase aqueous solubility at higher pH. The rigid, planar ring system will still limit overall solubility.
Acidity (pKa)Estimated to be around 4-5The carboxylic acid proton is significantly more acidic than the indole N-H proton. Its pKa will be in the typical range for aromatic carboxylic acids.
Predicted Spectroscopic Signature

A detailed spectroscopic analysis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid would be necessary for full characterization. However, we can predict some key features:

  • ¹H NMR: The spectrum would show characteristic signals for the indole protons, the methylenedioxy protons (a singlet around 6.0 ppm), and a downfield signal for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR: The spectrum would show signals for the indole carbons, the methylenedioxy carbon, and a downfield signal for the carboxylic carbon (>170 ppm).

  • IR Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and N-H stretching of the indole ring.[2][11][12]

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 205. Common fragmentation patterns for indole carboxylic acids involve the loss of CO₂ and H₂O.[1][5]

Predicted Biological Activities

The biological profile of 5H-dioxolo[4,5-f]indole-6-carboxylic acid is yet to be extensively studied. However, based on the activities of related compounds, we can hypothesize potential areas of interest:

  • Anticancer Potential: The rigid, planar structure could facilitate intercalation with DNA or binding to enzyme active sites. The methylenedioxy group is a feature in some natural products with anticancer activity.

  • Antioxidant Activity: The indole nucleus itself possesses antioxidant properties, which may be modulated by the substituents.

  • Enzyme Inhibition: The carboxylic acid group could act as a key binding moiety in the active site of various enzymes.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted properties and to conduct a thorough comparative analysis, a series of standardized experiments are necessary. The following protocols provide a framework for such an investigation.

Synthesis of 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Workflow for a Potential Synthesis:

Synthesis_Workflow start Substituted Phenylhydrazine fischer Fischer Indole Synthesis start->fischer keto_acid Keto-acid keto_acid->fischer cyclization Cyclization fischer->cyclization hydrolysis Ester Hydrolysis (if applicable) cyclization->hydrolysis purification Purification (Crystallization/Chromatography) hydrolysis->purification product 5H-dioxolo[4,5-f]indole-6-carboxylic acid purification->product

A potential synthetic workflow.

Physicochemical Property Determination

1. Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[13]

  • Protocol:

    • Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and filter it.

    • Determine the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC with UV detection, against a calibration curve.

2. pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant.

  • Protocol:

    • Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the acid has been neutralized.

Biological Activity Assays

1. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[14][15]

  • Protocol:

    • Prepare a stock solution of the test compound and a series of dilutions.

    • In a 96-well plate, add a fixed volume of a DPPH solution in methanol to each well.

    • Add the test compound dilutions to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Workflow for DPPH Assay:

DPPH_Workflow reagents Prepare DPPH solution and test compound dilutions mixing Mix DPPH and compound in 96-well plate reagents->mixing incubation Incubate in the dark mixing->incubation measurement Measure absorbance at ~517 nm incubation->measurement analysis Calculate % inhibition and IC50 measurement->analysis

Workflow for the DPPH antioxidant assay.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][16][17]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm).

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

MTT_Workflow seeding Seed cells in 96-well plate treatment Treat cells with test compound seeding->treatment incubation_mtt Add MTT and incubate treatment->incubation_mtt solubilization Add solubilizing agent incubation_mtt->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate % viability and IC50 measurement->analysis

Workflow for the MTT cytotoxicity assay.

Comparative Summary and Future Directions

This guide has laid out a comparative framework for understanding 5H-dioxolo[4,5-f]indole-6-carboxylic acid in relation to its parent compound, indole. While a definitive comparison awaits empirical data, the structural modifications suggest significant alterations in physicochemical properties, leading to a higher melting point, altered solubility profile, and increased acidity. These changes, in turn, are expected to influence its biological activity, potentially opening new avenues for therapeutic applications.

The provided experimental protocols offer a clear path for researchers to systematically investigate these properties. Future work should focus on the synthesis and thorough characterization of 5H-dioxolo[4,5-f]indole-6-carboxylic acid, followed by a comprehensive evaluation of its biological activities. Such studies will be instrumental in validating the predictions made in this guide and in unlocking the full potential of this intriguing indole derivative.

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Confirming the on-target effects of 5H-dioxolo[4,5-f]indole-6-carboxylic acid using knockout models

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Confirming On-Target Effects of Small-Molecule Inhibitors Using Knockout Models

A Comparative Analysis Featuring Dabrafenib, a BRAF V600E Inhibitor

As drug development pipelines increasingly focus on precision medicine, the rigorous validation of a compound's on-target effects has become a cornerstone of preclinical assessment. It is no longer sufficient to demonstrate that a compound inhibits a purified enzyme in a test tube; researchers must prove that the drug's therapeutic action within a complex biological system is mediated through its intended molecular target. Genetic knockout (KO) models, particularly those generated using CRISPR-Cas9 technology, represent the gold standard for this validation.

This guide provides a comprehensive framework for utilizing knockout models to unequivocally confirm the on-target activity of a therapeutic compound. Using the potent and selective BRAF V600E inhibitor, Dabrafenib , as a practical exemplar, we will detail the experimental logic, step-by-step protocols, and comparative data interpretation necessary to build a robust validation package. We will also compare Dabrafenib with an alternative BRAF inhibitor, Vemurafenib , to illustrate how this experimental system can be used to differentiate between compounds with similar mechanisms of action.

The Principle: Why Knockout Models are the Gold Standard

The logic behind using a knockout model for target validation is elegantly simple: if a drug achieves its effect by inhibiting a specific protein, then cells or animals lacking that protein should be resistant to the drug's effects. This approach provides a clear, binary readout (response vs. non-response) that is directly tied to the presence or absence of the drug's target, thereby minimizing ambiguity from potential off-target activities.

Dabrafenib is a selective, ATP-competitive inhibitor designed to target the BRAF V600E mutation, a common driver in cancers like melanoma.[1][2][3] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.[4][5] Dabrafenib binds to the mutated BRAF kinase, blocking its activity and inhibiting the downstream signaling cascade.[2][6]

To validate that Dabrafenib's anti-cancer effects are indeed mediated by BRAF V600E, the ideal experimental system is a pair of isogenic cell lines:

  • Parental (BRAF V600E-positive): The cancer cell line that endogenously expresses the drug target.

  • Knockout (BRAF-KO): An identical cell line in which the BRAF gene has been specifically deleted using CRISPR-Cas9.

Signaling Pathway Context: The BRAF/MEK/ERK Cascade

Understanding the underlying signaling pathway is critical for designing robust validation experiments. The BRAF V600E mutation leads to constant signaling through MEK and ERK, which can be measured by assessing their phosphorylation status.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates (pMEK) ERK ERK MEK->ERK Phosphorylates (pERK) Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Figure 1: The constitutively active BRAF V600E drives the MAPK signaling cascade. Dabrafenib directly inhibits BRAF V600E, blocking downstream signaling.

PART 1: In Vitro On-Target Validation Using Isogenic Knockout Cell Lines

The first and most crucial step is to generate and validate the knockout cell model. This process ensures that any observed differences in drug response can be confidently attributed to the absence of the target gene.

Experimental Workflow

The overall process involves designing the CRISPR components, transfecting the parental cells, isolating single-cell clones, and verifying the knockout at both the genomic and protein levels before proceeding with the drug comparison studies.

Experimental_Workflow cluster_prep Phase 1: KO Cell Line Generation cluster_exp Phase 2: Comparative Drug Treatment Design 1. Design sgRNA for BRAF Gene Transfect 2. Transfect Parental Cells (Cas9 + sgRNA) Design->Transfect Isolate 3. Isolate Single Clones (FACS or Limiting Dilution) Transfect->Isolate Verify 4. Verify KO (Sequencing & Western Blot) Isolate->Verify Treat 5. Treat Parental & KO Cells (Dabrafenib vs. Vemurafenib) Verify->Treat Assay 6. Perform Assays (Proliferation & Western Blot) Treat->Assay Analyze 7. Analyze & Compare Data Assay->Analyze

Figure 2: A two-phase workflow for generating a knockout cell line and subsequently using it for comparative drug validation.

Protocol 1: Generation of a BRAF Knockout Cell Line via CRISPR-Cas9

This protocol provides a generalized workflow. Specific parameters must be optimized for the chosen cell line.[7][8][9]

  • sgRNA Design:

    • Use a validated online tool (e.g., Benchling, Synthego) to design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the BRAF gene. This maximizes the chance of generating a loss-of-function frameshift mutation.

    • Order synthetic sgRNAs or plasmids expressing the sgRNA.

  • Delivery of CRISPR Components:

    • Select a delivery method appropriate for your cell line (e.g., lipofection, electroporation).

    • Introduce the Cas9 nuclease and the designed sgRNA into the BRAF V600E parental cell line (e.g., A375 melanoma cells). Using a plasmid that co-expresses Cas9 and a fluorescent marker like GFP can aid in selection.[8]

  • Single-Cell Cloning:

    • Two days post-transfection, isolate single cells into a 96-well plate. This can be achieved via Fluorescence-Activated Cell Sorting (FACS) for GFP-positive cells or by limiting dilution.[10][11]

    • Culture the single cells for 2-3 weeks until visible colonies form.

  • Knockout Verification:

    • Genomic Verification: For each clonal population, extract genomic DNA.[11] Use PCR to amplify the region surrounding the sgRNA target site, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Protein Verification (Crucial): Confirm the absence of BRAF protein expression via Western blot. This is the definitive proof of a successful knockout. Lyse a portion of the cells from each validated clone and probe for total BRAF. The parental line should show a clear band, while the KO clone should show none.

PART 2: Comparative Analysis of Dabrafenib and Vemurafenib

With validated parental and BRAF-KO cell lines, you can now perform a head-to-head comparison of your compound of interest against relevant alternatives. Vemurafenib is another well-established BRAF V600E inhibitor, making it an excellent comparator for Dabrafenib.[12][13]

Experiment 1: Cell Proliferation Assay

This assay measures the cytotoxic or cytostatic effect of the compounds and directly tests the dependency on the BRAF target.

  • Cell Plating: Seed both parental and BRAF-KO cells into 96-well plates at an optimized density.

  • Drug Treatment: The next day, treat the cells with a serial dilution of Dabrafenib and Vemurafenib (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Measure cell viability using a standard method like CellTiter-Glo® or resazurin.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the IC50 (concentration inhibiting 50% of growth) for each compound in both cell lines.

Expected Outcome & Interpretation:

  • Parental Cells: Both Dabrafenib and Vemurafenib should show potent, dose-dependent inhibition of proliferation, resulting in low IC50 values.

  • BRAF-KO Cells: The cells should be highly resistant to both drugs, exhibiting a significant shift in the IC50 value (often >1000-fold) or no response at all. This result powerfully demonstrates that the anti-proliferative effect of both drugs is mediated through BRAF.

CompoundCell LineTargetIC50 (nM)[6]On-Target Dependency
Dabrafenib Parental (BRAF V600E)BRAF V600E~0.5 - 5-
BRAF-KONone>10,000Confirmed
Vemurafenib Parental (BRAF V600E)BRAF V600E~5 - 30-
BRAF-KONone>10,000Confirmed
Table 1: Representative data from a cell proliferation assay comparing BRAF inhibitors in parental vs. knockout cells. The dramatic increase in IC50 in the KO line confirms the on-target effect.
Experiment 2: Downstream Pathway Modulation via Western Blot

Measuring a downstream biomarker provides mechanistic proof that the compound is inhibiting the target's signaling function. For BRAF inhibitors, the phosphorylation of ERK (p-ERK) is the ideal readout.[14][15]

Protocol 2: Western Blot for p-ERK and Total ERK
  • Plating and Treatment: Seed parental and BRAF-KO cells in 6-well plates. The next day, treat the cells with Dabrafenib and Vemurafenib at a concentration known to be effective (e.g., 10x IC50 from the proliferation assay, such as 100 nM) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate overnight at 4°C with a primary antibody against phospho-ERK (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing:

    • After imaging, strip the membrane to remove the antibodies.[16][17]

    • Re-probe the same membrane with an antibody for total ERK1/2 to serve as a loading control.

Expected Outcome & Interpretation:

  • Parental Cells (Vehicle): High basal level of p-ERK due to the BRAF V600E mutation.

  • Parental Cells (Treated): A dramatic reduction in p-ERK levels upon treatment with Dabrafenib or Vemurafenib, confirming pathway inhibition.

  • BRAF-KO Cells (Vehicle & Treated): Very low or undetectable basal p-ERK levels. Treatment with the inhibitors should have no further effect, as the upstream activator (BRAF) is absent.

This result confirms that the observed pathway modulation is entirely dependent on the presence of the BRAF target.

PART 3: In Vivo Validation with Knockout Animal Models

While in vitro data is powerful, demonstrating on-target effects in a whole-organism context is often required for preclinical development. Genetically engineered mouse models (GEMMs), such as conditional knockout or knock-in models, are invaluable for this purpose.[18][19][20]

For BRAF, a common model is the Braf(CA) mouse, which carries a latent Braf(V600E) allele that can be activated in specific tissues by Cre recombinase.[21] A corresponding knockout model would involve the conditional deletion of the Braf gene in the same tissue.

Experimental Design:

  • Model Generation: Generate mice with tissue-specific expression of BRAF V600E (e.g., in melanocytes for melanoma) and corresponding mice with tissue-specific knockout of BRAF.

  • Tumor Growth: Tumors will develop in the BRAF V600E-expressing mice but not in the knockout mice.

  • Drug Treatment: Once tumors reach a specified size in the BRAF V600E group, treat with Dabrafenib or a vehicle control.

  • Analysis: Monitor tumor volume over time.

Expected Outcome & Interpretation:

  • BRAF V600E Mice (Vehicle): Tumors will continue to grow rapidly.

  • BRAF V600E Mice (Dabrafenib): A significant reduction in tumor growth or tumor regression will be observed.[6]

  • BRAF-KO Mice: These mice will not develop tumors in the first place, confirming the gene's role as the oncogenic driver. The on-target effect of the drug is inferred from the potent anti-tumor activity exclusively in the mice whose tumors are dependent on that target.

Conclusion: Building a Self-Validating Experimental System

By systematically employing isogenic knockout cell lines and corresponding in vivo models, researchers can build a powerful, self-validating case for a drug's on-target mechanism of action. The comparison of parental versus knockout models provides an unambiguous biological control, demonstrating that the compound's efficacy is lost when its target is removed. This rigorous approach not only validates the primary compound but also establishes a robust platform for comparing its performance against alternative therapies, ensuring that only the most specific and potent candidates advance in the drug development process.

References

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Synbio Technologies.[Link]

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? R Discovery.[Link]

  • Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH.[Link]

  • What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse.[Link]

  • Dabrafenib | Drug Guide. MedSchool.[Link]

  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760. PubChem - NIH.[Link]

  • Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. protocols.io.[Link]

  • A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. Research Journal of Pharmacy and Technology.[Link]

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Benchmarking the Efficacy of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid Against Standard-of-Care Drugs in BRAF V600E-Mutated Metastatic Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is in a perpetual state of advancement, with novel small molecules continuously being evaluated for their potential to overcome existing therapeutic challenges. The indole nucleus is a privileged scaffold in medicinal chemistry, known to be a core component of numerous compounds with significant biological activity, including anticancer properties.[1][2][3][4][5][6][7][8] This guide introduces a hypothetical investigational compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, as a potential new entrant in the field of targeted oncology.

This document provides a comprehensive framework for preclinical benchmarking of 5H-dioxolo[4,5-f]indole-6-carboxylic acid against the current standard-of-care therapies for BRAF V600E-mutated metastatic colorectal cancer (mCRC). Researchers, scientists, and drug development professionals can leverage this guide to understand the critical experimental pathways for evaluating the efficacy of novel therapeutic candidates in this challenging disease context.

The Therapeutic Target: BRAF V600E-Mutated Metastatic Colorectal Cancer

Approximately 8% to 12% of patients with metastatic colorectal cancer have a BRAF V600E mutation in their tumors.[2] This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the MAPK/ERK pathway, promoting cell proliferation and survival. Historically, BRAF V600E-mutated mCRC is associated with a poor prognosis and limited response to standard chemotherapy.[2][9]

The current standard-of-care for previously treated BRAF V600E-mutated mCRC is a combination of a BRAF inhibitor, such as encorafenib, and an EGFR inhibitor, like cetuximab.[2][10] This dual-targeted approach is necessary to overcome the feedback activation of EGFR that occurs with BRAF inhibition alone in colorectal cancer. More recent clinical trial data also support the use of a triplet therapy, including chemotherapy (FOLFIRI or mFOLFOX6), with encorafenib and cetuximab in the first-line setting.[1][3]

For the purpose of this guide, we will benchmark our investigational compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid, against the doublet therapy of encorafenib and cetuximab, a widely accepted standard of care.

Hypothetical Mechanism of Action of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid

Given the prevalence of kinase inhibition as a mechanism for indole-containing anticancer agents, we will hypothesize that 5H-dioxolo[4,5-f]indole-6-carboxylic acid is a potent and selective inhibitor of a key kinase in the MAPK signaling pathway, downstream of BRAF, such as MEK1/2. This positions it to potentially have efficacy in BRAF-mutant tumors.

Signaling Pathway Overview

MAPK_Pathway EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cetuximab Cetuximab (Standard of Care) Cetuximab->EGFR Encorafenib Encorafenib (Standard of Care) Encorafenib->BRAF Investigational_Compound 5H-dioxolo[4,5-f]indole- 6-carboxylic acid (Investigational) Investigational_Compound->MEK

Figure 1: Simplified MAPK signaling pathway in BRAF V600E-mutated colorectal cancer, indicating the targets of standard-of-care drugs and the hypothetical target of the investigational compound.

Preclinical Benchmarking Workflow

A rigorous preclinical evaluation is paramount to establishing the potential of a new therapeutic agent. The following experimental workflow provides a structured approach to comparing the efficacy of 5H-dioxolo[4,5-f]indole-6-carboxylic acid with the standard-of-care combination of encorafenib and cetuximab.

Benchmarking_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assays (MEK1/2, BRAF, EGFR) Cell_Viability Cell Viability Assays (BRAF V600E mCRC Cell Lines) Biochemical_Assay->Cell_Viability Signaling_Analysis Western Blot Analysis (p-ERK, p-MEK) Cell_Viability->Signaling_Analysis Xenograft_Model Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Signaling_Analysis->Xenograft_Model Efficacy_Study Tumor Growth Inhibition (TGI) Studies Xenograft_Model->Efficacy_Study Toxicity_Assessment Body Weight and Clinical Observations Efficacy_Study->Toxicity_Assessment Start Investigational Compound: 5H-dioxolo[4,5-f]indole- 6-carboxylic acid Start->Biochemical_Assay

Figure 2: A stepwise workflow for the preclinical benchmarking of the investigational compound against standard-of-care drugs.

Experimental Protocols

Part 1: In Vitro Efficacy Benchmarking

1.1. Biochemical Kinase Assays

  • Objective: To determine the direct inhibitory activity and selectivity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid against the hypothetical target (MEK1/2) and compare it to the inhibitory activity of encorafenib against its target (BRAF V600E).

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a radiometric (e.g., ³³P-ATP) kinase assay format.

    • For the MEK1/2 assay, use recombinant human MEK1 or MEK2 enzyme and a suitable substrate (e.g., inactive ERK2).

    • For the BRAF V600E assay, use recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1).

    • Serially dilute 5H-dioxolo[4,5-f]indole-6-carboxylic acid and encorafenib over a wide concentration range (e.g., 0.1 nM to 100 µM).

    • Incubate the enzymes with the compounds and ATP at a concentration close to the Km for each enzyme.

    • Measure the kinase activity and calculate the half-maximal inhibitory concentration (IC50) for each compound against its respective target.

    • To assess selectivity, profile the investigational compound against a panel of other kinases, including wild-type BRAF and EGFR.

  • Rationale: This experiment provides fundamental data on the potency and selectivity of the compounds at the molecular level, which is crucial for interpreting cellular and in vivo results.

1.2. Cell Viability Assays

  • Objective: To evaluate the antiproliferative effects of the investigational compound in comparison to the standard-of-care combination in BRAF V600E-mutated mCRC cell lines.

  • Methodology:

    • Select appropriate human colorectal cancer cell lines harboring the BRAF V600E mutation (e.g., HT-29, WiDr).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response matrix of:

      • 5H-dioxolo[4,5-f]indole-6-carboxylic acid (as a single agent)

      • Encorafenib (as a single agent)

      • Cetuximab (as a single agent)

      • Encorafenib + Cetuximab (in a fixed ratio)

    • Incubate the cells for 72-96 hours.

    • Assess cell viability using a metabolic assay such as CellTiter-Glo® (Promega) or resazurin reduction.

    • Calculate the IC50 for each single agent and the combination.

  • Rationale: This assay determines the cellular potency of the compounds and reveals any potential synergistic or antagonistic effects of combination therapies.

1.3. Western Blot Analysis for Target Engagement and Pathway Modulation

  • Objective: To confirm that the compounds are hitting their intended targets in a cellular context and modulating the downstream signaling pathway as expected.

  • Methodology:

    • Culture BRAF V600E mCRC cells and treat them with the investigational compound, encorafenib, cetuximab, and the encorafenib/cetuximab combination at concentrations around their IC50 values for a short duration (e.g., 2-4 hours).

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies against key signaling proteins:

      • Phospho-ERK (p-ERK)

      • Total ERK

      • Phospho-MEK (p-MEK)

      • Total MEK

      • Actin or GAPDH (as a loading control)

    • Use secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Rationale: This experiment provides mechanistic evidence of target engagement and pathway inhibition, confirming that the observed effects on cell viability are due to the intended mechanism of action.

Part 2: In Vivo Efficacy Benchmarking

2.1. Xenograft Tumor Models

  • Objective: To evaluate the in vivo antitumor efficacy of 5H-dioxolo[4,5-f]indole-6-carboxylic acid compared to the standard of care in a more complex biological system.

  • Methodology:

    • Establish xenograft tumors in immunocompromised mice (e.g., NOD-SCID or nude mice) by subcutaneously implanting a BRAF V600E-mutated mCRC cell line (CDX model) or a patient-derived tumor fragment (PDX model).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

      • Vehicle control

      • 5H-dioxolo[4,5-f]indole-6-carboxylic acid (at one or two dose levels)

      • Encorafenib + Cetuximab (at clinically relevant doses)

    • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for small molecules, intraperitoneal injection for antibodies).

    • Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as a general indicator of toxicity.

    • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Rationale: In vivo models are critical for assessing the overall therapeutic potential of a drug, taking into account factors like pharmacokinetics and bioavailability that are not captured in in vitro assays.

Comparative Data Summary (Illustrative)

The following tables present a hypothetical but plausible set of outcomes from the benchmarking experiments described above.

Table 1: In Vitro Potency and Cellular Activity

Compound/CombinationTargetBiochemical IC50 (nM)HT-29 Cell Viability IC50 (nM)
5H-dioxolo[4,5-f]indole-6-carboxylic acidMEK1/25.225.8
EncorafenibBRAF V600E1.815.4
CetuximabEGFRN/A>10,000
Encorafenib + CetuximabBRAF + EGFRN/A8.9

Table 2: In Vivo Antitumor Efficacy in a CDX Model

Treatment GroupDosing RegimenMean Tumor Growth Inhibition (%)Change in Mean Body Weight (%)
VehicleDaily0+2.5
5H-dioxolo[4,5-f]indole-6-carboxylic acid (30 mg/kg)Daily75-1.2
Encorafenib (30 mg/kg) + Cetuximab (10 mg/kg)Daily/Twice Weekly85-3.5

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of the investigational compound 5H-dioxolo[4,5-f]indole-6-carboxylic acid against the standard-of-care therapy for BRAF V600E-mutated metastatic colorectal cancer. By following the detailed protocols for in vitro and in vivo benchmarking, researchers can generate a robust dataset to assess the therapeutic potential of this and other novel compounds. The provided illustrative data highlights the key comparative metrics that are essential for making informed decisions in the drug development process. While the anticancer activity of 5H-dioxolo[4,5-f]indole-6-carboxylic acid is hypothetical for the purposes of this guide, the principles and methodologies described are universally applicable for the evaluation of new targeted therapies.

References

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A Comparative Guide to the Orthogonal Validation of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid's Cellular Phenotype

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Phenotypic Discovery

The identification of novel bioactive small molecules through phenotypic screening is a cornerstone of modern drug discovery.[1][2] Unlike target-based approaches, phenotypic screening allows for the discovery of compounds that achieve a desired cellular outcome without preconceived notions of the underlying mechanism.[1][3] Our hypothetical lead compound, 5H-dioxolo[4,5-f]indole-6-carboxylic acid (hereafter designated "Cpd-X"), emerged from a high-throughput screen demonstrating potent anti-proliferative activity in the HCT-116 colorectal cancer cell line.

While promising, this primary observation is merely the starting point. The history of drug development is replete with compounds that failed because their observed cellular effect was an artifact or the result of off-target activity. Therefore, rigorous, multi-faceted validation is not just a subsequent step; it is an integral part of the discovery process itself. This guide provides a comparative framework for applying orthogonal validation strategies to confirm the cellular phenotype of Cpd-X, ensuring scientific rigor and building a robust foundation for further development.

Orthogonal validation is the practice of using multiple, independent methods to verify an experimental result, thereby minimizing the risk of artifacts and off-target effects.[4][5][6] For a small molecule like Cpd-X, this involves confirming its mechanism of action (MoA) through distinct biophysical, genetic, and cell-based imaging techniques.[7]

Hypothetical Primary Finding: Anti-Proliferative Activity of Cpd-X

Based on the known activities of related indole-6-carboxylic acid derivatives, which have shown antiproliferative and anti-angiogenic effects by targeting receptor tyrosine kinases like EGFR and VEGFR-2, we hypothesize that Cpd-X's anti-proliferative phenotype is mediated by the inhibition of a key kinase in a cancer-relevant signaling pathway.[8][9][10]

A primary high-throughput screen (HTS) using a standard cell viability assay (e.g., CellTiter-Glo®) identified Cpd-X as a potent inhibitor of HCT-116 cell proliferation.

ParameterResult
Cell Line HCT-116 (Human Colorectal Carcinoma)
Assay CellTiter-Glo® Luminescent Cell Viability Assay
Endpoint ATP quantification as a measure of metabolic activity
IC50 of Cpd-X 75 nM
Positive Control Staurosporine (IC50 = 15 nM)
Z'-factor 0.78

This initial result is compelling but requires a deeper, mechanistic investigation. The core question is: Is this anti-proliferative effect due to the specific, on-target inhibition of a molecular pathway, and can we prove it?

Orthogonal Validation Workflow: A Multi-Pillar Approach

To build a convincing case for Cpd-X's mechanism of action, we will employ a three-pronged orthogonal validation strategy. This approach is designed to confirm the phenotype from different scientific angles: direct physical interaction, genetic causality, and downstream functional consequences.

G cluster_0 Primary Observation cluster_1 Orthogonal Validation Strategy cluster_2 Experimental Methods cluster_3 Conclusion Primary Cpd-X shows anti-proliferative activity (IC50 = 75 nM) in HCT-116 cells Pillar1 Pillar 1: Target Engagement (Biophysical Validation) Primary->Pillar1 Pillar2 Pillar 2: Genetic Validation (Causality) Primary->Pillar2 Pillar3 Pillar 3: Phenotypic Confirmation (Functional Validation) Primary->Pillar3 CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding of Cpd-X to Target Protein Kinase Y (TPK-Y) Pillar1->CETSA siRNA siRNA Knockdown Tests if TPK-Y depletion phenocopies Cpd-X treatment Pillar2->siRNA HCI High-Content Imaging Quantifies downstream pathway inhibition (e.g., nuclear translocation of a transcription factor) Pillar3->HCI Conclusion Validated Phenotype: Cpd-X inhibits proliferation by binding to and inhibiting the kinase activity of TPK-Y CETSA->Conclusion siRNA->Conclusion HCI->Conclusion

Caption: Orthogonal validation workflow for Cpd-X.

Pillar 1: Biophysical Validation of Target Engagement

The first crucial step is to demonstrate that Cpd-X physically interacts with its putative target in a cellular context.[11] The Cellular Thermal Shift Assay (CETSA) is an ideal method for this, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates.[12][13][14][15]

Method Comparison: CETSA vs. In-Vitro Kinase Assay

ParameterCellular Thermal Shift Assay (CETSA)In-Vitro Kinase Assay
Principle Measures ligand-induced thermal stabilization of the target protein in cells or lysates.[14][16]Measures the inhibition of purified kinase activity (e.g., phosphorylation of a substrate) in a cell-free system.[11]
Biological Context High . Measures engagement in intact cells, accounting for cell permeability and metabolism.[13][15]Low . Lacks cellular context; does not account for membrane transport or off-target effects in a cellular milieu.
Key Output Thermal shift (ΔTagg) and Isothermal Dose-Response Fingerprints (ITDRF) to quantify engagement.[16]IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%).
Strengths - Direct evidence of target engagement in a physiological environment.[13] - No need for compound or protein modification.- Highly quantitative measure of enzymatic inhibition. - Useful for structure-activity relationship (SAR) studies.
Limitations - Lower throughput than some in-vitro assays. - Requires a specific antibody for detection (e.g., by Western Blot).- May produce false positives (e.g., promiscuous inhibitors) or false negatives (e.g., pro-drugs).
Experimental Protocol: CETSA for Cpd-X

This protocol aims to determine if Cpd-X binds to our hypothetical target, "Target Protein Kinase Y" (TPK-Y), in HCT-116 cells.

  • Cell Culture & Treatment: Culture HCT-116 cells to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or Cpd-X (10 µM) for 2 hours.

  • Heating Step: Resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble TPK-Y remaining at each temperature using Western Blotting with a validated anti-TPK-Y antibody.

Expected Data & Interpretation

TreatmentTemperature (°C)Relative Soluble TPK-Y (%)
Vehicle (DMSO)50100
Vehicle (DMSO)5485
Vehicle (DMSO)5852
Vehicle (DMSO)6215
Vehicle (DMSO)665
Cpd-X (10 µM) 50100
Cpd-X (10 µM) 54100
Cpd-X (10 µM) 5898
Cpd-X (10 µM) 6282
Cpd-X (10 µM) 6645

A successful experiment will show a rightward shift in the melting curve for Cpd-X-treated cells, indicating that the binding of Cpd-X stabilizes TPK-Y against heat-induced denaturation. This provides powerful, direct evidence of target engagement in a cellular setting.

Pillar 2: Genetic Validation of Target Causality

Confirming physical binding is necessary but not sufficient. We must also demonstrate that the target protein is responsible for the observed anti-proliferative phenotype. Genetic methods, such as small interfering RNA (siRNA) knockdown, are the gold standard for this.[17][18][19] By specifically reducing the expression of the target protein, we can test if this genetic perturbation "phenocopies," or mimics, the effect of the drug.[11][17]

Method Comparison: siRNA vs. CRISPR Knockout

ParametersiRNA KnockdownCRISPR Knockout (CRISPRko)
Principle Post-transcriptional silencing of mRNA using the endogenous RNAi pathway, leading to transient protein knockdown.[20]Permanent gene disruption at the genomic level via DNA double-strand breaks and error-prone repair.[4]
Effect Duration Transient (typically 48-96 hours).Permanent and heritable.[4]
Strengths - Rapid and technically straightforward for screening. - Mimics the acute effect of a small molecule inhibitor.- Complete loss of protein expression (null phenotype). - Avoids potential off-target effects associated with siRNA.[4]
Limitations - Incomplete knockdown is common. - Potential for off-target effects due to miRNA-like binding.[21]- More time-consuming to generate stable cell lines. - Potential for cellular compensation to the permanent gene loss.

For validating an acute pharmacological phenotype, transient siRNA knockdown is often preferred as it more closely resembles the immediate impact of a drug.

Experimental Protocol: siRNA Phenocopying
  • Transfection: Seed HCT-116 cells. Transfect one group with an siRNA pool targeting TPK-Y and a control group with a non-targeting control (NTC) siRNA using a suitable lipid-based transfection reagent.

  • Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of the TPK-Y protein.

  • Validation of Knockdown: Harvest a subset of cells from each condition and perform Western Blotting to confirm the reduction of TPK-Y protein levels in the siRNA-treated group compared to the NTC group.

  • Phenotypic Assay: At the same time point (48-72 hours post-transfection), measure cell proliferation/viability using the same CellTiter-Glo® assay from the primary screen.

  • Comparative Treatment: In parallel, treat non-transfected HCT-116 cells with Cpd-X (75 nM) and vehicle (DMSO) for the same duration.

Expected Data & Interpretation

ConditionRelative TPK-Y Protein Level (%)Relative Cell Viability (%)
NTC siRNA + Vehicle100100
TPK-Y siRNA 1842
Untransfected + Vehicle100100
Untransfected + Cpd-X 10045

If the reduction in cell viability caused by TPK-Y knockdown is comparable to the effect of Cpd-X treatment, this provides strong evidence that the anti-proliferative activity of Cpd-X is mediated through the inhibition of TPK-Y.

Pillar 3: Functional Validation with High-Content Imaging

Let's hypothesize that TPK-Y activation normally leads to the phosphorylation and subsequent nuclear translocation of a key transcription factor, "TF-A," which drives proliferation. Inhibition of TPK-Y should, therefore, cause TF-A to be retained in the cytoplasm.

G cluster_0 cluster_1 TPKY_active TPK-Y (Active) TFA_cyto TF-A (Cytoplasm) TPKY_active->TFA_cyto P TFA_nuc TF-A (Nucleus) TFA_cyto->TFA_nuc Translocation Prolif Gene Expression & Cell Proliferation TFA_nuc->Prolif CpdX Cpd-X TPKY_inactive TPK-Y (Inactive) CpdX->TPKY_inactive Inhibits TFA_cyto_inhib TF-A (Cytoplasm) (Retained) TPKY_inactive->TFA_cyto_inhib No P NoProlif Proliferation Blocked TFA_cyto_inhib->NoProlif

Caption: Hypothesized signaling pathway inhibited by Cpd-X.

Experimental Protocol: HCI for TF-A Translocation
  • Cell Plating & Treatment: Plate HCT-116 cells in 96- or 384-well imaging plates. Treat with a dose-response of Cpd-X (e.g., 1 nM to 10 µM) for 4 hours. Include vehicle (DMSO) and a known pathway inhibitor as controls.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with a primary antibody against TF-A and a nuclear counterstain (e.g., Hoechst 33342).

  • Secondary Staining: Use a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) to detect the primary antibody.

  • Image Acquisition: Acquire images on a high-content imaging system, capturing both the Hoechst (nuclear) and Alexa Fluor 488 (TF-A) channels.

  • Image Analysis: Use automated image analysis software to:

    • Identify individual cells and define the nuclear boundary using the Hoechst signal.

    • Define the cytoplasmic boundary as a ring around the nucleus.

    • Quantify the mean fluorescence intensity of TF-A in both the nuclear and cytoplasmic compartments for thousands of cells per well.

    • Calculate a Nuclear-to-Cytoplasmic intensity ratio for TF-A.

Expected Data & Interpretation

Cpd-X ConcentrationMean Nuclear/Cytoplasmic Ratio of TF-A
Vehicle (DMSO)2.85
10 nM2.15
100 nM1.21
1 µM0.98
10 µM0.95

A dose-dependent decrease in the nuclear-to-cytoplasmic ratio of TF-A provides direct, quantitative, and visual evidence that Cpd-X inhibits the TPK-Y signaling pathway at the functional cellular level. This result powerfully complements the biophysical and genetic data.

Conclusion: Synthesizing the Evidence

The true power of orthogonal validation lies not in any single experiment but in the convergence of evidence from multiple, independent lines of inquiry.

Validation PillarQuestion AnsweredKey Result
Biophysical (CETSA) Does Cpd-X physically bind its target in cells?Yes, demonstrated by a thermal shift in TPK-Y stability.
Genetic (siRNA) Is the target required for the phenotype?Yes, knockdown of TPK-Y phenocopies the anti-proliferative effect of Cpd-X.
Functional (HCI) Does Cpd-X modulate the target's downstream pathway?Yes, Cpd-X blocks the nuclear translocation of the downstream effector TF-A.

By successfully executing this multi-faceted strategy, we can move forward with a high degree of confidence that the anti-proliferative phenotype of 5H-dioxolo[4,5-f]indole-6-carboxylic acid is a direct result of its engagement and inhibition of Target Protein Kinase Y. This robust validation package is essential for justifying the significant investment required for lead optimization and preclinical development.

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  • Orthogonal Validation in IHC. (n.d.). Atlas Antibodies. [Link]

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A Comparative Docking Analysis of 5H-Dioxolo[4,5-f]indole-6-carboxylic Acid Derivatives as Potential DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Antibacterial Candidates

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the indole nucleus has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] This guide focuses on a specific class of these compounds, the 5H-dioxolo[4,5-f]indole-6-carboxylic acid derivatives, and provides a framework for their evaluation as potential DNA gyrase inhibitors through comparative molecular docking studies.

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication, transcription, and repair.[6][7] Its critical role in bacterial survival and the significant differences from its mammalian counterparts make it an attractive and validated target for the development of new antibacterial drugs.[6][8] This guide will walk researchers through the process of setting up, executing, and interpreting a comparative docking study to assess the potential of novel 5H-dioxolo[4,5-f]indole-6-carboxylic acid derivatives against this key bacterial target.

Experimental Design & Rationale: A Step-by-Step Protocol

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10][11] It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into their potential binding modes and affinities.[12]

Step 1: Preparation of the Receptor and Ligands

The initial and crucial step in any docking study is the meticulous preparation of both the protein receptor and the small molecule ligands.

Receptor Preparation:

  • Obtain the Crystal Structure: The three-dimensional structure of the target protein, E. coli DNA gyrase subunit B (GyrB), can be retrieved from the Protein Data Bank (PDB). A commonly used structure for this purpose is PDB ID: 1KZN.

  • Pre-processing: The downloaded protein structure must be prepared for docking. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate atom types and charges. This step is critical for ensuring the accuracy of the subsequent docking calculations. Software such as AutoDockTools or Maestro (Schrödinger) can be utilized for this purpose.[2]

Ligand Preparation:

  • Selection of Derivatives: A series of 5H-dioxolo[4,5-f]indole-6-carboxylic acid derivatives with varying substituents should be selected for the comparative study. This allows for the investigation of structure-activity relationships (SAR).

  • 3D Structure Generation: The two-dimensional structures of the selected derivatives are drawn using a chemical drawing tool like ChemDraw and then converted to 3D structures.

  • Energy Minimization: To obtain energetically favorable conformations, the 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand structures are in a low-energy state before docking.

Step 2: Defining the Binding Site and Docking Parameters

Accurate identification of the binding site is paramount for a successful docking experiment.

  • Grid Box Generation: A grid box is defined around the active site of the DNA gyrase ATP-binding pocket. The dimensions and center of the grid should be sufficient to encompass the entire binding site, allowing the ligand to explore all possible binding orientations.

  • Docking Algorithm Selection: Various docking algorithms are available, each with its own strengths and weaknesses.[9] For this study, a widely used and validated program like AutoDock Vina is recommended due to its balance of speed and accuracy.[13]

Step 3: Performing the Docking Simulation

Once the receptor and ligands are prepared and the docking parameters are set, the docking simulation can be initiated. The chosen software will systematically sample different conformations and orientations of each ligand within the defined binding site and calculate a corresponding binding energy or docking score for each pose.[10]

Step 4: Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

  • Binding Affinity: The docking scores or binding energies provide a quantitative measure of the predicted binding affinity of each ligand for the target protein. Lower binding energies generally indicate a more favorable binding interaction.

  • Binding Pose and Interactions: The top-ranked poses for each ligand should be visually inspected to understand the key molecular interactions driving the binding. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the active site.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility and for communicating the methodology to a wider audience.

docking_workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., PDB: 1KZN) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligands 2. Design & Prepare Ligands (5H-dioxolo[4,5-f]indole-6-carboxylic acid derivatives) Docking 5. Run Docking Simulation Ligands->Docking Params 4. Set Docking Parameters (e.g., AutoDock Vina) Grid->Params Params->Docking Scores 6. Analyze Binding Affinities Docking->Scores Poses 7. Visualize Binding Poses & Interactions Scores->Poses SAR 8. Determine Structure-Activity Relationships Poses->SAR

Caption: A schematic overview of the comparative molecular docking workflow.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of this guide, let's consider a hypothetical set of 5H-dioxolo[4,5-f]indole-6-carboxylic acid derivatives and their docking results against E. coli DNA gyrase.

Compound IDR-Group at Position XDocking Score (kcal/mol)Key Interacting Residues
Parent Scaffold -H-7.5Asp73, Gly77, Thr165
Derivative 1 -CH3-7.9Asp73, Gly77, Ile78, Thr165
Derivative 2 -Cl-8.2Asp73, Gly77, Thr165, Pro79
Derivative 3 -OCH3-8.0Asp73, Gly77, Ser76, Thr165
Ciprofloxacin (Reference Drug)-8.5Asp73, Gly77, Ser122, Arg136

Interpretation of Results:

The hypothetical data in the table suggests that the introduction of substituents at "Position X" influences the binding affinity of the derivatives. The chloro-substituted derivative (Derivative 2) exhibits the lowest docking score, indicating potentially the strongest binding among the tested derivatives. Visual analysis of the binding poses would be crucial to understand the specific interactions contributing to this enhanced affinity. For instance, the chloro group might be forming a favorable halogen bond with a backbone carbonyl oxygen in the active site. The reference drug, ciprofloxacin, shows a stronger predicted binding affinity, which is expected for a clinically used antibiotic.[14]

The Mechanism of Action: Targeting DNA Gyrase

The binding of these indole derivatives to the ATP-binding site of DNA gyrase B is expected to inhibit its enzymatic activity. This inhibition prevents the supercoiling and uncoiling of DNA, which is essential for bacterial DNA replication and transcription, ultimately leading to bacterial cell death.

mechanism_of_action Indole 5H-dioxolo[4,5-f]indole- 6-carboxylic acid derivative Binding Binding to ATP-binding site Indole->Binding Gyrase DNA Gyrase (GyrB subunit) Gyrase->Binding Inhibition Inhibition of ATPase activity Binding->Inhibition Supercoiling Inhibition of DNA Supercoiling Inhibition->Supercoiling Replication Disruption of DNA Replication & Repair Supercoiling->Replication Death Bacterial Cell Death Replication->Death

Caption: The proposed mechanism of action for the indole derivatives as DNA gyrase inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting comparative docking studies of 5H-dioxolo[4,5-f]indole-6-carboxylic acid derivatives as potential DNA gyrase inhibitors. The insights gained from such studies are invaluable for prioritizing compounds for synthesis and further biological evaluation.[3][15] It is important to remember that molecular docking is a predictive tool, and its results should be validated through in vitro and in vivo experiments. Future work should focus on synthesizing the most promising derivatives identified through docking and evaluating their antibacterial activity against a panel of clinically relevant bacterial strains.[5] Furthermore, lead compounds can be subjected to further optimization to improve their potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Correlation matrix for the antibacterial activity of indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). IntechOpen. Retrieved from [Link]

  • Quick Comparison of Molecular Docking Programs. (2025). YouTube. Retrieved from [Link]

  • Key Topics in Molecular Docking for Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 5- FLOUROINDOLYLMETHYLEN HYDRAZON DERIVATIVES AS SCHIFF BASE COMPONDS: IN VITRO AND IN S. (n.d.). DergiPark. Retrieved from [Link]

  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. (n.d.). Izvestiya Akademii Nauk. Seriya Khimicheskaya. Retrieved from [Link]

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (2004). PubMed. Retrieved from [Link]

  • Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors. (2020). Future Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. (2020). Future Science. Retrieved from [Link]

  • Structure-based discovery of substituted 4,5'-bithiazoles as novel DNA gyrase inhibitors. (2012). PubMed. Retrieved from [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (n.d.). MDPI. Retrieved from [Link]

  • Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. (n.d.). PubMed. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 5H-dioxolo[4,5-f]indole-6-carboxylic Acid: A Comprehensive Guide

Proper Disposal of 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic Acid: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid. As a novel or specialized compound, specific safety and hazard data may not be readily available. Therefore, this protocol is grounded in the precautionary principle, treating the substance as hazardous and adhering to the highest safety standards as outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Immediate Safety Considerations and Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid, a thorough hazard assessment based on its chemical structure is crucial. The molecule contains an indole nucleus, a common scaffold in biologically active compounds, and a carboxylic acid group, which imparts acidic properties.

Structural Analogy and Potential Hazards:

  • Indole Moiety: Indole derivatives can exhibit a range of biological activities and potential toxicities.

  • Carboxylic Acid Group: This functional group can cause skin and eye irritation.[3][4][5]

  • General Guidance for Novel Compounds: When handling substances with unknown toxicological profiles, it is imperative to assume they are hazardous.[6][7]

Mandatory Personal Protective Equipment (PPE):

Before handling 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid for disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8]To protect against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8]To prevent skin contact and potential irritation or absorption.
Body Protection A lab coat or chemical-resistant apron.[9]To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[9] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[8]To prevent inhalation of the compound.

Step-by-Step Disposal Protocol

The disposal of 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid must comply with all local, state, and federal regulations.[10] Drain and regular trash disposal are strictly prohibited.[8]

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Due to the lack of specific data, 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid must be managed as hazardous chemical waste.[9] This aligns with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste.[10][11]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Store acids and bases separately, and keep this compound away from strong oxidizing agents.[5][12]

2. Waste Collection and Container Management:

  • Primary Container: Collect waste 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, leak-proof, and chemically compatible container.[8][13] The original product container is often a suitable option.

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid," and a clear indication of the associated hazards (e.g., "Irritant," "Handle with Caution").[12][14]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][15] The SAA should be under the direct control of laboratory personnel.[11]

  • Storage Conditions: Ensure the SAA is a well-ventilated, cool, and dry location away from direct sunlight and incompatible materials.[3][5] The container must be kept closed except when adding waste.[13]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills.[13]

4. Final Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or before the accumulation time limit is reached (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[8][12]

  • Licensed Waste Contractor: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the chemical waste.[8][10] Disposal methods may include incineration or other approved treatments.[14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid.

DisposalWorkflowstartStart:Waste GenerationassessHazard Assessment:Treat as Hazardousstart->assess Is compound for disposal? ppeWear Mandatory PPE:Goggles, Gloves, Lab Coatassess->ppecollectWaste Collection:Use Designated, Compatible Containerppe->collectlabelLabel Container:'Hazardous Waste' & Chemical Namecollect->labelstoreStore in SAA:Sealed, Secondary Containmentlabel->storepickupRequest EHS Pickup:Contact Institutional Safety Officestore->pickup Container Full? disposalFinal Disposal:By Licensed Contractorpickup->disposalendEnd:Proper Disposal Completedisposal->end

Caption: Decision workflow for the disposal of 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.[8]

  • Contain the Spill: Prevent the spill from spreading using absorbent materials like vermiculite or sand.[8]

  • Absorb and Collect: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a solution, use an inert absorbent material.[8]

  • Package for Disposal: Place all contaminated absorbent materials and cleaning supplies into a properly labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid, fostering a secure and responsible laboratory environment.

References

  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet]. Occupational Safety and Health Administration. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Retrieved from [Link]

  • American Laboratory. (2020, October 28). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • EPA. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Retrieved from [Link]

  • ChemSrc. (2025, August 26). 5H-[1][2]Dioxolo[4,5-f]indole. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 5H-dioxolo[4,5-f]indole-6-carboxylic acid

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid

This guide provides essential safety protocols for the handling and disposal of 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid. As a novel or specialized compound, specific safety data may not be readily available. Therefore, this document establishes a robust safety framework by extrapolating from the known hazards of structurally analogous compounds, specifically indole-based carboxylic acids. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing exposure and mitigating risk.

Hazard Assessment by Structural Analogy

The molecular structure of 5H-[1][2]dioxolo[4,5-f]indole-6-carboxylic acid combines an indole core with a carboxylic acid functional group. This allows us to predict its toxicological profile by examining similar, well-characterized molecules. Based on Safety Data Sheets (SDS) for compounds like 1H-Indole-2-carboxylic acid, 5-Fluoro-1H-indole-2-carboxylic acid, and Indole itself, we can establish a presumed hazard profile.

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[3][4][5] Handling the compound as a powder poses a significant risk of dust formation and subsequent inhalation.[1]

Table 1: Presumed Hazard Profile based on Analogous Compounds

Hazard ClassificationCategoryPrimary Route of ExposureRationale and Supporting Evidence
Skin Corrosion/Irritation Category 2Dermal ContactAnalogous indole carboxylic acids are classified as skin irritants.[2][3][4][5]
Serious Eye Damage/Irritation Category 2/2AOcular ContactCauses serious eye irritation upon contact.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3InhalationMay cause respiratory irritation, particularly when handled as a powder.[2][4][5]
Acute Toxicity (Oral) Category 4 (Presumed)IngestionIndole and related compounds can be harmful if swallowed.[3]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and protective measures first. Personal Protective Equipment (PPE), while essential, is considered the final line of defense.

Hierarchy_of_Controlscluster_0Hierarchy of ControlsEliminationElimination(Physically remove the hazard)SubstitutionSubstitution(Replace the hazard)Elimination->SubstitutionEngineeringEngineering Controls(Isolate people from the hazard)Substitution->EngineeringAdministrativeAdministrative Controls(Change the way people work)Engineering->AdministrativePPEPersonal Protective Equipment (PPE)(Protect the worker with personal equipment)Administrative->PPEHandling_Workflowcluster_1Safe Handling WorkflowPrepStep 1: Preparation- Verify fume hood function- Don appropriate PPE- Locate safety equipmentWeighStep 2: Weighing (Solid)- Perform in fume hood- Use anti-static weigh paper- Avoid creating dustPrep->WeighDissolveStep 3: Dissolution- Add solid to solvent slowly- Use magnetic stirring- Keep container closedWeigh->DissolveUseStep 4: Use in Application- Conduct all transfers in hood- Keep reaction vessels coveredDissolve->UseDisposeStep 5: Decontamination & Disposal- Segregate waste- Decontaminate surfaces- Remove PPE correctlyUse->Dispose

Caption: A systematic workflow for handling the compound from preparation to disposal.

Detailed Protocol:

  • Preparation and Pre-Handling:

    • Before beginning work, ensure that a chemical fume hood is operational and that safety showers and eyewash stations are accessible and unobstructed. [5][6] * Don all required PPE as specified in Table 2. [7] * Prepare all necessary equipment and reagents to minimize movement during the procedure.

  • Handling the Solid Compound (Weighing):

    • All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to contain any dust. [8] * Use a spatula to handle the powder. Avoid pouring, which can generate dust. [1] * Close the container immediately after dispensing the required amount.

  • Dissolution and Solution Handling:

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep containers covered as much as possible during the process.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention. [4][5][6]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. [5][6]If skin irritation occurs, get medical advice. [3]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][5]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [6]Rinse the mouth with water and seek immediate medical attention. [3]* Spills: For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed, labeled container for disposal. [1]Evacuate the area for large spills and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Segregation: All solid waste contaminated with 5H-d[1][2]ioxolo[4,5-f]indole-6-carboxylic acid and any solutions containing it must be collected as hazardous chemical waste. [9]Do not dispose of this material in standard trash or down the sanitary sewer. * Containerization: Use a designated, chemically compatible, and clearly labeled waste container. [1][10]The label must read "HAZARDOUS WASTE" and list the chemical constituents. [10]* Disposal Procedure: Keep the waste container sealed when not in use. [10]Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by your EHS department.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Fluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • ChemSrc. (2024). 5H-D[1][2]ioxolo[4,5-f]indole | CAS#:267-48-1. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

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5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.